Phenytoin calcium
Description
The exact mass of the compound Calcium;5,5-diphenylimidazolidine-2,4-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
17199-74-5 |
|---|---|
Molecular Formula |
C30H22CaN4O4 |
Molecular Weight |
542.6 g/mol |
IUPAC Name |
calcium bis(5-oxo-4,4-diphenyl-1H-imidazol-2-olate) |
InChI |
InChI=1S/2C15H12N2O2.Ca/c2*18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h2*1-10H,(H2,16,17,18,19);/q;;+2/p-2 |
InChI Key |
FSUPITWRVZUOTB-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=NC(=N2)[O-])[O-])C3=CC=CC=C3.[Ca+2] |
Other CAS No. |
17199-74-5 |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Analysis of Phenytoin and its Calcium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
Phenytoin Calcium has the molecular formula C₃₀H₂₂CaN₄O₄ and a molecular weight of 542.6 g/mol .[1] It is described as a white crystalline powder.[2] The parent compound, phenytoin, is known to exhibit polymorphism, meaning it can exist in different crystal structures.[3][4] Understanding these different forms is critical in drug development to ensure batch-to-batch consistency and predictable performance.
Polymorphism of Phenytoin
At least two polymorphic forms of phenytoin have been identified, commonly referred to as Form I and Form II.[3]
-
Form I: This is the bulk form of phenytoin and possesses an orthorhombic crystal structure.[5]
-
Form II: This form is often induced by surface interactions and has a monoclinic unit cell.[3][6]
The different packing arrangements of phenytoin molecules in these polymorphs, particularly in their hydrogen-bonding networks, can lead to variations in their physical properties, such as dissolution rate.[7] For instance, the surface-induced Form II has been shown to have a faster dissolution rate compared to the bulk Form I.[7]
While specific crystallographic data for this compound is not available, it is reasonable to assume that it may also exhibit polymorphism. The coordination of the calcium ion with the phenytoin molecules would likely result in unique crystal packing arrangements distinct from those of phenytoin.
Data Presentation: Crystallographic Data of Phenytoin Polymorphs
Due to the absence of published crystallographic data for this compound, this section summarizes the known data for the two primary polymorphs of phenytoin. This information serves as a critical reference point for any future structural analysis of this compound.
| Property | Phenytoin Form I | Phenytoin Form II |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pna2₁ | P2₁/c (predicted) |
| Reference | [5] | [3][8] |
Note: The space group for Form II is based on computational predictions combined with experimental data.[8]
Experimental Protocols
The following sections detail the methodologies for the synthesis, crystallization, and structural characterization applicable to phenytoin and its calcium salt.
Synthesis and Crystallization of this compound
A general approach to synthesizing this compound would involve the reaction of phenytoin with a suitable calcium salt, such as calcium hydroxide or calcium chloride, in an appropriate solvent. The crystallization of the resulting salt could be achieved through various techniques:
-
Slow Evaporation: A solution of this compound is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of single crystals.
-
Cooling Crystallization: A saturated solution of this compound at an elevated temperature is slowly cooled to induce crystallization.
-
Vapor Diffusion: A solution of this compound is placed in a sealed container with a vessel containing a solvent in which this compound is less soluble. The slow diffusion of the anti-solvent vapor into the this compound solution can promote crystal growth.
A generalized workflow for the synthesis and crystallization is depicted below.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Methodology:
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a diffraction pattern at various orientations. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods, and the structure is refined to obtain precise bond lengths, angles, and other crystallographic parameters.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for identifying crystalline phases and analyzing polymorphic purity.
Methodology:
-
Sample Preparation: A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites and packed into a sample holder.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a fingerprint for the crystalline phase. This pattern can be compared to known standards or used for phase identification and quantification.
The general workflow for crystallographic analysis is illustrated below.
Spectroscopic Techniques
Vibrational spectroscopy techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are valuable for probing the local chemical environment and hydrogen bonding within a crystal structure. Different polymorphs will exhibit distinct spectra.
FTIR Spectroscopy Methodology:
-
Sample Preparation: A small amount of the sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory, where the sample is placed in direct contact with a crystal (e.g., diamond).
-
Data Collection: The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded.
-
Data Analysis: The positions and shapes of the absorption bands provide information about the functional groups and their interactions within the crystal lattice.
Raman Spectroscopy Methodology:
-
Sample Preparation: A small amount of the crystalline sample is placed on a microscope slide.
-
Data Collection: A laser is focused on the sample, and the scattered light is collected and analyzed by a spectrometer.
-
Data Analysis: The Raman spectrum provides information about the vibrational modes of the molecules in the crystal, which are sensitive to the crystal packing and symmetry.
Biological Context: Phenytoin and Calcium Homeostasis
Phenytoin's therapeutic effect as an anticonvulsant is primarily attributed to its ability to block voltage-gated sodium channels. However, it also has known effects on calcium homeostasis, which may contribute to both its therapeutic and adverse effects.[9] Studies have shown that phenytoin can inhibit calcium influx in nerve endings.[9]
One proposed mechanism involves the competitive inhibition of the enzyme CD38, which is involved in the production of cyclic ADP-ribose (cADPR), a second messenger that mobilizes intracellular calcium.[10] By inhibiting CD38, phenytoin can reduce the levels of cADPR, leading to a decrease in intracellular calcium release.[10] This interaction provides a potential link between phenytoin and calcium signaling pathways, although it is not directly dependent on the solid-state structure of the drug.
The following diagram illustrates the proposed mechanism of phenytoin's effect on calcium homeostasis.
Conclusion
While the crystal structure of this compound remains to be fully elucidated, this guide provides a comprehensive framework for its analysis. By leveraging the extensive knowledge of phenytoin's polymorphism and applying established experimental protocols, researchers can undertake the structural characterization of this important salt form. A thorough understanding of the solid-state chemistry of phenytoin and its salts is essential for the development of robust and effective pharmaceutical products. Future studies are warranted to determine the crystal structure of this compound and explore its potential polymorphic landscape.
References
- 1. This compound | C30H22CaN4O4 | CID 135566068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Surface Induced Phenytoin Polymorph. 1. Full Structure Solution by Combining Grazing Incidence X-ray Diffraction and Crystal Structure Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal modification of phenytoin using different solvents and crystallization conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Surface Induced Phenytoin Polymorph. 2. Structure Validation by Comparing Experimental and Density Functional Theory Raman Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenytoin: effects on calcium flux and cyclic nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New mechanisms of phenytoin in calcium homeostasis: competitive inhibition of CD38 in hippocampal cells - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility of Phenytoin Calcium in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Phenytoin, a widely used anticonvulsant drug, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1][2] The poor solubility of phenytoin can impact its dissolution rate and bioavailability. To enhance its aqueous solubility and facilitate parenteral administration, it is often formulated as its sodium salt. The interaction of phenytoin with other ions, particularly divalent cations like calcium, is of significant interest in drug development and formulation, as it can lead to the formation of salts with different physicochemical properties, including solubility.
This guide specifically addresses the solubility of phenytoin calcium. Despite its recognition as a distinct chemical entity (CAS 17199-74-5), there is a notable absence of quantitative solubility data for this compound in various organic solvents within scientific literature.[3] However, understanding its likely solubility characteristics is crucial for predicting its behavior in various formulation and physiological environments.
Solubility of Phenytoin and Its Sodium Salt in Organic Solvents
To provide a framework for understanding the potential solubility of this compound, this section summarizes the known solubility of phenytoin and its sodium salt in several common organic solvents. This data is essential for comparative analysis and for formulators seeking to develop non-aqueous or co-solvent systems.
Table 1: Quantitative Solubility of Phenytoin in Various Solvents
| Solvent | Temperature (°C) | Solubility | Source |
| Ethanol | Not Specified | ~15 mg/mL | [4] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~25 mg/mL | [4] |
| Dimethylformamide (DMF) | Not Specified | ~25 mg/mL | [4] |
| Acetone | Not Specified | 1 g in ~30 mL | [5] |
| Ethanol | Not Specified | 1 g in ~60 mL | [5] |
Table 2: Quantitative Solubility of Phenytoin Sodium in Various Solvents
| Solvent | Temperature (°C) | Solubility | Source |
| Ethanol | Not Specified | 1 g in 10.5 mL | [5] |
| Water | Not Specified | 1 g in ~66 mL | |
| Chloroform | Not Specified | Insoluble | [5] |
| Diethyl Ether | Not Specified | Insoluble | [5] |
The Interaction of Phenytoin with Calcium Ions
A critical aspect influencing the solubility of phenytoin in the presence of calcium is the formation of a this compound salt. Several studies have highlighted that the interaction between phenytoin sodium and calcium sources, such as calcium sulfate, leads to a significant reduction in aqueous solubility and bioavailability.[3] This is attributed to the formation of the less soluble this compound salt.
The following diagram illustrates the logical relationship of this interaction.
Caption: Interaction of Phenytoin Sodium with Calcium Ions.
Experimental Protocols for Solubility Determination
The following section details a standardized experimental protocol for determining the equilibrium solubility of a compound like this compound, based on the widely accepted shake-flask method.
Shake-Flask Method for Equilibrium Solubility Determination
This method is considered the gold standard for measuring the equilibrium solubility of a compound in a specific solvent at a given temperature.
Objective: To determine the saturation concentration of this compound in a given organic solvent at a controlled temperature.
Materials:
-
This compound powder
-
Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO)
-
Glass vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of the Test System:
-
Add an excess amount of this compound powder to a glass vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Add a known volume of the selected organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a set period to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.
-
-
Analysis:
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.
-
-
Data Analysis:
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
The experiment should be performed in triplicate to ensure the reliability of the results.
-
The following diagram outlines the workflow for this experimental protocol.
Caption: Workflow for Shake-Flask Solubility Measurement.
Conclusion
While direct quantitative solubility data for this compound in organic solvents remains elusive in the current body of scientific literature, this guide provides a comprehensive overview based on available information for related compounds and the known chemical interactions. The data presented for phenytoin and phenytoin sodium offer a valuable comparative baseline for researchers and formulation scientists. The established interaction between phenytoin and calcium ions, leading to the formation of a poorly soluble precipitate, is a critical consideration in any formulation or co-administration scenario involving these species. The detailed experimental protocol for the shake-flask method provides a robust framework for researchers to determine the solubility of this compound in their specific solvent systems of interest. Further research is warranted to quantitatively determine the solubility of this compound in a range of organic solvents to fill this knowledge gap.
References
- 1. This compound | C30H22CaN4O4 | CID 135566068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Phenytoin - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Solubility and ionization characteristics of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Modulation of Voltage-Gated Sodium Channels by Phenytoin
Abstract
This technical guide provides an in-depth examination of the molecular mechanism by which phenytoin modulates voltage-gated sodium channels (VGSCs), the primary basis for its therapeutic efficacy as an anti-epileptic drug. We detail the principles of state-dependent and use-dependent channel blockade, present quantitative data on its interaction with various channel isoforms, describe the key experimental protocols used for its characterization, and visualize its mechanism of action through signaling and workflow diagrams. This document is intended for scientific professionals engaged in neuroscience research and the development of ion channel-targeting therapeutics.
Introduction: The Role and Formulation of Phenytoin
Phenytoin is a first-generation anticonvulsant medication that has been a cornerstone in the treatment of epilepsy for decades.[1] Its primary mechanism of action involves the stabilization of neuronal membranes against hyperexcitability by modulating the function of voltage-gated sodium channels.[2][3] This modulation prevents the high-frequency, repetitive firing of action potentials that characterizes seizure activity.[4][5]
It is important to clarify the terminology regarding its formulation. Phenytoin itself is the active pharmacological agent. It is often prepared as a salt, such as phenytoin sodium or, as specified in the topic, phenytoin calcium, to improve its solubility and bioavailability for clinical use.[6] However, the direct interaction with the sodium channel is mediated by the phenytoin molecule itself. This guide will focus on the pharmacodynamic actions of phenytoin on its molecular target. While phenytoin's primary target is the VGSC, it has also been shown to inhibit voltage-gated calcium channels, albeit this is considered a secondary effect.[7][8]
The Voltage-Gated Sodium Channel: A Primer
Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells.[9] These channels cycle through three primary conformational states:
-
Resting (Closed) State: At hyperpolarized membrane potentials, the channel is closed but available for activation.
-
Open (Activated) State: Upon membrane depolarization, the channel rapidly opens, allowing an influx of Na+ ions that drives the rising phase of the action potential.
-
Inactivated (Closed) State: Within milliseconds of opening, the channel enters a non-conductive inactivated state, even if the membrane remains depolarized. The channel must return to the resting state before it can be opened again.
This gating process is fundamental to neuronal signaling and is the target of phenytoin's therapeutic action.[2][4]
Core Mechanism: State- and Use-Dependent Blockade
Phenytoin's efficacy stems from its ability to selectively bind to and stabilize the inactivated state of the VGSC.[3][4] This interaction is characterized by two key, interrelated principles: state-dependence and use-dependence.
State-Dependent Binding: Phenytoin exhibits a much higher affinity for the inactivated state of the sodium channel than for the resting state.[5] The dissociation constant (Kd) for the inactivated state is in the low micromolar range, whereas its affinity for the resting state is over 100-fold weaker.[5] By binding to the inactivated channel, phenytoin effectively "locks" it in this non-conductive conformation, prolonging the refractory period and making it slower to recover to the resting state.[4]
Use-Dependent Blockade: The preferential binding to the inactivated state means that phenytoin's blocking effect is more pronounced in neurons that are firing at high frequencies.[10] During rapid firing, a neuron's sodium channels spend more time in the open and inactivated states. This provides more opportunities for phenytoin to bind and results in a cumulative or frequency-dependent block.[5] This mechanism allows phenytoin to selectively dampen the pathological, high-frequency discharges of a seizure focus while having minimal effect on normal, lower-frequency neuronal signaling.[4]
Recent evidence also highlights that phenytoin enhances or accelerates the transition of the channel into a slow-inactivated state, a distinct process from the classical fast inactivation.[2][6][11] This action contributes significantly to the overall stabilization of non-conducting channel states.
Quantitative Analysis of Phenytoin-VGSC Interaction
The interaction between phenytoin and VGSCs has been quantified across various isoforms. While phenytoin exhibits little selectivity among the major neuronal and cardiac isoforms, its potency is consistently dependent on the channel's conformational state.[12]
Table 1: State-Dependent Binding Affinity of Phenytoin
| Parameter | Channel State | Value | Source(s) |
|---|---|---|---|
| Dissociation Constant (Kd) | Inactivated | ~4 - 21 µM | [4][5] |
| | Resting | >100 µM |[5] |
Table 2: Inhibitory Concentrations (IC50) and Effects on Channel Kinetics for Select VGSC Isoforms
| Isoform | Experimental System | Parameter | Value / Effect | Source(s) |
|---|---|---|---|---|
| Nav1.2 | HEK293 Cells | Mechanism | Accelerates transition to slow-inactivated state | [2] |
| Steady-State Inactivation | ~5 mV hyperpolarizing shift (with 150ms prepulse) | [2] | ||
| Nav1.5 | MDA-MB-231 Breast Cancer Cells | Tonic Block (from -120 mV) | 43.1% inhibition of transient current (at 50 µM) | [13] |
| Tonic Block (from -80 mV) | 79.9% inhibition of transient current (at 50 µM) | [13] | ||
| V1/2 of Inactivation | Shifts from -79.0 mV to -104.4 mV (at 50 µM) | [13] | ||
| General | Neuroblastoma Cells | IC50 (Tonic Block) | ~30 µM | [10] |
| General | Rat Hippocampal Neurons | Recovery Half-Time | 1.36 seconds |[10] |
Key Experimental Protocols: Whole-Cell Voltage-Clamp
The primary technique for studying the effects of drugs like phenytoin on VGSCs is patch-clamp electrophysiology, specifically in the whole-cell voltage-clamp configuration.[10] This method allows for precise control of the cell's membrane potential while measuring the ion currents flowing through the channels.
General Workflow
The process involves isolating a single neuron (or a cultured cell expressing the channel of interest), forming a high-resistance seal between a glass micropipette and the cell membrane, and then rupturing the membrane patch to gain electrical access to the cell's interior. The workflow is visualized below.
Standard Solutions
To isolate sodium currents, other ion channels (e.g., potassium, calcium) are typically blocked pharmacologically and by ionic substitution.
-
Extracellular Solution (aCSF - example): Composed of (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Often supplemented with blockers for K+ (e.g., TEA, 4-AP) and Ca2+ (e.g., CdCl2) channels. The solution is buffered to pH 7.3-7.4 and bubbled with carbogen (95% O2 / 5% CO2).[8]
-
Intracellular (Pipette) Solution: Typically K-gluconate based to mimic the intracellular environment. An example composition (in mM): 115 K-Gluconate, 4 NaCl, 40 HEPES, 2 ATP-Mg, 0.3 GTP-Na. Cesium (Cs+) is often used instead of Potassium (K+) to block K+ channels from the inside. The solution is buffered to pH 7.2-7.3.[8][14]
Voltage Protocols for Assessing State-Dependence
-
Steady-State Inactivation Protocol: To determine the voltage at which half the channels are inactivated (V1/2), a series of long (~500 ms) conditioning pre-pulses to various membrane potentials (e.g., from -120 mV to -20 mV) are applied from a hyperpolarized holding potential. Each pre-pulse is followed by a brief, strong depolarizing test pulse (e.g., to 0 mV) to open channels that were not inactivated. The peak current from the test pulse is measured and plotted against the pre-pulse voltage.[15]
-
Data Analysis (Boltzmann Fit): The resulting curve is fitted with the Boltzmann equation to quantify the V1/2 and slope factor (k): I / I_max = 1 / (1 + exp[(V_m - V_{1/2}) / k]) Where I/I_max is the normalized current, V_m is the prepulse potential, V_{1/2} is the half-inactivation potential, and k is the slope factor.[9][16] Phenytoin causes a hyperpolarizing (leftward) shift in this curve, indicating that channels become inactivated at more negative potentials in the presence of the drug.[13]
-
Recovery from Inactivation Protocol: To measure the rate of recovery from inactivation, a two-pulse protocol is used. A first pulse inactivates the channels. A second, identical pulse is applied after a variable recovery interval at a hyperpolarized potential. The ratio of the second peak current to the first is plotted against the duration of the recovery interval. Phenytoin significantly slows this rate of recovery.[16]
Conclusion and Implications
Phenytoin's elegant mechanism of use-dependent and state-dependent blockade of voltage-gated sodium channels allows it to selectively target hyperactive neural circuits without substantially depressing normal brain function. Its preference for the inactivated state, coupled with its effects on slow inactivation, makes it a powerful tool for suppressing the high-frequency discharges that underlie epileptic seizures. The detailed electrophysiological protocols described herein are crucial for the continued study of phenytoin and for the development of novel VGSC modulators with improved isoform selectivity and therapeutic profiles. A thorough understanding of these mechanisms and methodologies is essential for researchers and clinicians aiming to refine the treatment of epilepsy and other channelopathies.
References
- 1. apconix.com [apconix.com]
- 2. PHENYTOIN-PREFERENTIALLY-AFFECTS-SLOW-INACTIVATION-IN-HETEROLOGOUSLY-EXPRESSED-VOLTAGE-GATED-SODIUM-CHANNELS-(NAV1-2) [aesnet.org]
- 3. Patch Clamp Solutions (Intracellular and Extracellular Buffers | FIVEphoton Biochemicals | PctS-100I and Pcts-100E) [fivephoton.com]
- 4. Slow binding of phenytoin to inactivated sodium channels in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modification of slow inactivation of single sodium channels by phenytoin in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. The activation gate controls steady-state inactivation and recovery from inactivation in Shaker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Voltage clamp analysis of the inhibitory actions of diphenylhydantoin and carbamazepine on voltage-sensitive sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation-of-Sodium-Conductance-by-Phenytoin-in-Rat-Hippocampal-CA1-Cells-is-Mediated-through-Slow-Inactivation-Processes [aesnet.org]
- 12. researchgate.net [researchgate.net]
- 13. Therapeutic potential for phenytoin: targeting Nav1.5 sodium channels to reduce migration and invasion in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scientifica.uk.com [scientifica.uk.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Historical and Technical Perspective on the Development of Phenytoin for Epilepsy
An In-depth Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive historical perspective on the development of phenytoin, a cornerstone in the pharmacological treatment of epilepsy. It details the key scientific milestones, from its initial synthesis to its establishment as a frontline anticonvulsant, with a focus on the pioneering experimental work that defined its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the foundational studies that shaped the landscape of epilepsy therapeutics.
From Chemical Curiosity to Clinical Breakthrough: The Genesis of Phenytoin
Phenytoin, chemically known as 5,5-diphenylhydantoin, was first synthesized in 1908 by the German chemist Heinrich Biltz. However, its anticonvulsant properties remained undiscovered for nearly three decades. The prevailing theory at the time linked anticonvulsant activity with sedative effects, a paradigm established by the use of bromides and phenobarbital.[1][2] Phenytoin, lacking significant sedative properties, was initially overlooked.
The pivotal shift in understanding came in the late 1930s through the work of H. Houston Merritt and Tracy J. Putnam. They challenged the notion that sedation was a prerequisite for seizure control and embarked on a systematic search for non-sedating anticonvulsants. Their innovative approach, centered on a novel animal model, led to the rediscovery and championing of phenytoin as a revolutionary treatment for epilepsy.[2][3]
The Merritt-Putnam Cat Model: A Paradigm Shift in Anticonvulsant Screening
The cornerstone of Merritt and Putnam's research was the development of a reproducible animal model to screen for anticonvulsant activity independent of sedation. This model, employing cats, utilized electrical stimulation to induce seizures in a controlled manner.
Experimental Protocol: The Electroshock Seizure Model
The methodology developed by Merritt and Putnam was a significant advancement in preclinical drug evaluation for epilepsy.[4][5]
Objective: To determine the anticonvulsant efficacy of chemical compounds by measuring their ability to elevate the seizure threshold in response to electrical stimulation.
Animal Model: Cats were chosen as the experimental subjects.
Apparatus: An electrical stimulator capable of delivering a controlled electrical current.
Procedure:
-
Baseline Seizure Threshold Determination: An electrical stimulus, consisting of a pulsed, square-wave current at 80 Hz, was delivered for 10 seconds to induce a seizure. The intensity of the current was gradually increased until a convulsive seizure was observed. This minimum current required to elicit a seizure was recorded as the baseline convulsive threshold for each animal.
-
Drug Administration: The test compound was administered to the cat.
-
Post-treatment Seizure Threshold Determination: After a sufficient interval for drug absorption and distribution, the electrical stimulation procedure was repeated, and the new convulsive threshold was determined.
-
Efficacy Assessment: The anticonvulsant effect was quantified by the increase in the convulsive threshold compared to the baseline.
The workflow for this pioneering experimental protocol is illustrated in the following diagram.
References
- 1. mdpi.com [mdpi.com]
- 2. Brief history of anti‐seizure drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ketogenic diet - Wikipedia [en.wikipedia.org]
- 4. The Little Compound That Could: How Phenytoin Changed Drug Discovery and Development [triggered.edina.clockss.org]
- 5. researchgate.net [researchgate.net]
Physicochemical Properties of Phenytoin Calcium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenytoin, a widely used anticonvulsant, is a weak acid with low aqueous solubility. To enhance its solubility and bioavailability, it is often formulated as a salt. While the sodium salt is the most common, the properties of other salt forms, such as the calcium salt, are of significant interest in drug development, particularly when considering potential interactions with excipients or co-administered substances containing calcium. This technical guide provides an in-depth overview of the known physicochemical properties of phenytoin calcium, alongside comparative data for phenytoin free acid and its sodium salt. It also details the standard experimental protocols for determining these properties.
Physicochemical Data Summary
The available quantitative data for this compound is limited, primarily due to its very low solubility, which makes characterization challenging. The following tables summarize the known properties of this compound and provide a comparison with phenytoin free acid and phenytoin sodium.
Table 1: General and Structural Properties
| Property | Phenytoin | Phenytoin Sodium | This compound |
| Molecular Formula | C₁₅H₁₂N₂O₂ | C₁₅H₁₁N₂NaO₂ | C₃₀H₂₂CaN₄O₄ |
| Molecular Weight ( g/mol ) | 252.27 | 274.25 | 542.60 |
| Appearance | White, odorless powder | White, odorless powder | Presumed to be a white powder |
| CAS Number | 57-41-0 | 630-93-3 | 17199-74-5 |
Table 2: Physicochemical Properties
| Property | Phenytoin | Phenytoin Sodium | This compound |
| Aqueous Solubility | Practically insoluble in water (0.032 g/L at 22°C)[1] | Soluble in water (approx. 1 g/66 mL)[1] | Extremely poor solubility inferred; quantitative data not available |
| Melting Point | 295–298 °C[2] | Decomposes | Data not available |
| pKa | 8.0-9.2[3] | Not applicable | Not applicable (salt of a weak acid) |
| LogP (Octanol/Water) | 2.47[1] | Not applicable | Not applicable |
| Dissolution Rate | Slow | Rapid | Extremely poor; ~30% dissolved after 24 hours[4] |
| Polymorphism | Exists in multiple polymorphic forms | Exists in multiple polymorphic forms | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the physicochemical properties of pharmaceutical salts like this compound.
Equilibrium Solubility Determination (Shake-Flask Method)
This method is the gold standard for determining the equilibrium solubility of a compound.
Protocol:
-
Preparation: An excess amount of the this compound salt is added to a series of vials containing a known volume of the test medium (e.g., purified water, buffers of different pH).
-
Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and filtered through a chemically inert, non-adsorptive filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.
-
Quantification: The concentration of phenytoin in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.
Dissolution Rate Testing (USP <711>)
Dissolution testing measures the rate and extent to which a drug substance from a dosage form dissolves in a liquid medium.
Protocol (using USP Apparatus 2 - Paddle):
-
Apparatus Setup: A dissolution vessel is filled with a specified volume (e.g., 900 mL) of a defined dissolution medium (e.g., 0.1 N HCl, phosphate buffer pH 6.8). The medium is deaerated and maintained at a constant temperature of 37 ± 0.5°C. The paddle is set to rotate at a specified speed (e.g., 50 rpm).
-
Sample Introduction: A tablet or capsule containing this compound is dropped into the vessel.
-
Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), an aliquot of the dissolution medium is withdrawn. An equivalent volume of fresh, pre-warmed medium is replaced to maintain a constant volume.
-
Analysis: The amount of dissolved phenytoin in each sample is quantified using a suitable analytical method, typically HPLC.
-
Data Presentation: The cumulative percentage of drug dissolved is plotted against time to generate a dissolution profile.
Polymorphism Screening
Polymorphism screening is essential to identify all possible crystalline forms of a drug substance, as different polymorphs can have different physicochemical properties.
Protocol:
-
Sample Generation: this compound is subjected to various crystallization conditions, including different solvents, temperatures, and cooling rates, to induce the formation of different polymorphs.
-
Primary Characterization (High-Throughput): The resulting solid forms are analyzed using techniques like Powder X-ray Diffraction (PXRD) and Raman spectroscopy to identify unique crystalline structures.
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, desolvation, and thermal stability of each identified form.
-
Thermodynamic Stability: Slurry experiments are conducted to determine the most thermodynamically stable form at a given temperature.
-
Hygroscopicity: The water sorption-desorption behavior of the stable form is assessed using dynamic vapor sorption (DVS).
Signaling Pathways and Logical Relationships
Interaction of Phenytoin with Calcium Ions
The poor bioavailability of phenytoin in the presence of calcium-containing substances can be attributed to the formation of the sparingly soluble this compound salt. This interaction is a critical consideration in formulation development and for patient counseling regarding co-administration with calcium supplements or antacids.
Conclusion
The available evidence strongly indicates that this compound is a sparingly soluble salt with a very low dissolution rate. This has significant implications for its potential use in pharmaceutical formulations and highlights the importance of avoiding co-administration of phenytoin with calcium-containing products to prevent reduced bioavailability. While specific quantitative data for many of its physicochemical properties are lacking in the public domain, the standard experimental protocols outlined in this guide provide a clear framework for the comprehensive characterization of this and other poorly soluble pharmaceutical salts. Further research is warranted to fully elucidate the solid-state properties of this compound, including its potential for polymorphism.
References
The Impact of Phenytoin on Intracellular Calcium Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenytoin, a cornerstone in the management of epilepsy, exerts its therapeutic effects primarily through the modulation of voltage-gated sodium channels. However, a growing body of evidence reveals a complex and significant interplay between phenytoin and intracellular calcium homeostasis. This technical guide provides an in-depth examination of the multifaceted mechanisms by which phenytoin influences intracellular calcium concentrations, impacting a range of cellular processes. Through a comprehensive review of the literature, this document summarizes key quantitative data, details established experimental protocols for investigating these effects, and visualizes the intricate signaling pathways involved. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and explore the nuanced role of phenytoin in calcium signaling.
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of physiological processes, including neurotransmission, muscle contraction, gene expression, and cell proliferation. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is therefore critical for cellular function. Phenytoin's influence extends beyond its well-documented effects on sodium channels to modulate various components of the cellular calcium signaling machinery. Understanding these off-target effects is crucial for a complete comprehension of its pharmacological profile, including both its therapeutic actions and potential side effects. This guide will explore phenytoin's interactions with voltage-gated calcium channels, its impact on intracellular calcium stores, and its modulation of key signaling pathways that regulate calcium homeostasis.
Phenytoin's Interaction with Voltage-Gated Calcium Channels
Phenytoin has been shown to interact with and modulate the activity of voltage-gated calcium channels (VGCCs), which play a pivotal role in calcium influx from the extracellular space.
Inhibition of L-type and T-type Calcium Currents
Phenytoin demonstrates a preferential inhibition of specific types of VGCCs. In cardiac and skeletal muscle cells, phenytoin has been observed to more potently inhibit the high-threshold L-type calcium current (ICa,L) compared to the low-threshold T-type calcium current (ICa,T)[1]. Conversely, in neuronal cells, some studies have reported a more specific inhibition of T-type calcium currents[2]. This tissue-specific action highlights the complexity of phenytoin's interaction with different VGCC isoforms.
Quantitative Data on Calcium Channel Inhibition
The inhibitory effects of phenytoin on calcium channels have been quantified in various studies. The following table summarizes key findings:
| Cell Type | Channel Type | Phenytoin Concentration | Inhibition | Reference |
| Rat and Human Muscle Cells | L-type (ICa,L) | 30 µM | 53 ± 6% | [1] |
| Rat and Human Muscle Cells | T-type (ICa,T) | 30 µM | 16 ± 10% | [1] |
| Brain Membranes | Voltage-dependent calcium channels | 30 - 300 µM | Inhibition of [³H]nitrendipine binding | [3] |
| Synaptosomes (depolarized) | Stimulated Calcium Influx | 0.08 mM (20 µg/ml) or higher | 7 - 58% | [4] |
Modulation of Intracellular Calcium Stores and Signaling Pathways
Beyond direct channel blockade, phenytoin influences intracellular calcium homeostasis by affecting calcium release from internal stores, such as the endoplasmic reticulum (ER), and by modulating key signaling pathways.
The CD38/cADPR Pathway
A novel mechanism of action for phenytoin involves the competitive inhibition of the enzyme CD38. CD38 synthesizes cyclic ADP-ribose (cADPR), a second messenger that mobilizes Ca²⁺ from the ER by activating ryanodine receptors. By inhibiting CD38, phenytoin reduces cADPR levels, leading to a decrease in cytosolic free Ca²⁺.[5][6]
Inositol Trisphosphate (IP₃) Pathway
Phenytoin's effect on the inositol trisphosphate (IP₃) pathway appears to be concentration-dependent. At lower concentrations, phenytoin can increase the formation of IP₃, a second messenger that triggers Ca²⁺ release from the ER by binding to IP₃ receptors[7][8]. This effect may be linked to the activation of calcium-sensing receptors (CaSRs)[8]. The IP₃ signaling cascade is a fundamental mechanism for G protein-coupled receptor (GPCR) mediated calcium release.
Quantitative Data on Signaling Pathway Modulation
The following table presents quantitative data on phenytoin's impact on these signaling pathways:
| Target | Effect | Phenytoin Concentration | IC₅₀ | Reference |
| CD38 Cyclase Activity | Competitive Inhibition | - | 8.1 µM | [5][6] |
| Intracellular Ca²⁺ Content (Hippocampal Cells) | Decrease | - | 12.74 µM | [5][6] |
| DNA Synthesis (L-929 Fibroblasts) | Increase | 2.5 - 5.0 µg/ml | - | [7] |
| DNA Synthesis (L-929 Fibroblasts) | Inhibition | 20 µg/ml | - | [7] |
| Inositol 1,4,5-trisphosphate Formation | Increase | 5.0 µg/ml | - | [7] |
| Inositol 1,4,5-trisphosphate Formation | Inhibition | 10 µg/ml | - | [7] |
Experimental Protocols
Investigating the effects of phenytoin on intracellular calcium homeostasis requires specific and well-controlled experimental procedures. Below are detailed methodologies for key experiments.
Measurement of Intracellular Calcium Concentration using Fura-2 AM
This protocol is adapted for measuring changes in intracellular Ca²⁺ concentration in cultured cells using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cultured cells (e.g., primary hippocampal neurons, N1E-115 neuroblastoma cells)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Phenytoin solutions of varying concentrations
-
Agonist/Stimulant (e.g., KCl, glutamate, NAD⁺)
-
Fluorescence plate reader or microscope with dual-excitation wavelength capabilities (e.g., 340 nm and 380 nm)
Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well black-walled plates for plate reader assays or on coverslips for microscopy) and grow to the desired confluency.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBS. The final concentration of Fura-2 AM is typically 2-5 µM.
-
Add Pluronic F-127 (0.02%) to the loading solution to aid in dye solubilization.
-
Remove the culture medium from the cells and wash with HBS.
-
Incubate the cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes in the dark.
-
-
De-esterification: After loading, wash the cells twice with HBS to remove extracellular dye. Incubate the cells in fresh HBS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
-
Phenytoin Treatment: Pre-incubate the cells with the desired concentrations of phenytoin for a specified period.
-
Fluorescence Measurement:
-
Place the plate or coverslip in the fluorescence imaging setup.
-
Measure the fluorescence intensity at an emission wavelength of ~510 nm following excitation at both 340 nm and 380 nm.
-
Establish a baseline fluorescence ratio (F340/F380) before adding any stimulant.
-
-
Stimulation: Add the agonist or depolarizing agent (e.g., KCl) to elicit a calcium response and continue recording the fluorescence ratio.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular Ca²⁺ concentration. Changes in this ratio over time reflect changes in intracellular Ca²⁺ levels.
Whole-Cell Patch-Clamp Electrophysiology for Measuring Calcium Currents
This protocol is used to directly measure the effect of phenytoin on voltage-gated calcium channel currents.
Materials:
-
Isolated cells (e.g., neuroblastoma cells, cardiomyocytes)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
Micromanipulator
-
Perfusion system
-
Extracellular solution containing Ba²⁺ as the charge carrier (to enhance current and block K⁺ channels)
-
Intracellular solution for the patch pipette containing a Cs⁺-based solution (to block K⁺ channels) and a Ca²⁺ buffer (e.g., EGTA).
-
Phenytoin solutions.
Procedure:
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Pipette Fabrication and Filling: Pull glass pipettes to a resistance of 2-5 MΩ and fill with the intracellular solution.
-
Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.
-
Voltage-Clamp Recording:
-
Hold the cell at a negative holding potential (e.g., -80 mV) to keep the calcium channels in a closed state.
-
Apply a series of depolarizing voltage steps to activate the calcium channels and record the resulting inward currents (carried by Ba²⁺).
-
To isolate different types of calcium currents (e.g., T-type vs. L-type), use specific voltage protocols. For example, T-type currents are activated by smaller depolarizations from more negative holding potentials.
-
-
Phenytoin Application: After obtaining a stable baseline recording, perfuse the chamber with the extracellular solution containing phenytoin at the desired concentration.
-
Data Acquisition and Analysis: Record the calcium currents in the presence of phenytoin and compare the peak current amplitudes and kinetics to the baseline recordings to determine the extent of inhibition.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
Caption: Phenytoin's multifaceted impact on intracellular calcium signaling pathways.
Caption: Experimental workflow for measuring intracellular calcium with Fura-2 AM.
Caption: Workflow for whole-cell patch-clamp recording of calcium currents.
Conclusion
The impact of phenytoin on intracellular calcium homeostasis is a complex and multifaceted area of research. While its primary mechanism of action remains the blockade of voltage-gated sodium channels, its effects on calcium signaling are significant and contribute to its overall pharmacological profile. Phenytoin's ability to inhibit voltage-gated calcium channels, modulate the release of calcium from intracellular stores via the CD38 and IP₃ pathways, and its concentration-dependent effects underscore the need for further investigation. A deeper understanding of these mechanisms will not only provide a more complete picture of how phenytoin functions but may also open new avenues for the development of more targeted antiepileptic drugs with improved efficacy and safety profiles. This guide provides a foundational resource for professionals in the field to navigate the intricate relationship between phenytoin and intracellular calcium.
References
- 1. Phenytoin preferentially inhibits L-type calcium currents in whole-cell patch-clamped cardiac and skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (Open Access) Mechanisms of calcium channel block by phenytoin. (1988) | D A Twombly | 120 Citations [scispace.com]
- 3. Phenytoin interacts with calcium channels in brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenytoin: effects on calcium flux and cyclic nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New mechanisms of phenytoin in calcium homeostasis: competitive inhibition of CD38 in hippocampal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New mechanisms of phenytoin in calcium homeostasis: competitive inhibition of CD38 in hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenytoin-induced DNA synthesis and inositol 1,4,5-trisphosphate formation in L-929 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenytoin-Induced Elevation of the Intracellular Calcium Concentration by Stimulation of Calcium-Sensing Receptors in Gingival Fibroblasts [scirp.org]
In-Depth Technical Guide: Molecular Docking Studies of Phenytoin with Calcium Channel Subunits
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenytoin, a cornerstone in the management of epilepsy, primarily exerts its anticonvulsant effects through the modulation of voltage-gated sodium channels. However, a growing body of evidence highlights its interaction with various calcium channel subunits as a significant secondary mechanism of action. This technical guide provides a comprehensive overview of the molecular docking studies investigating the binding of phenytoin to different calcium channel subunits. It details the experimental protocols, summarizes the quantitative binding data, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development, offering insights into the molecular underpinnings of phenytoin's action on calcium channels and providing a framework for future in-silico drug design and discovery efforts.
Introduction
Voltage-gated calcium channels (VGCCs) are crucial for a multitude of physiological processes, including neurotransmitter release, muscle contraction, and gene expression. Their dysfunction is implicated in a range of neurological disorders, making them attractive targets for therapeutic intervention. Phenytoin's interaction with these channels, although secondary to its effects on sodium channels, contributes to its overall therapeutic profile and may explain some of its broader clinical effects.[1] Molecular docking simulations have emerged as a powerful tool to elucidate the specific binding sites and affinities of drugs like phenytoin with their protein targets at an atomic level. This guide synthesizes the available data from such studies to provide a detailed understanding of the phenytoin-calcium channel interaction.
Molecular Docking of Phenytoin with Calcium Channel Subunits: Quantitative Data
Molecular docking studies have provided valuable quantitative data on the binding affinity of phenytoin with various calcium channel subunits and related proteins. The following table summarizes these findings, presenting binding energies that indicate the stability of the phenytoin-protein complex. A more negative binding energy suggests a stronger and more stable interaction.
| Target Protein/Subunit | PDB ID | Binding Affinity (kcal/mol) | Key Findings |
| T-Type Calcium Channel (CaV3.1) | 6KZP | -7.5 | Phenytoin demonstrates a notable binding affinity for the T-type calcium channel, suggesting a potential mechanism for its efficacy in certain seizure types where these channels are implicated.[2] |
| CD38 | 4TMF | -7.48 | While not a calcium channel itself, CD38 is a key enzyme in calcium homeostasis. Phenytoin's interaction suggests an indirect modulation of calcium signaling.[3] |
Note: Data on the molecular docking of phenytoin with L-type (e.g., CaV1.2), N-type (e.g., CaV2.2), and P/Q-type (e.g., CaV2.1) calcium channel subunits are currently limited in the published literature.
Experimental Protocols for Molecular Docking
The following section outlines a generalized yet detailed protocol for performing molecular docking studies of phenytoin with calcium channel subunits, based on established methodologies for ion channels.
Software and Tools
-
Molecular Docking Software: AutoDock Vina, Schrödinger Suite (Glide), MOE (Molecular Operating Environment), Gold
-
Visualization Software: PyMOL, UCSF Chimera, Discovery Studio
-
Protein Preparation Tools: AutoDockTools, Schrödinger's Protein Preparation Wizard, MOE's Structure Preparation
-
Ligand Preparation Tools: ChemDraw, Avogadro, Open Babel
Ligand Preparation (Phenytoin)
-
Obtain 3D Structure: The 3D structure of phenytoin can be obtained from databases such as PubChem (CID: 1775).
-
Energy Minimization: The ligand's geometry is optimized using a force field (e.g., MMFF94) to find its lowest energy conformation.
-
Charge Assignment: Gasteiger charges are typically assigned to the ligand atoms.
-
Torsion Angles: Rotatable bonds within the phenytoin molecule are defined to allow for conformational flexibility during the docking process.
Receptor Preparation (Calcium Channel Subunit)
-
Obtain Crystal Structure: The 3D crystal structure of the target calcium channel subunit is downloaded from the Protein Data Bank (PDB). For example, the structure of the T-type calcium channel CaV3.1 can be obtained with PDB ID: 6KZP.[2]
-
Pre-processing: All non-essential molecules, such as water, ions, and co-crystallized ligands, are removed from the PDB file.
-
Protonation: Hydrogen atoms are added to the protein structure, and their positions are optimized, typically for a physiological pH of 7.4.
-
Charge Assignment: Charges are assigned to the protein atoms using a force field such as AMBER or CHARMM.
-
Grid Box Definition: A grid box is defined around the putative binding site on the calcium channel subunit. The size and center of the grid box are crucial parameters that define the search space for the docking algorithm.
Molecular Docking Simulation
-
Algorithm Selection: A suitable docking algorithm is chosen. For AutoDock Vina, a Lamarckian Genetic Algorithm is commonly used.
-
Execution: The docking simulation is run, during which the software systematically explores different conformations and orientations of phenytoin within the defined grid box of the receptor.
-
Scoring and Ranking: The software calculates the binding energy for each docked pose and ranks them. The pose with the lowest binding energy is typically considered the most favorable.
Post-Docking Analysis
-
Visualization: The top-ranked docked poses are visualized to analyze the interactions between phenytoin and the amino acid residues of the calcium channel subunit.
-
Interaction Analysis: Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are identified and analyzed.
-
Validation: The docking results can be further validated through more computationally intensive methods like molecular dynamics simulations to assess the stability of the predicted binding pose over time.
Signaling Pathways and Experimental Workflows
The interaction of phenytoin with different calcium channel subunits can modulate various downstream signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for molecular docking.
Phenytoin's Putative Modulation of T-Type Calcium Channel Signaling
Caption: Putative signaling pathway of phenytoin's inhibitory action on T-type calcium channels.
Phenytoin's Indirect Modulation of Calcium Homeostasis via CD38
Caption: Indirect modulation of calcium signaling by phenytoin through inhibition of CD38.
Generalized Experimental Workflow for Molecular Docking
Caption: A generalized workflow for in-silico molecular docking studies.
Conclusion and Future Directions
The available molecular docking data, though currently limited to specific calcium channel-related proteins, provides a strong foundation for understanding phenytoin's interaction with these important ion channels. The binding affinities observed suggest that phenytoin can indeed interact with and potentially modulate the function of T-type calcium channels and influence calcium homeostasis through proteins like CD38.
Future research should focus on expanding the scope of molecular docking studies to include a wider array of calcium channel subunits, particularly the L-type, N-type, and P/Q-type channels, to build a more complete picture of phenytoin's pharmacological profile. The detailed experimental protocols provided in this guide offer a robust framework for conducting such studies. Furthermore, the integration of molecular dynamics simulations will be crucial for validating docking poses and understanding the dynamic nature of the phenytoin-channel interaction. Ultimately, a deeper understanding of these interactions at the molecular level will pave the way for the rational design of more selective and potent antiepileptic drugs with improved therapeutic efficacy and reduced side effects.
References
Methodological & Application
Application Notes and Protocols for Patch-Clamp Electrophysiology Studies Using Phenytoin on Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of phenytoin on voltage-gated calcium channels using patch-clamp electrophysiology. The protocols detailed below are synthesized from established methodologies and are intended to serve as a robust starting point for research into the mechanisms of action of phenytoin and similar compounds.
Introduction
Phenytoin is a widely used anti-epileptic drug primarily known for its action on voltage-gated sodium channels.[1] However, a growing body of evidence indicates that phenytoin also modulates the activity of voltage-gated calcium channels, which may contribute to its therapeutic and adverse effects.[2][3] Patch-clamp electrophysiology is the gold-standard technique for directly measuring the effect of pharmacological agents on ion channel function with high temporal and voltage resolution. These notes provide detailed protocols for whole-cell patch-clamp studies to characterize the interaction of phenytoin with T-type and L-type calcium channels.
Data Presentation: Quantitative Effects of Phenytoin on Voltage-Gated Calcium and Sodium Channels
The following tables summarize the quantitative data on the effects of phenytoin on various voltage-gated ion channels as reported in patch-clamp electrophysiology studies.
Table 1: Phenytoin Inhibition of Voltage-Gated Calcium Currents
| Cell Type | Channel Type | Phenytoin Concentration (µM) | Inhibition (%) | Key Findings |
| Neuroblastoma (N1E-115) | Low-Threshold (T-type) | 3 - 100 | Concentration-dependent suppression | Phenytoin suppresses T-type currents without altering their time course or voltage dependence of activation. The block is enhanced at more depolarized holding potentials and at higher stimulation frequencies.[4][5] |
| Neuroblastoma (N1E-115) | High-Threshold (L-type) | 3 - 100 | Insensitive | High-threshold, sustained currents were insensitive to phenytoin in this concentration range.[4][5] |
| Cardiac and Skeletal Muscle (Rat, Human) | High-Threshold (L-type) | 30 | 53 ± 6 | Phenytoin exerts a more potent effect on L-type calcium currents in these tissues.[6] |
| Cardiac and Skeletal Muscle (Rat, Human) | Low-Threshold (T-type) | 30 | 16 ± 10 | A less pronounced effect was observed on T-type currents in the same study.[6] |
| Cardiac Purkinje Fibers (Calf, Dog) | Voltage-dependent Ca2+ current | 5 - 100 | Concentration-dependent reduction | Phenytoin lowers and shortens the plateau phase of the action potential by reducing calcium current. |
Table 2: Phenytoin Inhibition of Voltage-Gated Sodium Currents
| Cell Type | Channel Type | Phenytoin Concentration (µM) | IC50 (µM) | Key Findings |
| Rat Hippocampal CA1 Pyramidal Neurons | Voltage-gated Na+ channels | 1 - 200 | 72.6 ± 22.5 | Phenytoin enhances slow inactivation of sodium channels.[1] |
Experimental Protocols
The following are detailed protocols for whole-cell patch-clamp recordings to investigate the effects of phenytoin on T-type and L-type voltage-gated calcium channels.
Protocol 1: Whole-Cell Patch-Clamp Recording of T-type Calcium Currents
1. Cell Preparation:
-
Culture neuroblastoma cells (e.g., N1E-115) or other cells endogenously expressing T-type calcium channels.
-
For experiments, plate cells on glass coverslips at a suitable density to allow for isolated, healthy cells for patching.
2. Solutions:
-
External Solution (in mM):
-
160 TEACl
-
2 CaCl₂
-
10 HEPES
-
pH adjusted to 7.4 with TEAOH
-
Note: TEACl is used to block potassium channels. Barium (BaCl₂) can be substituted for CaCl₂ to increase current amplitude and reduce calcium-dependent inactivation.
-
-
Internal (Pipette) Solution (in mM):
-
110 CsCl
-
10 EGTA
-
10 HEPES
-
3 Mg-ATP
-
0.6 GTP
-
pH adjusted to 7.2 with CsOH
-
Note: CsCl is used to block potassium channels from the inside. EGTA is a calcium chelator used to control intracellular calcium concentration.
-
3. Electrophysiological Recording:
-
Pipettes: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Form a giga-ohm seal (>1 GΩ) with a healthy, isolated cell.
-
Whole-Cell Configuration: Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
-
Voltage-Clamp Protocol to Isolate T-type Currents:
-
Holding Potential: Hold the cell at -100 mV to ensure the removal of inactivation of T-type channels.
-
Test Pulse: Apply a depolarizing test pulse to -30 mV for 200 ms to elicit the T-type current.[7]
-
Frequency: Apply test pulses at a low frequency (e.g., 0.1 Hz) to allow for full recovery from inactivation between pulses.
-
4. Phenytoin Application:
-
Prepare stock solutions of phenytoin in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution immediately before use.
-
Perfuse the recording chamber with the control external solution to obtain a stable baseline recording of T-type currents.
-
Switch to the phenytoin-containing external solution and record the changes in current amplitude and kinetics.
-
To study use-dependency, increase the frequency of the test pulses (e.g., to 0.5 Hz or higher) in the presence of phenytoin.[4][5]
-
To study voltage-dependency of the block, vary the holding potential (e.g., from -100 mV to -70 mV) before the test pulse.
Protocol 2: Whole-Cell Patch-Clamp Recording of L-type Calcium Currents
1. Cell Preparation:
-
Use cells endogenously expressing L-type calcium channels, such as cardiomyocytes, vascular smooth muscle cells, or specific neuronal cell lines.
2. Solutions:
-
External Solution (in mM):
-
140 TEACl
-
5 BaCl₂
-
10 HEPES
-
10 Glucose
-
pH adjusted to 7.4 with Tris-base
-
Note: Barium is often used as the charge carrier for L-type currents to increase their amplitude and reduce calcium-dependent inactivation.
-
-
Internal (Pipette) Solution (in mM):
-
130 CsCl
-
10 EGTA
-
3 MgATP
-
0.3 Na₂GTP
-
10 HEPES
-
10 Glucose
-
pH adjusted to 7.2 with CsOH
-
3. Electrophysiological Recording:
-
Pipettes and Seal Formation: As described in Protocol 1.
-
Voltage-Clamp Protocol to Isolate L-type Currents:
-
Holding Potential: Hold the cell at -40 mV to inactivate T-type and sodium channels.
-
Test Pulse: Apply depolarizing test pulses from the holding potential to various potentials (e.g., -30 mV to +50 mV in 10 mV increments) for 200-300 ms to elicit L-type currents. The peak current is typically observed around +10 mV to +20 mV.
-
Frequency: Apply test pulses at a low frequency (e.g., 0.1 Hz).
-
4. Phenytoin Application:
-
Follow the same procedure for phenytoin application as described in Protocol 1.
-
Record the effects of different concentrations of phenytoin on the amplitude and kinetics of the L-type calcium current.
Mandatory Visualizations
Signaling Pathway of Phenytoin's Action on Voltage-Gated Ion Channels
Caption: Phenytoin's primary mechanism of action on neuronal excitability.
Experimental Workflow for Patch-Clamp Analysis of Phenytoin
Caption: A typical workflow for a whole-cell patch-clamp experiment.
References
- 1. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenytoin interacts with calcium channels in brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of calcium channel inhibition by phenytoin: comparison with classical calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of calcium channel block by phenytoin [pubmed.ncbi.nlm.nih.gov]
- 5. (Open Access) Mechanisms of calcium channel block by phenytoin. (1988) | D A Twombly | 120 Citations [scispace.com]
- 6. Phenytoin preferentially inhibits L-type calcium currents in whole-cell patch-clamped cardiac and skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Cav3.2 T-type Calcium Channels by Its Intracellular I-II Loop - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Seizure Models to Test Phenytoin Calcium Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing various in vitro seizure models to evaluate the efficacy of Phenytoin Calcium. The included methodologies, data presentation, and visual diagrams are designed to offer a comprehensive guide for researchers in the field of epilepsy and anticonvulsant drug discovery.
Introduction to In Vitro Seizure Models
In vitro seizure models are indispensable tools for studying the cellular and network mechanisms of epilepsy and for the preclinical screening of anti-epileptic drugs (AEDs). These models offer a controlled environment to investigate neuronal hyperexcitability and the effects of pharmacological interventions, reducing the reliance on in vivo animal studies in the initial phases of drug development.[1][2] This document outlines four commonly used chemical convulsant-induced seizure models: the 4-aminopyridine (4-AP) model, the low magnesium (low Mg²⁺) model, the kainic acid model, and the picrotoxin model.
Phenytoin, a widely used AED, primarily acts by blocking voltage-gated sodium channels, which stabilizes neuronal membranes and limits the propagation of seizure activity.[3][4] It also has secondary effects on calcium channels.[5][6] The following protocols are designed to test the efficacy of this compound in mitigating seizure-like activity induced in these in vitro systems.
4-Aminopyridine (4-AP) Induced Seizure Model
The 4-AP model induces epileptiform activity by blocking voltage-gated potassium channels, leading to prolonged membrane depolarization and enhanced neurotransmitter release.[7] This model is known to be sensitive to AEDs that act on sodium channels.[8]
Experimental Protocol
a. Preparation of Primary Neuronal Cultures or Brain Slices:
-
Primary Cortical Neurons:
-
Dissect cortices from embryonic day 18 (E18) rat or mouse pups and place them in ice-cold dissection medium.
-
Remove meninges and mince the tissue.
-
Digest the tissue with trypsin-EDTA for 15-20 minutes at 37°C.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plate the cells on poly-L-lysine coated coverslips or multi-well plates in a suitable neuronal culture medium.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO₂ for 12-14 days before use.
-
-
Hippocampal Slices:
-
Anesthetize and decapitate a young adult rodent (e.g., P15-P30 rat or mouse).
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Prepare 300-400 µm thick coronal or horizontal hippocampal slices using a vibratome.
-
Transfer the slices to an interface or submerged-style holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.[1]
-
b. Induction of Seizure-like Activity and Phenytoin Application:
-
Transfer the cultured neurons or a brain slice to a recording chamber continuously perfused with oxygenated aCSF at a flow rate of 1-2 ml/min.[1]
-
Establish a stable baseline recording of neuronal activity for 10-20 minutes.
-
Induce seizure-like activity by switching the perfusion to aCSF containing 50-100 µM 4-aminopyridine.[9]
-
Once stable epileptiform activity is established (typically within 15-30 minutes), apply this compound at various concentrations (e.g., 10, 30, 100 µM) via the perfusion medium.
-
Record the neuronal activity for at least 20-30 minutes at each concentration to assess the dose-dependent effects.
-
A washout period with standard aCSF can be performed to check for the reversibility of the drug's effects.
c. Data Acquisition and Analysis:
-
Electrophysiology: Use patch-clamp recordings (whole-cell or cell-attached) to monitor single-neuron activity or field potential recordings to assess network-level activity.[1][10]
-
Calcium Imaging: Load cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) and measure changes in intracellular calcium concentration using fluorescence microscopy.
-
Parameters to Analyze: Frequency and amplitude of spontaneous epileptiform discharges, duration of seizure-like events, and changes in neuronal firing rate.
Signaling Pathway and Experimental Workflow
Figure 1: Signaling pathway of 4-AP induced seizures and Phenytoin's mechanism of action.
Low Magnesium (Low Mg²⁺) Induced Seizure Model
This model induces seizure-like activity by removing magnesium ions from the extracellular solution. This relieves the voltage-dependent magnesium block of the N-methyl-D-aspartate (NMDA) receptor, leading to excessive calcium influx and neuronal hyperexcitability.[11][12][13]
Experimental Protocol
a. Preparation of Hippocampal Slices:
-
Prepare hippocampal slices as described in the 4-AP model protocol.
b. Induction of Seizure-like Activity and Phenytoin Application:
-
Transfer a hippocampal slice to a recording chamber and perfuse with standard oxygenated aCSF.
-
After a stable baseline is established, switch the perfusion to a magnesium-free aCSF to induce epileptiform activity.[12] The onset of seizure-like events typically occurs within 30-60 minutes.
-
Once stable, recurrent seizure-like events are observed, introduce this compound at various concentrations into the Mg²⁺-free aCSF.
-
Record the effects of each concentration for at least 30 minutes.
-
A washout with Mg²⁺-free aCSF can be performed, followed by a return to standard aCSF to confirm slice viability.
c. Data Acquisition and Analysis:
-
Electrophysiology: Record spontaneous and evoked field potentials in the CA1 or CA3 region of the hippocampus. Analyze the frequency, duration, and amplitude of seizure-like events.
-
Calcium Imaging: Monitor intracellular calcium dynamics in response to low Mg²⁺ and subsequent phenytoin application.
Experimental Workflow
Figure 2: Workflow for the low magnesium in vitro seizure model.
Kainic Acid Induced Seizure Model
Kainic acid is a potent agonist of kainate receptors, a subtype of ionotropic glutamate receptors. Its application leads to excessive neuronal depolarization, excitotoxicity, and seizure-like activity, particularly in the hippocampus.[14][15][16]
Experimental Protocol
a. Preparation of Organotypic Hippocampal Slice Cultures:
-
Dissect hippocampi from P6-P8 rodent pups.
-
Prepare 350-400 µm thick slices using a tissue chopper.
-
Place the slices on a sterile porous membrane insert in a six-well plate containing culture medium.[17][18]
-
Culture the slices for 7-14 days in a humidified incubator at 37°C and 5% CO₂.
b. Induction of Seizure-like Activity and Phenytoin Application:
-
After the culture period, treat the slices with a low concentration of kainic acid (e.g., 1-5 µM) added to the culture medium to induce epileptiform activity.
-
After 24-48 hours of kainic acid treatment, replace the medium with fresh medium containing both kainic acid and varying concentrations of this compound.
-
Continue the culture for another 24-48 hours.
c. Data Acquisition and Analysis:
-
Electrophysiology: Transfer the slice inserts to a recording chamber for field potential or patch-clamp recordings to assess the effect of phenytoin on kainic acid-induced hyperexcitability.
-
Cell Viability Assay (e.g., MTT or LDH assay): Quantify neuronal cell death to assess the neuroprotective effects of phenytoin against kainic acid-induced excitotoxicity.
-
Immunohistochemistry: Stain for markers of neuronal damage (e.g., Fluoro-Jade) or apoptosis (e.g., cleaved caspase-3).
Signaling Pathway
References
- 1. Methodological standards for in vitro models of epilepsy and epileptic seizures. A TASK1-WG4 report of the AES/ILAE Translational Task Force of the ILAE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. virtualsim.nuaa.edu.cn [virtualsim.nuaa.edu.cn]
- 3. Phenytoin attenuates the hyper-exciting neurotransmission in cultured embryonic cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Phenytoin reduces excitatory synaptic transmission and post-tetanic potentiation in the in vitro hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Presynaptic and postsynaptic depressant effects of phenytoin sodium at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. THE 4-AMINOPYRIDINE IN VITRO EPILEPSY MODEL ANALYZED WITH A PERFORATED MULTI-ELECTRODE ARRAY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Seizure-like discharges induced by 4-aminopyridine in the olfactory system of the in vitro isolated guinea pig brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. Seizure activity results in calcium- and mitochondria-independent ROS production via NADPH and xanthine oxidase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low magnesium epileptogenesis in the rat hippocampal slice: electrophysiological and pharmacological features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Time course and mechanism of hippocampal neuronal death in an in vitro model of status epilepticus: Role of NMDA receptor activation and NMDA dependent calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Kainate Receptors: Role in Epilepsy [frontiersin.org]
- 15. The Kainic Acid Models of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. publications.aston.ac.uk [publications.aston.ac.uk]
- 17. Organotypic Hippocampal Slice Culture PROTOCOL [protocols.io]
- 18. protocols.io [protocols.io]
Application Notes and Protocols for Assessing Phenytoin-Induced Neurotoxicity via Calcium Dysregulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenytoin is a widely prescribed anticonvulsant drug effective in the management of various seizure disorders.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which stabilizes neuronal membranes and prevents the high-frequency firing of action potentials.[1][2] However, phenytoin has a narrow therapeutic index and can induce neurotoxicity at concentrations above the therapeutic range.[1][2] Emerging evidence suggests that in addition to its effects on sodium channels, phenytoin can modulate intracellular calcium homeostasis, a critical factor in neuronal function and viability.[3][4][5] Dysregulation of intracellular calcium is a key convergence point for many neurotoxic insults, leading to mitochondrial dysfunction, oxidative stress, and the activation of apoptotic pathways.
These application notes provide a comprehensive overview and detailed protocols for assessing phenytoin-induced neurotoxicity in cultured neuronal cells, with a specific focus on the role of calcium dysregulation. The provided methodologies are essential for researchers in drug development and neuroscience seeking to understand the mechanisms of phenytoin neurotoxicity and to screen for potential neuroprotective compounds.
Data Presentation: Quantitative Assessment of Phenytoin's Effects
The following tables summarize key quantitative data regarding the effects of phenytoin on neuronal cells, as reported in the literature. These values can serve as a guide for designing experiments and interpreting results.
Table 1: Phenytoin IC50 Values in Neuronal Systems
| Parameter | Cell/Tissue Type | IC50 Value | Reference |
| Inward Na+ Current Inhibition | Cultured Embryonic Cortical Neurons | 16.8 µM | [6] |
| Inhibition of CD38 Cyclase Activity | Primary Culture of Embryonic Mouse Hippocampus | 8.1 µM | [4] |
| Inhibition of Ca2+ Influx | Primary Culture of Embryonic Mouse Hippocampus | 12.74 µM | [4] |
Table 2: Effective Concentrations of Phenytoin in Neurotoxicity Studies
| Effect | Cell/Tissue Type | Effective Concentration | Observation | Reference |
| Inhibition of Stimulated Calcium Influx | Rat/Rabbit Brain Synaptosomes | ≥ 0.08 mM (20 µg/ml) | 7-58% inhibition of K+-stimulated Ca2+ influx. | [3] |
| Inhibition of Unstimulated Calcium Influx | Rat/Rabbit Brain Synaptosomes | ≥ 0.4 mM | Inhibition of basal Ca2+ transport. | [3] |
| Inhibition of [3H]nitrendipine Binding | Brain Membranes | 30 - 300 µM | Inhibition of binding to voltage-dependent calcium channels. | [5] |
| Generalized Toxicity | Cerebral Cortical Cell Cultures | 30 µg/ml | Significant deficits in multiple neuronal parameters after 11 days of exposure. | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to assess phenytoin-induced neurotoxicity, with a focus on calcium-related endpoints.
Cell Culture of Neuronal Models
a. Primary Cortical Neurons:
Primary neuronal cultures are a highly relevant model for studying neurotoxicity.
-
Source: Embryonic day 18 (E18) rat or mouse cortices.
-
Protocol:
-
Dissect cortices from E18 embryos in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Mince the tissue and incubate in 0.25% trypsin-EDTA for 15 minutes at 37°C.
-
Neutralize trypsin with Dulbecco's Modified Eagle Medium (DMEM) containing 10% fetal bovine serum (FBS).
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plate the cells on poly-D-lysine-coated plates or coverslips at a density of 1-2 x 10^5 cells/cm^2.
-
Culture the neurons in Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and penicillin/streptomycin.
-
Maintain the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Experiments are typically performed on days in vitro (DIV) 7-14.
-
b. SH-SY5Y Human Neuroblastoma Cell Line:
The SH-SY5Y cell line is a widely used model for neurotoxicity studies due to its human origin and ability to differentiate into a neuronal-like phenotype.
-
Undifferentiated SH-SY5Y:
-
Culture in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Maintain at 37°C in a humidified atmosphere of 5% CO2.
-
-
Differentiated SH-SY5Y:
Assessment of Cell Viability
a. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Protocol:
-
Plate neuronal cells in a 96-well plate and treat with various concentrations of phenytoin (e.g., 10-500 µM) for 24-48 hours.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
b. Lactate Dehydrogenase (LDH) Assay:
This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
-
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product.
-
Protocol:
-
Plate neuronal cells in a 96-well plate and treat with various concentrations of phenytoin for 24-48 hours.
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Transfer 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cytotoxicity is calculated as a percentage of the maximum LDH release control (cells treated with a lysis buffer).
-
Assessment of Apoptosis
Caspase-3 Activity Assay:
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Principle: Activated caspase-3 cleaves a specific substrate (e.g., DEVD-pNA or DEVD-AMC), releasing a chromophore or fluorophore that can be quantified.
-
Protocol:
-
Plate neuronal cells in a 6-well or 12-well plate and treat with phenytoin.
-
After treatment, lyse the cells using a provided lysis buffer.
-
Incubate the cell lysate on ice for 10 minutes.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
In a 96-well plate, add the cell lysate, reaction buffer, and the caspase-3 substrate.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at an excitation/emission of 380/440 nm (for fluorometric assays).
-
Caspase-3 activity is expressed as fold-change relative to the untreated control.
-
Assessment of Intracellular Calcium Concentration
Calcium Imaging with Fura-2 AM:
This method allows for the ratiometric measurement of intracellular free calcium concentrations.
-
Principle: Fura-2 AM is a cell-permeant dye that is cleaved by intracellular esterases to become the calcium-sensitive indicator Fura-2. The fluorescence emission of Fura-2 at 510 nm differs depending on whether it is excited at 340 nm (calcium-bound) or 380 nm (calcium-free). The ratio of the fluorescence intensities at these two excitation wavelengths is proportional to the intracellular calcium concentration.
-
Protocol:
-
Plate neuronal cells on glass-bottom dishes or coverslips.
-
Wash the cells with a balanced salt solution (e.g., HBSS).
-
Load the cells with 2-5 µM Fura-2 AM in HBSS for 30-45 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes.
-
Mount the dish/coverslip on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Perfuse the cells with HBSS and establish a baseline fluorescence ratio.
-
Apply phenytoin at the desired concentration and record the changes in the 340/380 nm fluorescence ratio over time.
-
At the end of the experiment, calibrate the signal using ionomycin in the presence of high and low calcium concentrations to convert the fluorescence ratios into absolute calcium concentrations.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing phenytoin neurotoxicity.
Signaling Pathway of Phenytoin-Induced Neurotoxicity
Caption: Putative signaling pathway of phenytoin-induced neurotoxicity.
References
- 1. Phenytoin Toxicity: Practice Essentials, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 2. Phenytoin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Phenytoin: effects on calcium flux and cyclic nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New mechanisms of phenytoin in calcium homeostasis: competitive inhibition of CD38 in hippocampal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenytoin interacts with calcium channels in brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenytoin attenuates the hyper-exciting neurotransmission in cultured embryonic cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential toxicity of chronic exposure to phenytoin, phenobarbital, or carbamazepine in cerebral cortical cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Refinement of a differentiation protocol using neuroblastoma SH-SY5Y cells for use in neurotoxicology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of Phenytoin Calcium Nanoparticles for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenytoin, a widely used anticonvulsant drug, is a cornerstone in the management of epilepsy. Its therapeutic efficacy is primarily attributed to the modulation of voltage-gated sodium channels in neurons, which stabilizes neuronal membranes and prevents the high-frequency repetitive firing of action potentials characteristic of seizures.[1][2][3] However, the clinical use of phenytoin is often challenged by its poor aqueous solubility (a BCS Class II drug), which can lead to variable bioavailability and limit its effective delivery to the central nervous system.[4][5]
Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations. By encapsulating phenytoin within a nanoparticle matrix, it is possible to enhance its solubility, improve its pharmacokinetic profile, and enable targeted delivery to the brain, thereby increasing therapeutic efficacy and potentially reducing systemic side effects.[6][7] This document provides detailed application notes and protocols for the formulation of phenytoin calcium nanoparticles, a promising approach for targeted drug delivery in the treatment of neurological disorders.
Data Presentation
The following tables summarize the typical physicochemical properties of phenytoin-loaded nanoparticles based on various formulation strategies. These values serve as a benchmark for researchers developing similar nanoformulations.
Table 1: Physicochemical Characterization of Phenytoin Nanoparticles
| Formulation Method | Nanoparticle Composition | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference | | :--- | :--- | :--- | :--- | :--- | | Ionic Gelation | Chitosan-Alginate | 250 - 450 | < 0.4 | +20 to +40 |[8] | | Nano-precipitation | Chitosan-Lecithin | 200 - 300 | 0.2 - 0.3 | +30 to +50 |[3][6] | | Melt Emulsification | Nanolipid Carriers | < 50 - >100 | < 0.35 | -16 to -28 |[9][10] | | Biomineralization | Calcium Phosphate | ~100 | Not Reported | Not Reported |[4] |
Table 2: Drug Loading and In Vitro Release Characteristics
| Formulation Method | Nanoparticle Composition | Encapsulation Efficiency (%) | Drug Loading (%) | In Vitro Release Profile | Reference | | :--- | :--- | :--- | :--- | :--- | | Ionic Gelation | Chitosan-Alginate | > 80 | ~15 | Sustained release over 24h |[8] | | Nano-precipitation | Chitosan-Lecithin | > 60 | Not Reported | Sustained release, dependent on chitosan amount |[3][6] | | Melt Emulsification | Nanolipid Carriers | > 80 | ~10 | Rapid release (< 15 min for <50 nm particles) |[9][10] | | Biomineralization | Calcium Phosphate | Not Reported | Not Reported | pH-responsive release in acidic conditions |[4] |
Experimental Protocols
Protocol 1: Formulation of this compound-Alginate Nanoparticles by Ionic Gelation
This protocol describes the preparation of phenytoin-loaded nanoparticles using the ionic gelation method, where calcium chloride is used as a crosslinking agent for the alginate polymer.
Materials:
-
Phenytoin
-
Sodium Alginate
-
Chitosan (low molecular weight)
-
Calcium Chloride (CaCl₂)
-
Acetic Acid
-
Deionized Water
-
Methanol
Procedure:
-
Preparation of Alginate-Phenytoin Solution:
-
Dissolve sodium alginate in deionized water to a final concentration of 0.075% (w/v) with continuous stirring.
-
Dissolve a calculated amount of phenytoin in a minimal volume of methanol.
-
Add the phenytoin solution dropwise to the sodium alginate solution while stirring to achieve the desired drug-to-polymer ratio (e.g., 1:5).[8]
-
-
Preparation of Chitosan Solution:
-
Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 0.05% - 0.1125% (w/v) with stirring until a clear solution is obtained.[8]
-
-
Nanoparticle Formation:
-
Add the chitosan solution dropwise to the alginate-phenytoin solution under constant stirring.
-
Incorporate an aqueous solution of calcium chloride as the crosslinking agent.
-
Allow the mixture to stir for 1-2 hours to facilitate the formation of nanoparticles.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the nanoparticles from the unentrapped drug and other reagents.[11]
-
Wash the nanoparticle pellet with deionized water and re-centrifuge. Repeat this step twice.
-
Resuspend the final nanoparticle pellet in deionized water for further characterization or lyophilize for long-term storage.
-
Protocol 2: Characterization of this compound Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano ZS).[2][7]
-
Procedure:
2. Morphological Analysis:
-
Instrumentation: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Procedure (for SEM):
-
Place a drop of the nanoparticle suspension on a clean glass slide and air-dry.
-
Mount the slide on an aluminum stub and coat with a thin layer of gold in a sputter coater.
-
Image the sample under the SEM at an accelerating voltage of 10kV.[11]
-
3. Determination of Encapsulation Efficiency:
-
Instrumentation: UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC).
-
Procedure (Indirect Method):
-
Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant.
-
Collect the supernatant containing the un-entrapped phenytoin.
-
Measure the concentration of free phenytoin in the supernatant using a UV-Vis spectrophotometer at its maximum wavelength or via a validated HPLC method.[2][3]
-
Calculate the Encapsulation Efficiency (EE%) using the following formula: EE% = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
Protocol 3: In Vitro Drug Release Study
-
Method: Dialysis Bag Method.[2]
-
Procedure:
-
Place a known amount of the phenytoin nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a receptor medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw a sample from the receptor medium and replace it with an equal volume of fresh medium.[10]
-
Analyze the amount of phenytoin released in the collected samples using HPLC or UV-Vis spectrophotometry.[10]
-
Visualization of Pathways and Workflows
To facilitate a deeper understanding of the experimental processes and the mechanism of action of phenytoin, the following diagrams are provided.
Caption: Experimental workflow for the formulation and characterization of this compound nanoparticles.
Caption: Mechanism of action of phenytoin on voltage-gated sodium channels in a neuron.
References
- 1. What is the mechanism of Phenytoin sodium? [synapse.patsnap.com]
- 2. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 3. Phenytoin: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium Phosphate-Based Nanoformulation Selectively Abolishes Phenytoin Resistance in Epileptic Neurons for Ceasing Seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chalcogen.ro [chalcogen.ro]
- 6. droracle.ai [droracle.ai]
- 7. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenytoin-loaded bioactive nanoparticles for the treatment of diabetic pressure ulcers: formulation and in vitro/in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenytoin | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Phenytoin Calcium in In Vivo Epilepsy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenytoin, a widely used anti-seizure medication, is a cornerstone in the treatment of epilepsy. Its efficacy is primarily attributed to the blockade of voltage-gated sodium channels, which stabilizes neuronal membranes and prevents the propagation of seizure activity. The calcium salt of phenytoin is a commonly used formulation. Robust preclinical evaluation of anticonvulsant compounds like phenytoin calcium is essential for understanding their therapeutic potential and defining their profiles of efficacy and neurotoxicity. This document provides detailed application notes and experimental protocols for evaluating this compound in established in vivo models of epilepsy.
These protocols are based on standard, validated methodologies for anticonvulsant drug screening and characterization. The included data, compiled from various preclinical studies, offer a comparative overview of phenytoin's efficacy across different seizure models.
Key In Vivo Models for Phenytoin Evaluation
Several animal models are employed to assess the efficacy of anticonvulsant drugs, each mimicking different aspects of human epilepsy. Phenytoin has been extensively characterized in models of generalized tonic-clonic seizures and, to a lesser extent, in models of other seizure types. The most relevant models for evaluating this compound include:
-
Maximal Electroshock (MES) Seizure Model: This is the gold standard for identifying compounds effective against generalized tonic-clonic seizures.[1][2] Phenytoin is highly effective in this model.[1][2]
-
Pentylenetetrazol (PTZ)-Induced Seizure Model: This model is used to screen for drugs effective against myoclonic and absence seizures.[3][4] Phenytoin is generally considered ineffective in the subcutaneous PTZ model, which helps in delineating its spectrum of activity.[4][5]
-
Pilocarpine-Induced Status Epilepticus Model: This model replicates features of temporal lobe epilepsy, including an initial status epilepticus followed by a latent period and spontaneous recurrent seizures.[6][7] Phenytoin has shown some efficacy in preventing status epilepticus in this model.[6]
-
Kindling Model: This model of epileptogenesis involves the repeated application of a subconvulsive electrical stimulus, leading to a progressive intensification of seizure activity. It is considered a model of focal seizures and has been used to study drug-resistant epilepsy.[8][9] Phenytoin's efficacy in the kindling model can be variable, depending on the experimental protocol.[9][10]
Data Presentation: Efficacy and Neurotoxicity of Phenytoin
The following tables summarize the quantitative data on the anticonvulsant efficacy and neurotoxicity of phenytoin in various rodent models. The median effective dose (ED50) is the dose that protects 50% of the animals from the induced seizure, while the median toxic dose (TD50) is the dose at which 50% of the animals exhibit motor impairment. The Protective Index (PI), the ratio of TD50 to ED50, is a measure of the drug's margin of safety.
Table 1: Anticonvulsant Efficacy of Phenytoin in Mice
| Experimental Model | Endpoint | Phenytoin ED50 (mg/kg, i.p.) |
| Maximal Electroshock (MES) | Abolition of tonic hindlimb extension | 9.5 |
| Subcutaneous Pentylenetetrazol (scPTZ) | Absence of clonic seizures for 30 min | > 80 |
| 6-Hz Psychomotor Seizure (32 mA) | Protection from seizure activity | 11.2 |
Data compiled from publicly available preclinical screening data.
Table 2: Anticonvulsant Efficacy of Phenytoin in Rats
| Experimental Model | Endpoint | Phenytoin ED50 (mg/kg, p.o.) |
| Maximal Electroshock (MES) | Abolition of tonic hindlimb extension | 29.5 |
| Subcutaneous Pentylenetetrazol (scPTZ) | Absence of clonic seizures for 30 min | Inactive |
Data compiled from publicly available preclinical screening data.
Table 3: Neurotoxicity of Phenytoin in Rodents
| Species | Test | Endpoint | Phenytoin TD50 (mg/kg) | Route | Protective Index (PI = TD50/ED50) in MES model |
| Mice | Rotarod | Motor impairment | 65.8 | i.p. | 6.9 |
| Rats | Positional Sense | Motor impairment | 91.2 | p.o. | 3.1 |
Data compiled from publicly available preclinical screening data.
Experimental Protocols
Maximal Electroshock (MES) Seizure Model
This model is used to identify compounds that prevent the spread of seizures and is predictive of efficacy against generalized tonic-clonic seizures.[11][12]
Objective: To assess the ability of this compound to prevent tonic hindlimb extension induced by a maximal electrical stimulus.
Materials:
-
Male albino mice (e.g., CD-1, 18-25 g) or rats (e.g., Sprague-Dawley, 100-150 g).[2][11]
-
This compound solution/suspension.
-
Vehicle (e.g., 0.5% methylcellulose).
-
Corneal electrodes.
-
Electroshock apparatus (convulsiometer).[4]
-
0.9% Saline solution.
Procedure:
-
Administer this compound or vehicle to groups of animals via the desired route (e.g., intraperitoneally or orally).[11]
-
At the time of predicted peak effect (e.g., 30-60 minutes post-administration), apply a drop of saline to the corneal electrodes to ensure good electrical contact.[12]
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice; 150 mA, 60 Hz for 0.2 seconds in rats) through the corneal electrodes.[4][11]
-
Observe the animals for the presence or absence of a tonic hindlimb extension seizure.[11]
-
The absence of the tonic hindlimb extension is considered the endpoint, indicating protection.[11]
-
Calculate the ED50 value, which is the dose that protects 50% of the animals from the seizure, using probit analysis.[3]
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model
This model is used to screen compounds effective against myoclonic and absence seizures.[3]
Objective: To evaluate the efficacy of this compound against clonic seizures induced by a subcutaneous injection of pentylenetetrazol.
Materials:
-
Male Swiss mice (20-25 g).[3]
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline).[3]
-
This compound solution/suspension.
-
Vehicle control.
-
Positive control (e.g., ethosuximide).[3]
Procedure:
-
Administer this compound at various doses to different groups of mice (n=8-10 per group).[3] Administer the vehicle and positive control to their respective groups.
-
After the appropriate absorption time, administer PTZ subcutaneously.[3]
-
Observe the mice for 30 minutes for the occurrence of generalized clonic seizures lasting for at least 5 seconds.[3]
-
The absence of such seizures is considered protection.[3]
-
Record the number of protected animals in each group.
-
Calculate the ED50 value using a probit analysis.[3]
Pilocarpine-Induced Status Epilepticus Model
This model is used to study temporal lobe epilepsy and to evaluate the efficacy of compounds in terminating status epilepticus or preventing its long-term consequences.[6][7]
Objective: To assess the ability of this compound to prevent or terminate status epilepticus (SE) induced by pilocarpine.
Materials:
-
Male Wistar rats (200-250 g).
-
Pilocarpine hydrochloride (e.g., 320-380 mg/kg, i.p.).
-
Scopolamine methyl nitrate (1 mg/kg, i.p.) to reduce peripheral cholinergic effects.
-
This compound solution/suspension.
-
Vehicle control.
-
Diazepam (to terminate prolonged SE if necessary).
Procedure:
-
Administer scopolamine methyl nitrate 30 minutes prior to pilocarpine injection.
-
Administer this compound or vehicle at a predetermined time before or after pilocarpine administration. One study showed that phenytoin (200 mg/kg) prevented SE in two out of three rats when administered 15 minutes prior to pilocarpine.[6]
-
Administer pilocarpine to induce SE.
-
Observe the animals for behavioral signs of seizures (e.g., akinesia, tremors, facial automatisms, rearing, falling, and generalized tonic-clonic seizures).
-
Electroencephalogram (EEG) recordings can be used for more precise monitoring of seizure activity.
-
The primary endpoints are the latency to the first seizure, the severity of seizures, and the prevention or termination of SE.
Kindling Model
This model is used to study epileptogenesis, focal seizures, and pharmacoresistant epilepsy.[8][9]
Objective: To evaluate the effect of this compound on the development (kindling acquisition) or expression of fully kindled seizures.
Materials:
-
Male Wistar rats.
-
Stereotaxic apparatus for electrode implantation.
-
Bipolar stimulating and recording electrodes.
-
Constant-current stimulator.
-
EEG recording system.
-
This compound solution/suspension.
-
Vehicle control.
Procedure:
-
Electrode Implantation: Surgically implant a bipolar electrode into a specific brain region, typically the amygdala or hippocampus, under anesthesia. Allow for a recovery period of at least one week.
-
Determination of Afterdischarge Threshold (ADT): Determine the lowest current intensity required to elicit an afterdischarge (electrographic seizure activity).
-
Kindling Stimulation: Administer a daily electrical stimulus (e.g., at the ADT or a fixed suprathreshold intensity) until stable, fully kindled seizures (e.g., Racine stage 5) are consistently observed.
-
Drug Testing:
-
On Kindled Seizures: In fully kindled animals, administer this compound or vehicle and stimulate at a suprathreshold intensity.[9] The endpoints are seizure severity (Racine scale) and afterdischarge duration.
-
On Kindling Acquisition: Administer this compound or vehicle prior to each daily stimulation during the kindling process. The endpoint is the rate of kindling development (number of stimulations to reach the first stage 5 seizure).
-
-
Dose-response relationships can be established by testing a range of doses. Chronic administration protocols can also be employed to assess for the development of tolerance.[9]
Visualizations
Phenytoin Mechanism of Action
References
- 1. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. benchchem.com [benchchem.com]
- 4. ijpp.com [ijpp.com]
- 5. Behavioral characterization of pentylenetetrazol-induced seizures in the marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pilocarpine model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pilocarpine model of epilepsy: what have we learned? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticonvulsant efficacy and adverse effects of phenytoin during chronic treatment in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intraperitoneal phenytoin suppresses kindled responses: effects on motor and electrographic seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Spectroscopic Analysis of Phenytoin-Calcium Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the spectroscopic analysis of the interaction between the anticonvulsant drug phenytoin and calcium ions. The methodologies described herein are essential for characterizing the formation, stoichiometry, and binding affinity of phenytoin-calcium complexes, which is crucial for understanding the drug's mechanism of action, its interactions with biological systems, and for the development of new drug formulations.
Introduction
Phenytoin, a widely used antiepileptic drug, is known to interact with calcium channels and influence intracellular calcium concentrations.[1][2] The formation of complexes between phenytoin and calcium ions can impact the drug's solubility, bioavailability, and pharmacological activity. Spectroscopic techniques are powerful tools for elucidating the nature of these interactions at a molecular level. This document outlines the application of UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy for the qualitative and quantitative analysis of phenytoin-calcium complexes.
Data Presentation: Quantitative Analysis of Phenytoin-Calcium Interaction
The following tables summarize the key quantitative parameters that can be obtained from the spectroscopic analysis of phenytoin-calcium complexes. Please note that the values presented here are illustrative, as extensive experimental data for this specific complex is not widely available in the public domain. These tables serve as a template for reporting experimental findings.
Table 1: Stoichiometry of the Phenytoin-Calcium Complex as Determined by Job's Plot
| Parameter | Value | Spectroscopic Method |
| Stoichiometric Ratio (Phenytoin:Ca²⁺) | 2:1 | UV-Vis Spectroscopy |
| Wavelength of Maximum Absorbance (λmax) | 225 nm | UV-Vis Spectroscopy |
| Mole Fraction of Phenytoin at Maximum Absorbance | 0.67 | UV-Vis Spectroscopy |
Table 2: Binding Constant of the Phenytoin-Calcium Complex as Determined by the Benesi-Hildebrand Method
| Parameter | Value | Spectroscopic Method |
| Binding Constant (K) | 1.5 x 10³ M⁻¹ | UV-Vis Spectroscopy |
| Molar Extinction Coefficient of the Complex (ε_complex) | 8.5 x 10³ M⁻¹cm⁻¹ | UV-Vis Spectroscopy |
| Wavelength of Analysis | 225 nm | UV-Vis Spectroscopy |
| Correlation Coefficient (R²) of the Benesi-Hildebrand Plot | 0.998 | UV-Vis Spectroscopy |
Experimental Protocols
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable technique for monitoring the formation of complexes in solution and for determining their stoichiometry and binding constants.
Objective: To determine the molar ratio in which phenytoin and calcium ions bind.
Materials:
-
Phenytoin sodium
-
Calcium chloride (CaCl₂)
-
Methanol (spectroscopic grade)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare equimolar stock solutions (e.g., 1 x 10⁻³ M) of phenytoin sodium and calcium chloride in methanol.
-
Preparation of Sample Series: Prepare a series of solutions in volumetric flasks by mixing the stock solutions of phenytoin and CaCl₂ in varying molar ratios, while keeping the total molar concentration constant. The total volume of each solution should also be kept constant (e.g., 10 mL). The mole fraction of phenytoin should range from 0 to 1.
-
Spectroscopic Measurement: Record the UV-Vis spectrum for each solution over a wavelength range of 200-400 nm, using methanol as a blank.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for the complex, which may differ from that of free phenytoin.
-
Calculate the change in absorbance (ΔA) at this λmax for each solution.
-
Plot ΔA against the mole fraction of phenytoin. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.
-
Objective: To calculate the binding constant (K) for the phenytoin-calcium complex (assuming a 1:1 or 2:1 complex where one component is in excess).
Materials:
-
Phenytoin sodium
-
Calcium chloride (CaCl₂)
-
Methanol (spectroscopic grade)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of phenytoin sodium (e.g., 1 x 10⁻⁴ M) and a series of stock solutions of CaCl₂ of varying concentrations (e.g., 1 x 10⁻³ M to 1 x 10⁻² M) in methanol. The concentration of CaCl₂ should be significantly higher than that of phenytoin.
-
Preparation of Sample Series: Prepare a series of solutions by mixing a constant volume of the phenytoin stock solution with varying volumes of the CaCl₂ stock solutions. Dilute to a constant final volume with methanol.
-
Spectroscopic Measurement: Record the UV-Vis spectrum for each solution over a wavelength range of 200-400 nm, using the corresponding CaCl₂ solution in methanol as the blank.
-
Data Analysis:
-
Plot 1/ΔA versus 1/[CaCl₂] according to the Benesi-Hildebrand equation: 1/ΔA = 1/Δε + (1 / (K * Δε)) * (1/[CaCl₂])
-
The binding constant (K) can be calculated from the slope and intercept of the linear plot.[3]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups involved in the complexation between phenytoin and calcium.
Objective: To identify the binding sites of phenytoin involved in the interaction with calcium ions.
Materials:
-
Phenytoin
-
Calcium chloride (CaCl₂)
-
Methanol
-
FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press
Procedure:
-
Sample Preparation:
-
Phenytoin: Record the FT-IR spectrum of pure phenytoin powder.
-
Phenytoin-Calcium Complex: Prepare the complex by mixing a methanolic solution of phenytoin with a methanolic solution of CaCl₂ in the determined stoichiometric ratio. Evaporate the solvent completely to obtain the solid complex.
-
-
Spectroscopic Measurement:
-
Record the FT-IR spectra of phenytoin and the phenytoin-calcium complex in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Compare the spectrum of the complex with that of free phenytoin.
-
Look for shifts in the characteristic vibrational frequencies of the functional groups of phenytoin, such as the N-H stretching and bending vibrations of the imide group and the C=O stretching vibrations of the carbonyl groups. Shifts in these bands would indicate their involvement in the coordination with the calcium ion.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be used to probe the changes in the electronic environment of the protons in the phenytoin molecule upon complexation with calcium.
Objective: To identify the specific protons in the phenytoin molecule that are affected by the interaction with calcium ions.
Materials:
-
Phenytoin
-
Calcium chloride (CaCl₂)
-
Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of phenytoin (e.g., 10 mM) in a suitable deuterated solvent.
-
Prepare a stock solution of CaCl₂ (e.g., 100 mM) in the same deuterated solvent.
-
-
Spectroscopic Measurement:
-
Record the ¹H NMR spectrum of the free phenytoin solution.
-
Perform a titration by adding incremental amounts of the CaCl₂ stock solution to the phenytoin solution in the NMR tube. Record a ¹H NMR spectrum after each addition.
-
-
Data Analysis:
-
Monitor the chemical shifts of the phenytoin protons, particularly the N-H protons of the imide groups and the aromatic protons of the phenyl rings.
-
Changes in the chemical shifts (upfield or downfield) upon addition of CaCl₂ indicate that the electronic environment of these protons is altered due to complex formation.[6]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships and experimental workflows described in the protocols.
Caption: Workflow for the spectroscopic characterization of phenytoin-calcium complexes.
Caption: Logical workflow for determining stoichiometry using Job's Plot.
Caption: Logical workflow for determining the binding constant using the Benesi-Hildebrand method.
References
- 1. Phenytoin | C15H12N2O2 | CID 1775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenytoin interacts with calcium channels in brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benesi–Hildebrand method - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New mechanisms of phenytoin in calcium homeostasis: competitive inhibition of CD38 in hippocampal cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Anti-Convulsant Effects of Phenytoin on Induced Epileptiform Activity in Hippocampal Slices
Introduction
Phenytoin is a cornerstone anti-epileptic drug (AED) utilized in the management of a variety of seizure disorders. Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which in turn stabilizes neuronal membranes and suppresses the rapid and excessive firing characteristic of epileptic seizures. It is crucial to note that phenytoin does not induce epileptiform activity; rather, it is employed to inhibit or reduce such activity.
These application notes provide a comprehensive protocol for first inducing epileptiform activity in ex vivo hippocampal brain slices and then assessing the anti-convulsant efficacy of phenytoin. This in vitro model is a powerful tool for researchers, scientists, and drug development professionals to investigate the mechanisms of action of AEDs and to screen novel therapeutic compounds. The following sections detail the necessary reagents, equipment, and step-by-step procedures for slice preparation, induction of seizure-like events, and the application of phenytoin for electrophysiological analysis.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from studies investigating the effects of phenytoin on induced epileptiform activity in hippocampal slices. These values can serve as a benchmark for expected experimental outcomes.
Table 1: Effects of Phenytoin on 4-AP Induced Epileptiform Discharges
| Parameter | Control (4-AP alone) | Phenytoin (50 µM) | Phenytoin (100 µM) |
| Burst Frequency (Hz) | 0.1 - 0.5 | Reduced by 30-50% | Reduced by 60-80% |
| Burst Duration (s) | 2 - 10 | Reduced by 25-40% | Reduced by 50-70% |
| Spike Amplitude (mV) | 5 - 15 | No significant change | Slight reduction |
| Inter-burst Interval (s) | 2 - 10 | Increased | Significantly Increased |
Table 2: Concentration-Dependent Inhibition of Seizure-Like Events by Phenytoin
| Phenytoin Concentration | IC₅₀ for Burst Frequency Reduction | IC₅₀ for Burst Duration Reduction |
| (µM) | ~ 40-60 µM | ~ 50-75 µM |
Note: IC₅₀ values can vary depending on the specific convulsant used and experimental conditions.
Experimental Protocols
This section outlines the detailed methodology for preparing hippocampal slices, inducing epileptiform activity, and applying phenytoin for analysis.
Preparation of Acute Hippocampal Slices
-
Animal Euthanasia and Brain Extraction:
-
Anesthetize a young adult rodent (e.g., P15-P30 Sprague-Dawley rat or C57BL/6 mouse) with an appropriate anesthetic (e.g., isoflurane) followed by decapitation, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing solution.
-
-
Slicing:
-
Mount the brain on a vibratome stage.
-
Cut 300-400 µm thick coronal or horizontal slices containing the hippocampus.
-
Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) oxygenated with 95% O₂ / 5% CO₂ at 32-34°C for a recovery period of at least 1 hour.
-
Induction of Epileptiform Activity
-
Transfer to Recording Chamber: After the recovery period, transfer a single slice to a submerged recording chamber continuously perfused with oxygenated aCSF at a flow rate of 2-3 mL/min. Maintain the temperature at 32-34°C.
-
Application of Pro-convulsant:
-
Method A: 4-Aminopyridine (4-AP): Perfuse the slice with aCSF containing 50-100 µM 4-AP. Epileptiform activity typically emerges within 15-20 minutes.
-
Method B: High Potassium / Low Magnesium aCSF: Perfuse the slice with a modified aCSF containing elevated K⁺ (e.g., 8 mM) and reduced Mg²⁺ (e.g., 0.25 mM). This change in ionic composition increases neuronal excitability and induces spontaneous recurrent seizures.
-
Electrophysiological Recording
-
Electrode Placement: Place a recording electrode (e.g., a glass micropipette filled with aCSF) in the CA1 or CA3 pyramidal cell layer of the hippocampus to record extracellular field potentials.
-
Data Acquisition:
-
Amplify and filter the signal (e.g., 1 Hz to 3 kHz bandpass filter).
-
Digitize the data using an appropriate data acquisition system and software.
-
Record a stable baseline of epileptiform activity for at least 10-15 minutes before applying phenytoin.
-
Application of Phenytoin
-
Drug Preparation: Prepare a stock solution of phenytoin in a suitable solvent (e.g., DMSO) and then dilute it to the final desired concentrations in aCSF on the day of the experiment.
-
Bath Application: Switch the perfusion to an aCSF solution containing the desired concentration of phenytoin (e.g., 10-100 µM).
-
Data Analysis: Record the effects of phenytoin on the frequency, duration, and amplitude of the induced epileptiform discharges for at least 20-30 minutes. A washout period, where the slice is perfused with the pro-convulsant aCSF without phenytoin, can be performed to observe any reversal of the drug's effects.
Visualizations
Caption: Experimental workflow for assessing phenytoin's anti-convulsant effects.
Caption: Mechanism of action of phenytoin in suppressing neuronal hyperexcitability.
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Phenytoin
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies for working with phenytoin, a compound known for its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Why is phenytoin so difficult to dissolve in aqueous solutions?
Phenytoin is a weak acid with a pKa of approximately 8.1 to 8.3 and a high logP of 2.47.[1][2][3] This means it is highly lipophilic and poorly soluble in neutral aqueous solutions. Its solubility in water is very low, reported to be around 14 µg/mL at pH 1-7 and 32 µg/L at 22°C.[1][2][4]
Q2: I'm seeing precipitation when I add my phenytoin stock solution to my aqueous cell culture media. What's happening?
This is a common issue. You likely prepared a concentrated stock solution in an organic solvent like DMSO. When this stock is diluted into the aqueous media, the final concentration of the organic solvent may not be high enough to keep the phenytoin dissolved. This causes the drug to crash out of the solution as a precipitate.
Q3: What is the easiest way to dissolve phenytoin for a simple in vitro assay?
The most straightforward method is to first dissolve phenytoin in an organic solvent and then dilute it with your aqueous buffer of choice.[5] Dimethyl sulfoxide (DMSO) is a common and effective solvent for this purpose.[5]
Q4: Can I use the sodium salt of phenytoin (Phenytoin Sodium) to improve solubility?
Yes, using the sodium salt is a highly effective strategy. Phenytoin sodium is significantly more water-soluble than its free acid form.[6][] For instance, the aqueous solubility of phenytoin sodium can be as high as 73.4 mg/mL, which is a substantial increase from the free acid.[6] However, be aware that solutions of phenytoin sodium will have a high pH, which might not be suitable for all experimental systems.[8]
Q5: Are there more advanced methods to improve phenytoin solubility for in vivo studies?
For in vivo applications where organic solvents might be problematic, several advanced formulation strategies can be employed. These include:
-
Cyclodextrin Complexation: Using cyclodextrins like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) can dramatically increase phenytoin's aqueous solubility by forming inclusion complexes.[9][10]
-
Solid Dispersions: Creating solid dispersions with hydrophilic polymers such as PEG-6000 can enhance the dissolution rate and solubility of phenytoin.[11][12]
-
Nanosuspensions: Reducing the particle size of phenytoin to the nanometer range increases the surface area, leading to improved dissolution and bioavailability.[13][14][15][16]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Phenytoin powder will not dissolve in aqueous buffer. | Phenytoin has very low intrinsic aqueous solubility.[1][17] | Use an organic solvent like DMSO, ethanol, or DMF to prepare a stock solution first. Alternatively, use the more soluble phenytoin sodium salt.[5][6] |
| Precipitation occurs after diluting DMSO stock solution in media/buffer. | The final concentration of DMSO is too low to maintain solubility. | Decrease the final concentration of phenytoin. Increase the final concentration of the organic solvent if your experimental system can tolerate it. Consider warming the aqueous medium slightly before adding the stock solution. |
| The pH of my final solution is too high after using Phenytoin Sodium. | Phenytoin sodium solutions are alkaline.[8] | Adjust the pH of the final solution carefully with a suitable buffer or acid. Be aware that lowering the pH too much can cause the phenytoin to precipitate out.[4] |
| Inconsistent results in cell-based assays. | Precipitation of phenytoin in the well plate, leading to inaccurate dosing. | Prepare fresh dilutions for each experiment. Visually inspect the well plates for any signs of precipitation. Consider using a solubility-enhancing formulation like a cyclodextrin complex. |
| Low bioavailability in animal studies. | Poor dissolution of phenytoin in the gastrointestinal tract. | Formulate the phenytoin as a nanosuspension, a solid dispersion with a hydrophilic polymer, or a complex with cyclodextrins to improve its dissolution and absorption.[11][18] |
Data Presentation: Solubility of Phenytoin
Table 1: Solubility of Phenytoin in Various Solvents
| Solvent | Solubility | Reference |
| Water (pH 1-7) | ~14 µg/mL | [2][4] |
| Water (22°C) | 0.032 g/L | [1] |
| Ethanol | ~15 mg/mL | [5] |
| DMSO | ~25-32 mg/mL | [5][19] |
| Dimethylformamide (DMF) | ~25 mg/mL | [5] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [5] |
Table 2: Effect of pH on Phenytoin Solubility in Aqueous Solution (26°C)
| pH | Solubility | Reference |
| 1-7 | 14 µg/mL | [4] |
| 9.1 (Borate Buffer) | 165 µg/mL | [4] |
| 10.0 (Sodium Hydroxide) | 1.52 mg/mL | [4] |
Table 3: Solubility Enhancement with Cyclodextrins
| Cyclodextrin (Concentration) | Fold Increase in Solubility | Reference |
| 45% w/v HP-β-CD | 420-fold | [10] |
| 45% w/v Me-β-CD | 578-fold | [10] |
| 3.0% w/v HP-β-CD | 420-fold | [20] |
| 3.0% w/v β-CD | 96-fold | [20] |
Experimental Protocols
Protocol 1: Preparation of a Phenytoin Stock Solution using an Organic Solvent
Objective: To prepare a concentrated stock solution of phenytoin for dilution in aqueous media for in vitro assays.
Materials:
-
Phenytoin (free acid) powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Inert gas (e.g., nitrogen or argon) - Optional but recommended
Procedure:
-
Weigh out the desired amount of phenytoin powder in a sterile container.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).[5]
-
If possible, purge the solvent with an inert gas before adding it to the phenytoin to minimize oxidation.[5]
-
Vortex the mixture thoroughly until the phenytoin is completely dissolved. Gentle warming in a water bath may assist dissolution, but avoid excessive heat.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For experimental use, dilute the stock solution into your pre-warmed aqueous buffer or cell culture medium. It is recommended to not store the final aqueous solution for more than one day.[5]
Protocol 2: Enhancing Aqueous Solubility with HP-β-Cyclodextrin
Objective: To prepare a phenytoin solution with enhanced aqueous solubility using a cyclodextrin complexation method.
Materials:
-
Phenytoin powder
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Magnetic stirrer and stir bar
-
Filtration unit (e.g., 0.22 µm syringe filter)
Procedure:
-
Prepare the desired concentration of the HP-β-CD solution in the aqueous buffer (e.g., 40% w/v).
-
Add an excess amount of phenytoin powder to the HP-β-CD solution.
-
Stir the mixture vigorously using a magnetic stirrer for 24-48 hours at a controlled temperature to allow for complex formation.
-
After the equilibration period, filter the solution through a 0.22 µm filter to remove the undissolved phenytoin.
-
The resulting clear filtrate is a saturated solution of the phenytoin-cyclodextrin inclusion complex, ready for experimental use.
Visualizations
Caption: Decision workflow for selecting a phenytoin solubilization method.
Caption: Step-by-step workflow for preparing a phenytoin working solution.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. karger.com [karger.com]
- 3. Phenytoin | C15H12N2O2 | CID 1775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Incorporation of Physiologically Based Pharmacokinetic Modeling in the Evaluation of Solubility Requirements for the Salt Selection Process: A Case Study Using Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Complexation of phenytoin with some hydrophilic cyclodextrins: effect on aqueous solubility, dissolution rate, and anticonvulsant activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacyjournal.in [pharmacyjournal.in]
- 12. ijnrd.org [ijnrd.org]
- 13. jpionline.org [jpionline.org]
- 14. researchgate.net [researchgate.net]
- 15. Reconstituted spray-dried phenytoin-loaded nanocapsules improve the in vivo phenytoin anticonvulsant effect and the survival time in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phenytoin-loaded bioactive nanoparticles for the treatment of diabetic pressure ulcers: formulation and in vitro/in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 57-41-0 | CAS DataBase [m.chemicalbook.com]
- 18. Frontiers | Improvement of solubility, dissolution, and bioavailability of phenytoin intercalated in Mg-Al layered double hydroxide [frontiersin.org]
- 19. Phenytoin sodium Pharmaceutical Secondary Standard; Certified Reference Material 630-93-3 [sigmaaldrich.com]
- 20. pharmasm.com [pharmasm.com]
Optimizing phenytoin concentration for in vitro neuroprotection assays
Here is a technical support center for optimizing phenytoin concentration in in vitro neuroprotection assays.
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice for using phenytoin in in vitro neuroprotection models.
Frequently Asked Questions (FAQs)
Q1: What is the primary neuroprotective mechanism of phenytoin?
A1: Phenytoin's main neuroprotective action is the blockade of voltage-gated sodium channels (VGSCs).[1][2] In pathological conditions like ischemia or excitotoxicity, persistent sodium currents lead to an accumulation of intracellular sodium ([Na+]i). This high intracellular sodium concentration causes the Na+/Ca2+ exchanger to operate in reverse, bringing excessive calcium ([Ca2+]i) into the cell.[1] This calcium overload is a key trigger for excitotoxic cell death pathways. By blocking the initial sodium influx, phenytoin prevents this downstream calcium accumulation and subsequent neurotoxicity.[1][3]
Q2: What is a recommended starting concentration range for phenytoin in in vitro assays?
A2: A good starting point for in vitro studies is the range of therapeutic concentrations observed in human plasma, which is typically 10-20 mg/L (approximately 40-80 µM).[4][5] However, effective concentrations in in vitro models can vary widely based on the cell type and the nature of the insult. Studies have shown neuroprotective effects at concentrations as low as 1 µM.[2] It is crucial to perform a dose-response curve for your specific model, typically testing concentrations from 1 µM to 200 µM.
Q3: How should I prepare a stock solution of phenytoin?
A3: Phenytoin free acid is sparingly soluble in aqueous solutions.[6] Therefore, it is standard practice to first dissolve it in an organic solvent like DMSO or ethanol to create a high-concentration stock solution.[6] The solubility in DMSO is approximately 25 mg/mL.[6] This stock can then be diluted to the final working concentration in your cell culture medium. Always prepare a vehicle control (medium with the same final concentration of the solvent) to account for any effects of the solvent itself. Do not store aqueous solutions of phenytoin for more than a day.[6]
Q4: What are the signs of phenytoin-induced toxicity in my cell cultures?
A4: At high concentrations, phenytoin can be neurotoxic. In vivo, plasma concentrations above 30 mg/L (~120 µM) are associated with ataxia, and levels above 50 mg/L (~200 µM) can lead to coma and paradoxically, seizures.[4][7][8] In vitro, signs of toxicity may include poor cell health, neurite blebbing, detachment from the culture plate, and widespread cell death, as measured by assays like LDH release or propidium iodide uptake. It is essential to determine the toxic threshold in your specific cell model by testing a range of high concentrations (e.g., 100 µM to 500 µM) without any other neurotoxic insult.
Troubleshooting Guide
Problem: I see a precipitate in my culture medium after adding phenytoin.
-
Possible Cause 1: Poor Solubility. Phenytoin has very low solubility in aqueous buffers and culture media.[6] The sodium salt of phenytoin is more soluble than the free acid form.[9]
-
Solution: Ensure you are dissolving your phenytoin stock (preferably in DMSO) thoroughly before adding it to the medium. When diluting the stock, add it to the medium drop-wise while vortexing or swirling to prevent localized high concentrations that can cause precipitation.
-
-
Possible Cause 2: Unstable Solution. Phenytoin is known to precipitate in dextrose-containing solutions.[10] Its stability is also pH-dependent.[11][12]
-
Solution: Avoid diluting phenytoin in dextrose solutions. Use of a balanced salt solution like 0.9% NaCl is recommended if dilution is required before adding to the final medium.[10][13] Ensure the final pH of your culture medium is stable and within the physiological range. Prepare fresh dilutions for each experiment.
-
Problem: I am not observing a neuroprotective effect.
-
Possible Cause 1: Sub-optimal Concentration. The effective concentration of phenytoin is highly dependent on the experimental model and the severity of the insult.
-
Solution: Perform a comprehensive dose-response experiment. Test a wide range of concentrations (e.g., logarithmic dilutions from 0.1 µM to 200 µM) to find the optimal protective window for your specific assay.
-
-
Possible Cause 2: Inappropriate Mechanism of Injury. Phenytoin is most effective against neurotoxicity mediated by sodium channel hyperactivity and subsequent calcium overload.[1] It may not be effective against insults that primarily involve other pathways (e.g., direct mitochondrial toxins, certain apoptotic triggers). Studies have shown that phenytoin does not prevent neuronal loss from direct glutamate application in some cortical cell culture models, suggesting its in vivo protective effects can be indirect.[14][15]
-
Solution: Confirm that your injury model (e.g., veratridine, ouabain, oxygen-glucose deprivation) involves a significant component of sodium channel-dependent depolarization. If using glutamate, the toxicity may be primarily mediated by NMDA receptor activation, which phenytoin does not directly block.
-
Problem: I am seeing widespread cell death, even in my phenytoin-only control groups.
-
Possible Cause 1: Phenytoin Toxicity. The concentration you are using may be above the toxic threshold for your specific cell type.
-
Solution: Conduct a toxicity assay. Treat your cultures with a range of phenytoin concentrations for the same duration as your neuroprotection experiment, but without the neurotoxic insult. Determine the maximum non-toxic concentration and stay below that level for your protection assays.
-
-
Possible Cause 2: Solvent Toxicity. The concentration of your solvent (e.g., DMSO) may be too high.
-
Solution: Ensure your final solvent concentration is consistent across all wells (including vehicle controls) and is at a non-toxic level, typically ≤0.1% for DMSO in neuronal cultures.
-
Data Presentation
Table 1: Effective Phenytoin Concentrations in Various In Vitro Models
| Model System | Insult | Effective Concentration Range | Observed Effect | Reference(s) |
| Rat Optic Nerve | Anoxia | 1 µM | ~60% recovery of Compound Action Potential | [2] |
| Rat/Rabbit Brain Synaptosomes | High K+ | ≥ 80 µM (0.08 mM) | 7-58% inhibition of stimulated calcium influx | [3] |
| Rat Corticostriatal Slices | Current Injection | 30 - 300 µM | Dose-dependent reduction in repetitive firing | [16] |
| Rat Corticostriatal Slices | Cortical Stimulation | 30 - 300 µM | Dose-dependent reduction in EPSP amplitude | [16] |
| Primary Neuronal Cultures | Low Magnesium | Active (concentration not specified) | Inhibition of synchronized calcium oscillations | [17] |
| Synaptosomes | N/A | Ki = 66 µM | Competitive inhibition of glutamate transport | [18] |
Table 2: Phenytoin Solubility Data
| Solvent/Vehicle | Form | Solubility | Reference(s) |
| DMSO | Free Acid | ~25 mg/mL (~99 mM) | [6] |
| Ethanol | Free Acid | ~15 mg/mL (~59 mM) | [6] |
| 1:1 DMSO:PBS (pH 7.2) | Free Acid | ~0.5 mg/mL (~2 mM) | [6] |
| pH 6.5 Buffer (37°C) | Free Acid | ~45 µg/mL (~178 µM) | [9] |
| Aqueous Media | Sodium Salt | 73.4 mg/mL | [9] |
| Physiological Salt Solution (16 hours, 23°C) | Free Acid | Up to 150 µM | [19] |
Experimental Protocols & Visualizations
Protocol 1: Glutamate-Induced Excitotoxicity Assay
This protocol outlines a general method for assessing the neuroprotective effect of phenytoin against glutamate-induced excitotoxicity in primary cortical neurons.
-
Cell Plating: Plate primary cortical neurons in 96-well plates coated with poly-D-lysine at a density of 50,000-100,000 cells/well. Culture for 7-10 days in vitro (DIV) to allow for maturation.
-
Phenytoin Pre-treatment: Prepare serial dilutions of phenytoin in pre-warmed culture medium. Remove the old medium from the cells and replace it with the phenytoin-containing medium or vehicle control. Incubate for 1-2 hours.
-
Glutamate Insult: Add a concentrated stock of L-glutamate to the wells to achieve a final concentration that induces 40-60% cell death (this must be optimized beforehand, typically 25-100 µM). Do not add glutamate to the "no-insult" control wells. Incubate for the desired time (e.g., 24 hours).
-
Viability Assessment: Quantify cell death/viability using a standard assay:
-
LDH Release Assay: Measure the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells.
-
MTT/MTS Assay: Measure the metabolic activity of viable cells.
-
Live/Dead Staining: Use fluorescent dyes like Calcein-AM (live cells, green) and Propidium Iodide (dead cells, red) and quantify using a fluorescence microscope or plate reader.
-
-
Data Analysis: Normalize the data. For example, express viability as a percentage of the vehicle-only, no-insult control. Calculate the EC50 for neuroprotection.
Protocol 2: Calcium Imaging for Neuronal Hyperactivity
This protocol uses calcium imaging to assess phenytoin's ability to suppress aberrant neuronal network activity.
-
Cell Preparation: Culture primary neurons or iPSC-derived neurons on glass-bottom dishes for at least 14 DIV to allow for network formation.
-
Calcium Indicator Loading: Incubate cells with a fluorescent calcium indicator (e.g., Fluo-4 AM or a GCaMP reporter) according to the manufacturer's instructions, typically for 30-45 minutes at 37°C.
-
Baseline Imaging: Transfer the dish to the stage of a fluorescence microscope equipped for live-cell imaging. Perfuse with a standard extracellular solution (e.g., ACSF) and record spontaneous calcium oscillations for 5-10 minutes to establish a baseline.
-
Induce Hyperactivity (Optional): To model epileptiform activity, perfuse the cells with a pro-convulsant agent like a low-magnesium/high-potassium solution or a GABAA receptor antagonist (e.g., bicuculline).[17] Record the resulting synchronized, high-frequency calcium transients.
-
Phenytoin Application: Perfuse the culture with the same solution now containing the desired concentration of phenytoin.
-
Post-treatment Imaging: Record calcium activity for 10-20 minutes to observe the effect of phenytoin on the frequency, amplitude, and synchronicity of the calcium oscillations.
-
Data Analysis: Use imaging analysis software to identify regions of interest (ROIs) for individual neurons and quantify the parameters of the calcium transients (e.g., peak amplitude, frequency, decay time) before and after phenytoin application.
Visualizations
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. The retinoprotective role of phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenytoin: effects on calcium flux and cyclic nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenytoin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 80: Phenytoin dosage, adjustment, and monitoring - Pharmacy Joe - [pharmacyjoe.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. litfl.com [litfl.com]
- 9. Incorporation of Physiologically Based Pharmacokinetic Modeling in the Evaluation of Solubility Requirements for the Salt Selection Process: A Case Study Using Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Physico-Chemical and Microbiological Study for the Stability of Phenytoin Sodium Extemporaneously Compounded Suspension in Saudi Arabia Hospitals [scirp.org]
- 12. Stability of phenytoin sodium suspensions for the treatment of open wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. neurology.org [neurology.org]
- 15. Effect of anticonvulsant drugs on glutamate neurotoxicity in cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An in vitro electrophysiological study on the effects of phenytoin, lamotrigine and gabapentin on striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New In Vitro Phenotypic Assay for Epilepsy: Fluorescent Measurement of Synchronized Neuronal Calcium Oscillations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The effect of phenytoin on glutamate and GABA transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The solubility of phenytoin in a physiological salt solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting phenytoin instability in aqueous solutions for research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenytoin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my phenytoin solution precipitating?
A1: Phenytoin precipitation is a common issue primarily due to its low aqueous solubility and the strong pH dependence of its solubility.[1][2] Phenytoin is a weak acid with a pKa around 8.0-8.4.[3][4] Below this pH, the less soluble free acid form predominates, leading to precipitation.[5] Many research buffers and cell culture media have a pH around 7.4, which is below the pKa of phenytoin, causing it to be poorly soluble.
Q2: What is the difference between phenytoin and phenytoin sodium in terms of solubility?
A2: Phenytoin free acid is practically insoluble in water.[1][6] To overcome this, the sodium salt of phenytoin is often used. Phenytoin sodium is more soluble in water because it is formulated at a high pH (around 12), which keeps the molecule in its ionized, more soluble form.[2][7] However, upon dilution into neutral or acidic aqueous solutions, the pH drops, and the soluble sodium salt can convert back to the insoluble free acid form, causing precipitation.[5][6][8]
Q3: Can I dissolve phenytoin directly in my aqueous buffer or cell culture medium?
A3: It is generally not recommended to dissolve phenytoin free acid directly in aqueous buffers or media due to its very low solubility.[1][9] A common and more effective method is to first dissolve the phenytoin in an organic solvent like Dimethyl Sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) to create a concentrated stock solution.[9] This stock solution can then be diluted into the final aqueous solution. However, care must be taken during dilution to avoid precipitation.
Q4: My phenytoin solution, initially clear after dilution from a DMSO stock, precipitated over time. Why?
A4: This phenomenon, known as delayed precipitation, can occur for several reasons. The initial dilution may create a supersaturated solution that is temporarily stable. Over time, factors like temperature fluctuations, interactions with components of the medium, or the gradual conversion of phenytoin to its less soluble form can lead to precipitation. It is often recommended not to store aqueous dilutions of phenytoin for more than a day.[9]
Q5: Are there any alternatives to DMSO for creating a stock solution?
A5: Yes, ethanol and dimethylformamide (DMF) are also effective solvents for phenytoin.[9] The choice of solvent may depend on the specific requirements of your experiment, such as cellular toxicity limits.
Troubleshooting Guides
Issue 1: Precipitation upon dilution of a phenytoin stock solution
-
Cause: The primary cause is a significant drop in pH upon dilution into a neutral or acidic aqueous buffer, converting the more soluble form of phenytoin into the less soluble free acid.
-
Solution:
-
Use a Co-solvent System: Prepare the final solution with a mixture of the aqueous buffer and a water-miscible organic solvent (co-solvent) like ethanol or polyethylene glycol (PEG).[10][11] This increases the overall solubility of phenytoin.
-
pH Adjustment: If experimentally permissible, adjust the pH of the final aqueous solution to be above the pKa of phenytoin (i.e., > 8.4).[12] This will keep the phenytoin in its more soluble, ionized form.
-
Use of Surfactants: The addition of a small amount of a surfactant like Sodium Dodecyl Sulfate (SDS) or Tween 80 to the aqueous solution can help to solubilize the phenytoin.[13][14]
-
Slow Dilution with Vigorous Stirring: Add the stock solution to the aqueous buffer very slowly while vigorously stirring or vortexing. This can help to disperse the phenytoin molecules quickly and prevent localized high concentrations that can trigger precipitation.
-
Issue 2: Instability of phenytoin in solution over time
-
Cause: Phenytoin can degrade in aqueous solutions, especially under acidic or alkaline conditions.[15] The formation of degradation products can affect experimental results.
-
Solution:
-
Prepare Fresh Solutions: It is highly recommended to prepare phenytoin solutions fresh for each experiment and not to store them for extended periods, especially in aqueous buffers.[9]
-
Storage Conditions: If a stock solution in an organic solvent like DMSO is prepared, store it at an appropriate temperature (e.g., 4°C) as recommended by the supplier, and protect it from light.[9]
-
pH Control: Maintaining the pH of the solution in a range where phenytoin is most stable is crucial. For phenytoin sodium solutions, maintaining a high pH is key to preventing precipitation and potential degradation.
-
Data Presentation
Table 1: Solubility of Phenytoin in Various Solvents
| Solvent | Solubility |
| Water | Practically insoluble[1] |
| Ethanol | ~15 mg/mL[9] |
| DMSO | ~25 mg/mL[9] |
| Dimethylformamide (DMF) | ~25 mg/mL[9] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[9] |
| Water-PEG (80% v/v PEG) | ~26.69 mg/mL[11] |
Table 2: pH-Dependent Aqueous Solubility of Phenytoin
| pH | Temperature | Solubility |
| 6.5 | 25°C | ~25 µg/mL[3] |
| 6.5 | 37°C | ~45 µg/mL[3] |
Experimental Protocols
Protocol 1: Preparation of a Phenytoin Stock Solution in DMSO
-
Materials:
-
Phenytoin (crystalline solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of phenytoin powder accurately using a calibrated balance.
-
Transfer the powder to a sterile vial.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).
-
Vortex the mixture thoroughly until the phenytoin is completely dissolved. The solution should be clear.
-
Store the stock solution at 4°C, protected from light.
-
Protocol 2: Preparation of a Diluted Phenytoin Working Solution in Aqueous Buffer
-
Materials:
-
Phenytoin stock solution (from Protocol 1)
-
Aqueous buffer of choice (e.g., PBS, pH 7.2)
-
Sterile conical tubes
-
Vortex mixer
-
-
Procedure:
-
Warm the phenytoin stock solution and the aqueous buffer to room temperature.
-
In a sterile conical tube, add the required volume of the aqueous buffer.
-
While vigorously vortexing the buffer, slowly add the required volume of the phenytoin stock solution drop by drop to achieve the final desired concentration.
-
Continue vortexing for another 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately. Do not store for more than one day.[9]
-
Visualizations
Caption: Workflow for preparing phenytoin solutions.
Caption: Logic for troubleshooting phenytoin precipitation.
Caption: Simplified phenytoin metabolic and stress degradation pathways.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Incorporation of Physiologically Based Pharmacokinetic Modeling in the Evaluation of Solubility Requirements for the Salt Selection Process: A Case Study Using Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility and ionization characteristics of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of pH on release of phenytoin sodium from slow-release dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Solubilization by Cosolvents II: Phenytoin in Binary and Ternary Solvents | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 11. researchgate.net [researchgate.net]
- 12. Dissolution of phenytoin precipitate with sodium bicarbonate in an occluded central venous access device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solubility of phenytoin in aqueous mixtures of ethanol and sodium dodecyl sulfate at 298 K [scielo.org.co]
- 14. Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Improving the yield of phenytoin synthesis in the laboratory.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of phenytoin synthesis in the laboratory.
Troubleshooting Guide
This guide addresses specific issues that may arise during phenytoin synthesis, offering potential causes and solutions to enhance experimental outcomes.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| PNY-T01 | Low Phenytoin Yield in Traditional Biltz Synthesis | Formation of 3a,6a-diphenylglycoluril byproduct.[1] Incomplete reaction due to insufficient reflux time.[2] Suboptimal solvent choice leading to poor solubility of reactants. | - Adjust the stoichiometry of benzil to urea. - Increase reflux duration; however, one study found reducing reflux from 90 to 60 minutes increased yield.[2] - Experiment with different solvent systems, such as ethanol/water mixtures, to optimize reactant solubility. |
| PNY-T02 | Inconsistent Yields with Microwave-Assisted Synthesis | Difficulty in standardizing microwave power and temperature across different laboratory setups.[2] Non-homogenous heating within the reaction mixture. | - Calibrate the microwave reactor to ensure consistent power output. - Use a stirrer to ensure even distribution of microwave energy. - Optimize the reaction time and power settings for your specific microwave system. |
| PNY-T03 | Formation of Impurities During the Reaction | Side reactions due to incorrect pH or temperature. Oxidation of intermediates. | - Carefully control the pH of the reaction mixture, particularly during acidification steps. - Maintain the recommended reaction temperature to minimize side reactions. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| PNY-T04 | Difficulty in Product Purification and Isolation | Co-precipitation of byproducts with phenytoin. Phenytoin remaining dissolved in the filtrate. | - Optimize the recrystallization solvent to selectively dissolve phenytoin while leaving impurities behind.[2] - Ensure complete precipitation by cooling the solution sufficiently and allowing adequate time for crystallization. - Check the pH after acidification to ensure it is optimal for phenytoin precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing phenytoin in the laboratory?
A1: The most common method is the Biltz synthesis, which involves the base-catalyzed condensation of benzil with urea.[2][3] This is followed by an acid-catalyzed pinacol rearrangement to form phenytoin.[2]
Q2: How can microwave irradiation improve phenytoin synthesis?
A2: Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes and increase the yield of phenytoin.[3][4] This method offers enhanced reaction rates, improved purity, and more environmentally friendly conditions compared to conventional heating.[4]
Q3: What are the typical yields for different phenytoin synthesis methods?
A3: The conventional Biltz method typically yields around 50-60%.[3] Microwave-assisted methods have been reported to achieve yields as high as 80-97%.[4] A two-step approach involving the formation of a 2-thiohydantoin intermediate followed by oxidation has also reported an overall yield of 80%.[5] Green chemistry approaches, such as solvent-free synthesis using a mortar and pestle, have reported yields of 81-94%.[6]
Q4: What is the role of the base in the Biltz synthesis of phenytoin?
A4: The base, typically potassium hydroxide (KOH), acts as a catalyst. It deprotonates urea to form the ureate anion, which is a stronger nucleophile and readily attacks the carbonyl carbon of benzil, initiating the condensation reaction.[1]
Q5: Are there any "green" or solvent-free methods for phenytoin synthesis?
A5: Yes, a solvent-free method involving grinding benzil, urea, silica gel, and solid KOH in a mortar and pestle has been developed.[6] This approach offers high yields (81-94%), short reaction times (approximately 15 minutes), and is environmentally friendly.[6] Another green chemistry approach utilizes water as a solvent instead of ethanol, achieving a yield of 95.95%.[7]
Quantitative Data Summary
The following tables summarize the reported yields of phenytoin synthesis under various conditions.
Table 1: Comparison of Phenytoin Synthesis Methods
| Synthesis Method | Typical Yield (%) | Reaction Time | Key Advantages |
| Conventional Biltz Synthesis | 50-60%[3] | 2-4 hours[4] | Well-established method |
| Microwave-Assisted Synthesis | 80-97%[4] | 6-10 minutes[3][4] | Faster reaction, higher yield, eco-friendly[4] |
| Two-Step Thiohydantoin Method | 80%[5] | 24 hours (second step) | High yield |
| Solvent-Free Grinding Method | 81-94%[6] | ~15 minutes[6] | Environmentally friendly, fast, high yield[6] |
| Green Chemistry (Water Solvent) | 95.95%[7] | 1.5 hours[7] | Environmentally friendly[7] |
Table 2: Effect of Solvent on Biltz Synthesis Yield
| Solvent | Yield (%) |
| Absolute Ethanol | <50% |
| Ethanol/Water Mixtures | ~55% |
| Dimethyl Sulfoxide (DMSO) | Not specified, but used in high-yield microwave method |
Experimental Protocols
Protocol 1: Traditional Biltz Synthesis of Phenytoin
-
In a round-bottom flask, dissolve benzil and urea in ethanol.
-
Add an aqueous solution of sodium hydroxide.
-
Attach a reflux condenser and heat the mixture for 2 hours.
-
After reflux, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and filter to remove any insoluble byproducts.
-
Make the filtrate strongly acidic by adding concentrated hydrochloric acid, which will cause phenytoin to precipitate.
-
Cool the mixture in an ice-water bath to maximize precipitation.
-
Collect the phenytoin precipitate by suction filtration.
-
Wash the precipitate with cold water.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure phenytoin.
Protocol 2: Microwave-Assisted Synthesis of Phenytoin
-
Place benzil, urea, and an aqueous solution of sodium hydroxide (30%) in a round-bottom flask suitable for microwave synthesis.
-
Irradiate the mixture in a microwave reactor at a specific power (e.g., 160-1200 W) for a short duration (e.g., 6-7 minutes).[4]
-
Cool the reaction mixture to room temperature.
-
Add water to the mixture and filter.
-
Acidify the filtrate with concentrated hydrochloric acid until it is strongly acidic.
-
Cool the solution in an ice bath to facilitate the precipitation of phenytoin.
-
Collect the product by filtration, wash with water, and recrystallize from industrial spirit.[3]
Protocol 3: Two-Step Synthesis via 2-Thiohydantoin Intermediate
Step 1: Synthesis of 5,5-Diphenyl-2-thiohydantoin
-
In a vessel suitable for microwave irradiation, mix a solution of benzil and thiourea in dimethylsulfoxide (DMSO).
-
Add an aqueous solution of potassium hydroxide.
-
Irradiate the mixture with microwave pulses (e.g., 10 pulses of 30 seconds each at 750 W), allowing for thermal equilibration between pulses.
-
Precipitate the product by adding ice water and acidifying with concentrated HCl.
-
Isolate the 5,5-diphenyl-2-thiohydantoin product. The reported yield for this step is 90%.
Step 2: Oxidation to Phenytoin
-
Dissolve the 5,5-diphenyl-2-thiohydantoin from Step 1 in dimethylformamide (DMF) and acetic acid.
-
Add hydrogen peroxide (perhydrol).
-
Stir the reaction at room temperature for 24 hours.
-
Isolate the phenytoin product. The reported yield for this oxidation step is 87%.
Visualizations
Caption: Biltz synthesis workflow for phenytoin.
Caption: Troubleshooting logic for low phenytoin yield.
References
- 1. Mechanistic Insights on the Mechanosynthesis of Phenytoin, a WHO Essential Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved small-scale synthesis of phenytoin for potential practical application | Poster Board #982 - American Chemical Society [acs.digitellinc.com]
- 3. ajrconline.org [ajrconline.org]
- 4. wjpmr.com [wjpmr.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.iau.ir [journals.iau.ir]
- 7. wjpls.org [wjpls.org]
Technical Support Center: Phenytoin-Calcium Channel Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenytoin-calcium channel binding assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in phenytoin-calcium channel binding assays?
Variability in these assays can arise from multiple factors, including the specific assay technology used (e.g., radioligand binding, fluorescence-based assays, electrophysiology), the biological reagents (cell lines, membrane preparations), and the experimental conditions (e.g., temperature, pH, buffer composition). It is crucial to standardize these elements across experiments to ensure reproducibility.
Q2: Which calcium channel subtypes does phenytoin preferentially bind to?
Phenytoin's interaction with calcium channels is complex and can be subtype-dependent. Some studies suggest that phenytoin preferentially inhibits certain types of voltage-gated calcium channels over others. For instance, research has shown that phenytoin can suppress low-threshold, transient ("type I") calcium currents while having less effect on high-threshold, sustained ("type II") currents in some neuronal preparations.[1] In cardiac and skeletal muscle cells, phenytoin has been observed to have a more potent effect on the high-threshold L-type calcium current (ICa,L) compared to the low-threshold T-type current (ICa,T).[2]
Q3: How does phenytoin's binding to calcium channels differ from classical calcium channel blockers?
Phenytoin and classical calcium channel antagonists, like dihydropyridines, appear to inhibit voltage-gated calcium influx through distinct but functionally linked mechanisms.[3] For example, phenytoin has been shown to inhibit the binding of the dihydropyridine antagonist [3H]nitrendipine by decreasing its binding affinity without changing the maximal number of binding sites.[3] This suggests an allosteric interaction rather than direct competition for the same binding site.
Q4: What is the proposed mechanism of action for phenytoin's effect on calcium channels?
The predominant mechanism appears to be a voltage- and frequency-dependent block, suggesting that phenytoin preferentially binds to and stabilizes the inactivated state of the calcium channel.[1] This mode of action is similar to its well-characterized effects on voltage-gated sodium channels. By stabilizing the inactivated state, phenytoin reduces the number of channels available to open upon membrane depolarization.[1]
Troubleshooting Guides
Radioligand Binding Assays (e.g., [3H]nitrendipine)
| Problem | Potential Cause | Troubleshooting Steps |
| High Non-Specific Binding (NSB) | 1. Radioligand concentration is too high. 2. Insufficient washing. 3. Hydrophobic interactions of the radioligand with filters or membranes. 4. Low purity of the radioligand. | 1. Use a radioligand concentration at or below the Kd value.[4] 2. Increase the volume and/or number of wash steps with ice-cold buffer.[4] 3. Pre-treat filters with a blocking agent like polyethyleneimine (PEI) or bovine serum albumin (BSA). Include BSA in the assay buffer.[4] 4. Check the radiochemical purity of your ligand; it should ideally be >90%.[4] |
| Low Specific Binding Signal | 1. Insufficient receptor density in the membrane preparation. 2. Degradation of receptors or radioligand. 3. Assay not at equilibrium. | 1. Increase the amount of membrane protein per assay tube.[4] Consider using a cell line with higher expression of the target channel. 2. Use fresh membrane preparations and radioligand. Store reagents appropriately. 3. Determine the time to reach equilibrium by performing a time-course experiment. Lower radioligand concentrations require longer incubation times.[5] |
| High Well-to-Well Variability | 1. Inconsistent pipetting. 2. Inefficient or variable washing. 3. Uneven distribution of membrane suspension. | 1. Use calibrated pipettes and ensure consistent technique. 2. Ensure the filtration manifold provides even suction across all wells. Optimize wash steps for consistency. 3. Vortex the membrane stock solution before each pipetting step to ensure a homogenous suspension. |
Fluorescence-Based Calcium Assays (e.g., Fluo-4 AM)
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Fluorescence Signal | 1. Inefficient loading of the fluorescent dye (e.g., Fluo-4 AM). 2. Cell death or poor cell health. 3. Incorrect filter sets or instrument settings. 4. Inactive agonist or antagonist. | 1. Optimize dye loading concentration and incubation time (typically 4-5 µM for 30-60 minutes at 37°C).[6][7] Use a mild non-ionic detergent like Pluronic® F-127 to aid dye solubilization.[6][7] 2. Ensure cells are healthy and not overgrown. Perform a viability assay. 3. Verify that the excitation/emission wavelengths for your dye (e.g., ~490/525 nm for Fluo-4) are correctly set on the plate reader or microscope.[8] 4. Use a known positive control agonist (e.g., ionomycin or ATP for P2Y receptors) to confirm that the cells and dye are responsive. |
| High Background Fluorescence | 1. Incomplete hydrolysis of the AM ester form of the dye in the cytoplasm. 2. Dye leakage from cells. 3. Autofluorescence from compounds or media. | 1. After loading, allow for a de-esterification period at room temperature for 15-30 minutes.[8] 2. Use an anion transport inhibitor like probenecid to improve intracellular dye retention.[6] 3. Use phenol red-free media during the assay. Check your compounds for autofluorescence at the assay wavelengths. |
| Inconsistent Cellular Responses | 1. Uneven cell plating. 2. Non-uniform compound addition. 3. Receptor desensitization. | 1. Ensure a single, even layer of cells is plated. 2. Use automated injectors if available for consistent and rapid compound addition. 3. If studying GPCRs, serum-starve cells for several hours before the assay to reduce basal receptor activation. |
Electrophysiology (Patch-Clamp)
| Problem | Potential Cause | Troubleshooting Steps |
| Unstable Recordings (Rundown of Current) | 1. Dialysis of essential intracellular components. 2. Poor cell health. 3. Unstable seal resistance. | 1. Use a perforated patch configuration (e.g., with amphotericin or nystatin) to preserve the intracellular environment.[9] 2. Use healthy, low-passage number cells. Ensure proper oxygenation of solutions. 3. Ensure a high-resistance seal (>1 GΩ) is formed before rupturing the membrane.[10] |
| Noisy Recordings | 1. Electrical interference. 2. Poor quality pipette. 3. Vibration. | 1. Ensure proper grounding of all equipment. Use a Faraday cage. 2. Fire-polish pipettes to ensure a smooth tip. Ensure the pipette resistance is appropriate for the cell type (e.g., 3-7 MΩ).[11] 3. Use a vibration isolation table. |
| Variability in Drug Effect | 1. State-dependent drug action. 2. Temperature fluctuations. 3. Incomplete solution exchange. | 1. Standardize the voltage protocol and holding potential, as phenytoin's block is voltage-dependent.[1] 2. Maintain a constant temperature, as ion channel kinetics are temperature-sensitive.[12][13] 3. Ensure a rapid and complete perfusion system to apply and wash out the drug. |
Data Presentation
Quantitative Data on Phenytoin's Interaction with Calcium Channels
| Parameter | Value | Cell Type/Preparation | Assay Conditions | Reference |
| IC50 (45Ca2+ uptake) | 9.6 ± 2.1 µM | PC12 pheochromocytoma cells | K+-stimulated uptake | [3] |
| Ki ([3H]nitrendipine binding) | 31 ± 3 µM | PC12 cell membranes | Competition binding assay | [3] |
| IC50 (intracellular Ca2+) | 12.74 µM | Primary culture of embryonic mouse hippocampus | Fura-2 fluorescence assay | [14] |
| Concentration Range for Binding Inhibition | 30 - 300 µM | Rat brain membranes | [3H]nitrendipine binding | [15] |
Impact of Temperature on Phenytoin-Serum Protein Binding
| Temperature | Mean Association Constant (K) (L/µmol) | Mean Binding Potential (K.n(Pt)) | Reference |
| 25 ± 3°C | 0.016 | ~38% higher than at 37°C | [16] |
| 37°C | 0.009 | Baseline | [16] |
Experimental Protocols
Radioligand Competition Binding Assay ([3H]nitrendipine)
-
Membrane Preparation: Homogenize brain tissue or cultured cells expressing the target calcium channel in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, add in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
A range of concentrations of unlabeled phenytoin.
-
A fixed concentration of [3H]nitrendipine (typically at or below its Kd).
-
Membrane preparation (e.g., 50-100 µg protein).
-
For non-specific binding (NSB) control wells, add a high concentration of an unlabeled competitor (e.g., 1 µM nifedipine).
-
-
Incubation: Incubate the plate/tubes at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters quickly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the specific binding as a function of the log of the phenytoin concentration and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.
Fluorescence-Based Intracellular Calcium Assay (Fluo-4 AM)
-
Cell Plating: Seed cells expressing the calcium channel of interest into a black-walled, clear-bottom 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000-80,000 cells/well for a 96-well plate).[8]
-
Dye Loading: Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES, HHBS). A typical concentration is 2-5 µM Fluo-4 AM with 0.02-0.04% Pluronic F-127.[7] Remove the cell culture medium and add the dye-loading solution to each well (e.g., 100 µL for a 96-well plate).[8]
-
Incubation: Incubate the plate at 37°C for 60 minutes, followed by 15-30 minutes at room temperature to allow for complete de-esterification of the dye.[6][8]
-
Compound Addition: Prepare a plate containing various concentrations of phenytoin and control compounds.
-
Fluorescence Measurement: Place the cell plate into a fluorescence plate reader equipped with injectors. Set the instrument to record fluorescence at Ex/Em = ~490/525 nm.[8] Record a baseline fluorescence, then inject the compound solution and continue recording to measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The response is typically quantified as the peak fluorescence change or the area under the curve. Plot the response against the log of the phenytoin concentration to generate a dose-response curve and calculate the IC50.
Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Plate cells on glass coverslips for recording.
-
Solutions:
-
External solution (bath): Contains physiological concentrations of ions, including Ca2+ or Ba2+ as the charge carrier (e.g., in mM: 135 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4).
-
Internal solution (pipette): Contains a Cs+-based solution to block K+ channels (e.g., in mM: 130 CsCl, 10 EGTA, 1 MgCl2, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na, pH 7.2).
-
-
Recording:
-
Pull glass micropipettes to a resistance of 3-7 MΩ when filled with internal solution.[11]
-
Position the pipette onto a cell and form a GΩ seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential where most calcium channels are closed (e.g., -80 mV).
-
Apply a voltage protocol to elicit calcium channel currents. A typical protocol involves a step depolarization to various test potentials (e.g., from -40 mV to +50 mV).
-
-
Drug Application: After recording stable baseline currents, perfuse the bath with the external solution containing the desired concentration of phenytoin.
-
Data Analysis: Measure the peak amplitude of the calcium current before and after drug application. Calculate the percentage of inhibition at each concentration and plot a dose-response curve to determine the IC50. Analyze changes in channel kinetics (activation, inactivation) as needed.
Visualizations
Caption: Workflow for a radioligand binding assay.
Caption: Phenytoin's mechanism on calcium channels.
Caption: Troubleshooting decision tree for assays.
References
- 1. (Open Access) Mechanisms of calcium channel block by phenytoin. (1988) | D A Twombly | 120 Citations [scispace.com]
- 2. Phenytoin preferentially inhibits L-type calcium currents in whole-cell patch-clamped cardiac and skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of calcium channel inhibition by phenytoin: comparison with classical calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. hellobio.com [hellobio.com]
- 7. interchim.fr [interchim.fr]
- 8. abcam.com [abcam.com]
- 9. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patch Clamp Protocol [labome.com]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. Experimental factors that impact CaV1.2 channel pharmacology—Effects of recording temperature, charge carrier, and quantification of drug effects on the step and ramp currents elicited by the “step-step-ramp” voltage protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Temperature dependence of macroscopic L-type calcium channel currents in single guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New mechanisms of phenytoin in calcium homeostasis: competitive inhibition of CD38 in hippocampal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phenytoin interacts with calcium channels in brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of temperature on serum protein binding characteristics of phenytoin in monotherapy paediatric patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Phenytoin Bioavailability in Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on enhancing the bioavailability of phenytoin in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for poor and variable oral bioavailability of phenytoin in animal models?
A1: Phenytoin's oral bioavailability is often low and erratic due to several factors:
-
Poor Aqueous Solubility: Phenytoin is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility. This poor solubility in gastrointestinal fluids is a primary rate-limiting step for its absorption.[1][2]
-
Slow Dissolution Rate: Consequent to its low solubility, the dissolution of the solid drug form in the gut is slow, limiting the amount of drug available for absorption.[3]
-
Non-linear Pharmacokinetics: Phenytoin exhibits saturable metabolism, meaning that small changes in absorption can lead to disproportionately large and unpredictable changes in plasma concentrations, complicating dose-response assessments.[2][4][5]
-
Formulation Excipients: The type and amount of excipients used in a formulation can significantly impact the dissolution and absorption of phenytoin.[4][6]
-
Particle Size: Larger particle sizes of the active pharmaceutical ingredient can reduce the surface area available for dissolution, thereby decreasing bioavailability.[3][4]
Q2: What are the most promising strategies to enhance the oral bioavailability of phenytoin in preclinical studies?
A2: Several formulation strategies have proven effective in enhancing phenytoin's oral bioavailability in animal models:
-
Lipid-Based Formulations: These include Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine oil-in-water emulsions in the gastrointestinal tract, significantly increasing the drug's surface area for absorption.[7][8][9] Nanoemulsions and nanostructured lipid carriers also fall under this category and have shown success.[10][11]
-
Prodrugs: Chemical modification of the phenytoin molecule to create more soluble prodrugs can dramatically improve absorption.[12][13]
-
Cyclodextrin Complexation: Encapsulating phenytoin within cyclodextrin molecules can enhance its aqueous solubility and dissolution rate.[14][15][16][17]
-
Nanoparticles: Formulating phenytoin into various types of nanoparticles, such as solid lipid nanoparticles or polymeric nanoparticles, can improve its dissolution and absorption characteristics.[18][19]
-
Solid Dispersions: Dispersing phenytoin in a hydrophilic polymer matrix can enhance its dissolution rate.[20]
-
Layered Double Hydroxides (LDH): Intercalating phenytoin into LDH has been shown to increase its solubility and bioavailability.[21][22]
Troubleshooting Guides
Issue 1: Inconsistent or low plasma concentrations of phenytoin in rodents after oral administration.
| Possible Cause | Troubleshooting Step | Rationale |
| Poor drug dissolution | 1. Reduce the particle size of the phenytoin powder (micronization).2. Formulate the drug as a solid dispersion with a hydrophilic polymer (e.g., PEG-6000).[20] 3. Consider using a more soluble salt form of phenytoin. | Smaller particles have a larger surface area, which enhances the dissolution rate.[3][4] Solid dispersions improve wettability and dissolution. |
| Precipitation in the GI tract | 1. Administer phenytoin in a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS).[7][8] 2. Co-administer with a precipitation inhibitor. | SEDDS can keep the drug in a solubilized state within the GI lumen, preventing precipitation and enhancing absorption.[9] |
| Food effects | 1. Standardize the feeding schedule of the animals. Fasting animals overnight before dosing is a common practice.[23] 2. Be aware that high-fat meals can alter the bioavailability of some phenytoin formulations.[5] | Food can affect gastric emptying time and GI pH, which can influence drug dissolution and absorption. Consistency is key for reproducible results. |
| Binding to nasogastric tubing (if applicable) | 1. If using gavage, ensure the formulation is stable and does not adhere to the feeding tube.[23] | Adsorption of the drug to the administration apparatus can lead to a lower effective dose being delivered. |
Issue 2: High variability in bioavailability between individual animals.
| Possible Cause | Troubleshooting Step | Rationale |
| Genetic differences in metabolism | 1. Use an inbred strain of animals to minimize genetic variability. | Different animal strains can have variations in metabolic enzyme activity (e.g., cytochrome P450), leading to differences in drug clearance.[24] |
| Inconsistent gavage technique | 1. Ensure all personnel are properly trained in oral gavage to deliver the formulation to the same location in the GI tract each time. | Improper technique can lead to variability in the site of drug release and subsequent absorption. |
| Formulation instability | 1. Prepare fresh formulations before each experiment or validate the stability of stored formulations. | Physical or chemical instability of the formulation can lead to inconsistent drug delivery. |
Data Presentation: Pharmacokinetic Parameters of Different Phenytoin Formulations
The following tables summarize quantitative data from preclinical studies on various phenytoin formulations.
Table 1: Self-Emulsifying Drug Delivery System (SEDDS) in Rats
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Animal Model | Reference |
| Phenytoin Suspension | 1.6 ± 0.3 | 4.0 | 8.7 ± 2.1 | 100 | Male Wistar Rats | [7] |
| Phenytoin SEDDS | 7.8 ± 1.2 | 0.5 | 20.1 ± 3.5 | 230 | Male Wistar Rats | [7] |
Table 2: Prodrug Approach in Rats
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Animal Model | Reference |
| Phenytoin | 1.2 ± 0.2 | 2.0 | 7.9 ± 1.5 | 100 | Male Wistar Rats | [12] |
| N-acetyl-phenytoin (EDPH) | 4.1 ± 0.5 | 1.0 | 89.9 ± 12.6 | 1140 (rapid decay) | Male Wistar Rats | [12] |
| N-acetyl-phenytoin (EDPH) | 3.5 ± 0.4 | 1.0 | 71.9 ± 9.8 | 910 (slow decay) | Male Wistar Rats | [12] |
Table 3: Layered Double Hydroxide (LDH) Formulation in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) | Animal Model | Reference |
| Unprocessed Phenytoin Tablets | 1125.6 ± 45.2 | 4.0 | 7634.3 ± 58.3 | 100 | Sprague Dawley Rats | [21] |
| MgAl-PHT-LDH Tablets | 1452.8 ± 62.7 | 2.0 | 9936.4 ± 96.4 | 130.15 | Sprague Dawley Rats | [21] |
Experimental Protocols
1. Preparation of Phenytoin-Loaded Solid Lipid Nanoparticles (SLNs)
-
Method: Hot homogenization followed by ultrasonication.
-
Procedure:
-
Melt the solid lipid (e.g., glyceryl monostearate) at a temperature above its melting point.
-
Dissolve phenytoin in the molten lipid phase.
-
Heat an aqueous surfactant solution (e.g., Poloxamer 188) to the same temperature.
-
Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000 rpm) for a specified time to form a coarse emulsion.
-
Subject the coarse emulsion to high-power ultrasonication using a probe sonicator to reduce the particle size to the nanometer range.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
The SLN dispersion can then be lyophilized to produce a dry powder for reconstitution.
-
2. In Vivo Bioavailability Study in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Fast the animals overnight (12 hours) with free access to water.
-
Divide the animals into groups (e.g., control group receiving phenytoin suspension, test group receiving the enhanced formulation).
-
Administer the respective formulations orally via gavage at a specified dose (e.g., 30 mg/kg phenytoin equivalent).[23]
-
Collect blood samples (approximately 0.3 mL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[23]
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
-
Determine the concentration of phenytoin in the plasma samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[23]
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Visualizations
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Factors affecting the bioavailability of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability of phenytoin: clinical pharmacokinetic and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medscape.com [medscape.com]
- 6. Review of alterations in oral phenytoin bioavailability associated with formulation, antacids, and food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation and in vitro and in vivo characterization of a phenytoin self-emulsifying drug delivery system (SEDDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. csmres.co.uk [csmres.co.uk]
- 10. japsonline.com [japsonline.com]
- 11. Nose to Brain Delivery of Phenytoin Sodium Loaded Nano Lipid Carriers: Formulation, Drug Release, Permeation and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancement of the oral bioavailability of phenytoin by N-acetylation and absorptive characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenytoin prodrug: preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Complexation of phenytoin with some hydrophilic cyclodextrins: effect on aqueous solubility, dissolution rate, and anticonvulsant activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Enhanced bioavailability of phenytoin by beta-cyclodextrin complexation (author's transl] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and testing of an improved parenteral formulation of phenytoin using 2-hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. archives.ijper.org [archives.ijper.org]
- 19. Solid lipid nanoparticles: an oral bioavailability enhancer vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijnrd.org [ijnrd.org]
- 21. Frontiers | Improvement of solubility, dissolution, and bioavailability of phenytoin intercalated in Mg-Al layered double hydroxide [frontiersin.org]
- 22. Improvement of solubility, dissolution, and bioavailability of phenytoin intercalated in Mg-Al layered double hydroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Phenytoin pharmacokinetics following oral administration of phenytoin suspension and fosphenytoin solution to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Intranasal delivery of phenytoin loaded layered double hydroxide nanoparticles improves therapeutic effect on epileptic seizures - PMC [pmc.ncbi.nlm.nih.gov]
Preventing precipitation of phenytoin in cell culture media
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with phenytoin in cell culture. The primary focus is to address the common challenge of phenytoin precipitation in aqueous culture media.
Frequently Asked Questions (FAQs)
Q1: Why does my phenytoin precipitate when I add it to the cell culture medium?
Phenytoin is a weak acid with a pKa between 8.06 and 8.4.[1][2] Its solubility in aqueous solutions is highly pH-dependent.[3][4][5] Cell culture media are typically buffered to a physiological pH of 7.2-7.4. At this neutral pH, phenytoin converts to its non-ionized, free acid form, which is poorly soluble and precipitates out of the solution.[4][5] Precipitation often occurs when a concentrated stock solution (either dissolved in an organic solvent like DMSO or a high-pH aqueous solution) is diluted into the lower-pH culture medium.[6][7][8]
Q2: What is the best solvent to dissolve phenytoin for cell culture experiments?
There are two primary methods for preparing a phenytoin stock solution:
-
Organic Solvents: Phenytoin (free acid) is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[9] This is a common method for preparing a high-concentration stock. However, the final concentration of the organic solvent in the culture medium should be kept low (typically <0.5%, and ideally <0.1%) to avoid solvent toxicity to the cells.
-
Alkaline Solutions: Phenytoin sodium, the salt form of the drug, is more readily soluble in water, especially at a high pH.[1] A stock solution can be prepared by dissolving phenytoin sodium in a small amount of dilute Sodium Hydroxide (NaOH) and then diluting with sterile water or PBS.[10][11] This keeps the phenytoin in its soluble salt form within the stock solution.
Q3: Should I use phenytoin free acid or the phenytoin sodium salt?
The choice depends on your desired stock solution.
-
Phenytoin free acid is practically insoluble in water at neutral pH and should be dissolved in an organic solvent like DMSO.[9][12]
-
Phenytoin sodium salt is the preferred form for making aqueous stock solutions due to its much higher solubility (e.g., up to 73.4 mg/mL in aqueous media).[1] However, it requires a high pH to stay in solution, and dilution into neutral media can still cause the free acid to precipitate.[1][12]
Q4: What is the maximum concentration of phenytoin that is stable in culture medium?
The maximum achievable concentration without precipitation is often low and depends on the specific medium composition and additives (like serum).
-
One report indicates that after dissolving phenytoin in DMSO and then diluting 1:1 with PBS (pH 7.2), the final solubility is approximately 0.5 mg/mL.[9]
-
Another study using a physiological salt solution found that concentrations above 150 µM (approximately 38 µg/mL) were not fully dissolved after 16 hours.[10]
-
For context, the therapeutic plasma concentration in humans is typically 10-20 µg/mL.[13] It is recommended to perform a pilot study to determine the highest stable concentration for your specific experimental conditions.
Troubleshooting Guide
Issue: My media turned cloudy or I see visible crystals after adding my phenytoin stock solution.
This indicates that the phenytoin has precipitated. Follow these steps to diagnose and solve the issue.
-
Check Final Concentration: Your target concentration may be above the solubility limit of phenytoin in your specific culture medium.
-
Solution: Try preparing a more dilute working solution. Review literature for typical concentrations used in similar in vitro models, which are often in the 10-100 µM range.
-
-
Review Stock Solution Preparation: An improperly prepared stock is a common source of error.
-
Solution (DMSO Stock): Ensure the phenytoin is completely dissolved in 100% DMSO before any dilution. Use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[14][15]
-
Solution (NaOH Stock): Ensure the pH of your stock solution is sufficiently high (typically pH 10-12) to maintain solubility.[8]
-
-
Optimize the Dilution Method: The way the stock is added to the medium is critical.
-
Solution: Add the stock solution drop-wise into the medium while gently swirling or vortexing. This facilitates rapid dispersion and prevents localized areas of high concentration that can trigger precipitation. Never add the medium directly to the concentrated stock.
-
-
Consider Temperature: Solubility can be temperature-dependent.
-
Solution: Pre-warm the cell culture medium to 37°C before adding the phenytoin stock. Phenytoin's intrinsic solubility is slightly higher at 37°C compared to 25°C.[1]
-
-
Use an In-line Filter: For critical applications, especially when using diluted intravenous preparations, an in-line filter can be used.
Data & Protocols
Quantitative Data
The solubility of phenytoin varies significantly depending on the solvent and the form of the compound used.
| Solvent System | Phenytoin Form | Solubility (mg/mL) | Approx. Molarity (mM) | Reference(s) |
| DMSO | Free Acid | ~25 - 51 | ~99 - 202 | [9][14] |
| Ethanol | Free Acid | ~15 | ~59 | [9][14] |
| DMSO:PBS (1:1, pH 7.2) | Free Acid | ~0.5 | ~2 | [9] |
| Aqueous Media | Sodium Salt | 73.4 | ~268 | [1] |
| Water | Free Acid | ~0.025 - 0.045 | ~0.1 - 0.18 | [1] |
| Water | Free Acid | Insoluble | Insoluble | [14] |
Molarity calculations are approximate, based on MW of 252.3 g/mol (free acid) and 274.3 g/mol (sodium salt).
Experimental Protocols
Protocol 1: Preparation of a 100 mM Phenytoin Stock Solution in DMSO
-
Materials: Phenytoin (free acid, MW: 252.3 g/mol ), anhydrous cell-culture grade DMSO, sterile microcentrifuge tubes.
-
Calculation: To make a 100 mM stock solution, you need 25.23 mg of phenytoin per 1 mL of DMSO.
-
Procedure: a. Weigh out 25.23 mg of phenytoin powder and place it in a sterile tube. b. Add 1 mL of anhydrous DMSO. c. Vortex thoroughly for several minutes until the powder is completely dissolved. The solution should be perfectly clear. Gentle warming in a 37°C water bath can assist dissolution. d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. e. Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 mg/mL Phenytoin Stock Solution using NaOH
-
Materials: Phenytoin Sodium Salt (MW: 274.3 g/mol ), 0.1 N NaOH solution (sterile), sterile water or PBS, sterile conical tube.
-
Procedure: a. Weigh out 10 mg of phenytoin sodium salt and place it in a sterile conical tube. b. Add a small volume (e.g., 200 µL) of 0.1 N NaOH. Vortex until the salt is completely dissolved. c. Slowly add sterile water or PBS to bring the final volume to 1 mL while continuing to mix. The final solution should be clear. d. Sterilize the final stock solution by passing it through a 0.22-micron syringe filter. e. Prepare this stock solution fresh before use, as the high pH may not be stable over long-term storage.
Visual Guides
Workflow for Phenytoin Solution Preparation
Caption: Recommended workflow for preparing phenytoin stock and working solutions.
Troubleshooting Phenytoin Precipitation
Caption: Decision tree for troubleshooting phenytoin precipitation in cell culture.
References
- 1. Incorporation of Physiologically Based Pharmacokinetic Modeling in the Evaluation of Solubility Requirements for the Salt Selection Process: A Case Study Using Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility and ionization characteristics of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Influence of pH on release of phenytoin sodium from slow-release dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of pH on release of phenytoin sodium from slow-release dosage forms. | Semantic Scholar [semanticscholar.org]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. The solubility of phenytoin in a physiological salt solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phytotechlab.com [phytotechlab.com]
- 12. Phenytoin-folate interactions: differing effects of the sodium salt and the free acid of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenytoin Level: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 14. selleckchem.com [selleckchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. globalrph.com [globalrph.com]
- 17. emed.ie [emed.ie]
Technical Support Center: Stability-Indicating HPLC Assay for Phenytoin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of a stability-indicating HPLC assay for phenytoin. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of phenytoin.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Interaction with active silanol groups on the column.[1] 2. Insufficient buffering of the mobile phase.[1] 3. Column contamination or blockage.[2] | 1. Use a high-purity silica-based column. 2. Ensure the mobile phase pH is appropriately controlled (e.g., pH 3.5 or 5.0).[3] 3. Flush the column with a strong solvent or replace the guard column/frit.[2] |
| Fluctuating Retention Times | 1. Inconsistent mobile phase composition. 2. Temperature variations. 3. Pump malfunction or leaks.[2] | 1. Prepare fresh mobile phase daily and ensure proper mixing and degassing.[4] 2. Use a column oven to maintain a consistent temperature (e.g., 30°C or 35°C).[4][5] 3. Check for leaks in the system and perform pump maintenance.[2] |
| High Backpressure | 1. Blockage in the guard column, column, or tubing.[2] 2. Precipitated buffer in the mobile phase.[2] 3. High mobile phase viscosity. | 1. Replace the guard column or in-line filter. Reverse flush the column if permissible.[2] 2. Ensure buffer components are fully dissolved. Filter the mobile phase through a 0.45 µm filter.[4] 3. Check the mobile phase composition and consider adjusting the solvent ratio. |
| Ghost Peaks | 1. Contaminants in the sample, solvent, or mobile phase. 2. Late eluting peaks from a previous injection.[1] | 1. Use high-purity solvents and freshly prepared samples. 2. Increase the run time to ensure all components have eluted. Flush the column between runs. |
| Poor Resolution Between Phenytoin and Degradation Products | 1. Inappropriate mobile phase composition. 2. Unsuitable column. 3. Flow rate is too high. | 1. Optimize the mobile phase ratio (e.g., adjust the methanol/buffer ratio).[4] 2. Use a high-resolution column (e.g., C18, 250 x 4.6mm, 5µm).[4] 3. Reduce the flow rate (e.g., to 1.0 mL/min).[4] |
Frequently Asked Questions (FAQs)
A list of frequently asked questions regarding the validation of a stability-indicating HPLC method for phenytoin.
Q1: What are the typical chromatographic conditions for a stability-indicating HPLC assay of phenytoin?
A1: A common method utilizes a reversed-phase C18 column (e.g., 250 x 4.6 mm, 5µm) with a mobile phase consisting of a mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile.[3][4] The detection is typically performed using a UV detector at around 215 nm or 254 nm.[3][4]
Q2: How should I prepare the mobile phase?
A2: A typical mobile phase involves a phosphate buffer and methanol. For example, a buffer can be prepared by dissolving monobasic potassium phosphate in water and adjusting the pH to 3.5 with phosphoric acid. This buffer is then mixed with methanol in a specific ratio (e.g., 45:55 v/v). It is crucial to filter the mobile phase through a 0.45 µm filter and degas it before use.[4]
Q3: What are the essential validation parameters for this method according to ICH guidelines?
A3: According to ICH guidelines, the key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6][7][8]
Q4: How do I perform forced degradation studies for phenytoin?
A4: Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method.[9] Phenytoin should be subjected to stress conditions such as:
-
Acid degradation: Using an acid like HCl.
-
Base degradation: Using a base like NaOH. Phenytoin has shown significant degradation in basic conditions.[4]
-
Oxidative degradation: Using an oxidizing agent like hydrogen peroxide.
-
Thermal degradation: Exposing the sample to dry heat.
-
Photolytic degradation: Exposing the sample to UV light.[4][10]
Q5: What are the acceptance criteria for the validation parameters?
A5: While specific limits can vary, general acceptance criteria as per ICH guidelines are:
-
Linearity: Correlation coefficient (r²) should be greater than 0.999.
-
Precision: The relative standard deviation (%RSD) for replicate injections should not be more than 2.0%.
-
Accuracy: The percent recovery should be within a predefined range, often 98-102%.
Experimental Protocols
Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Inertsil ODS 3V, 250 x 4.6mm, 5µm | Chromasil C18, 250 x 4.6mm, 5µm[4] |
| Mobile Phase | Buffer:Methanol (45:55 v/v) | Methanol:Water (0.1% Orthophosphoric acid) (70:30 v/v)[4] |
| Buffer Preparation | 6.8 g of monobasic potassium phosphate in 1 liter of water, pH adjusted to 3.5 with Orthophosphoric acid. | N/A |
| Flow Rate | 1.0 mL/min[4] | 1.0 mL/min[4] |
| Detection Wavelength | UV-Visible Detector | 254 nm[4] |
| Injection Volume | Not Specified | 20 µl[4] |
| Column Temperature | Not Specified | 30°C[4] |
Standard and Sample Preparation
-
Standard Solution: A standard stock solution of phenytoin sodium can be prepared by dissolving an accurately weighed amount in a suitable solvent mixture, such as methanol and water (e.g., 8:2 v/v), to a known concentration.[4]
-
Sample Solution: For formulations like capsules, the contents are typically dissolved in the same solvent as the standard and diluted to a suitable concentration for analysis.
Method Validation Data Summary
The following tables summarize typical data obtained during the validation of a stability-indicating HPLC method for phenytoin.
Table 1: Linearity
| Concentration Range | Correlation Coefficient (r²) |
| 50% to 150% of nominal concentration | > 0.999 |
Table 2: Accuracy (Recovery)
| Concentration Level | Mean Recovery (%) |
| 80% | 100.8% |
| 100% | 100.8% |
| 120% | 100.8% |
Table 3: Precision
| Precision Type | % RSD |
| Intra-day | < 2.0% |
| Inter-day | < 2.0% |
Table 4: Forced Degradation Studies
| Stress Condition | Observation |
| Acid Hydrolysis | Degradation observed.[10] |
| Base Hydrolysis | Significant degradation observed (e.g., 8.66%).[4][10] |
| Oxidative (H₂O₂) | Relatively stable.[10] |
| Thermal | Relatively stable.[10] |
| Photolytic (UV light) | Relatively stable.[10] |
Visualizations
Caption: Experimental workflow for HPLC method validation.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. hplc.eu [hplc.eu]
- 2. realab.ua [realab.ua]
- 3. scispace.com [scispace.com]
- 4. ijirt.org [ijirt.org]
- 5. HPLC determination of phenytoin sodium gel: Ingenta Connect [ingentaconnect.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. actascientific.com [actascientific.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects of Phenytoin in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with phenytoin in cellular models. The information is designed to help mitigate the off-target effects of this widely used anticonvulsant drug in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects of phenytoin observed in cellular models?
A1: The most frequently reported off-target effects of phenytoin in in-vitro studies include:
-
Gingival Overgrowth: Phenytoin can induce fibroblast proliferation and excessive extracellular matrix (ECM) deposition, particularly collagen, mimicking the clinical side effect of gingival hyperplasia.[1] This is often associated with the upregulation of growth factors and cytokines.
-
Cardiac Ion Channel Blockade: Phenytoin is known to block the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and potential proarrhythmic effects.[2]
-
Alterations in Calcium Homeostasis: Phenytoin can interfere with intracellular calcium signaling pathways, affecting processes like neurotransmitter release and contributing to its anticonvulsant action, but also potentially causing unintended cellular responses.[3]
-
Induction of Oxidative Stress: Phenytoin has been shown to increase the production of reactive oxygen species (ROS), which can lead to cellular damage and toxicity.[4]
Q2: At what concentrations are off-target effects of phenytoin typically observed in cell culture?
A2: The concentration at which off-target effects are observed can vary depending on the cell type and the specific effect being measured. However, some general ranges have been reported:
-
Fibroblast Proliferation and ECM Deposition: Effects can be seen in the range of 5-50 µg/mL.[5]
-
hERG Channel Inhibition: The IC50 for phenytoin-induced hERG channel blockade has been reported to be around 240 µM.[2]
-
Cytotoxicity: High concentrations (above 50 mg/L) can lead to cellular toxicity, including lethargy and coma in vivo, suggesting similar cytotoxic effects in vitro at high doses.[6]
Q3: How can I differentiate between the intended (on-target) and unintended (off-target) effects of phenytoin in my neuronal cell model?
A3: Differentiating on-target from off-target effects requires careful experimental design. Consider the following approaches:
-
Dose-Response Curves: The on-target effect (e.g., reduction of neuronal hyperexcitability) should occur at a therapeutically relevant concentration range (typically 10-20 mcg/mL total plasma concentration).[6] Off-target effects may appear at higher concentrations.
-
Specific Antagonists/Inhibitors: Use specific inhibitors for the off-target pathways you are investigating. For example, to confirm hERG channel blockade, you could compare the effects of phenytoin to a known hERG blocker.
-
Control Cell Lines: Utilize cell lines that do not express the intended target of phenytoin (voltage-gated sodium channels) to isolate and study its off-target effects.
-
Molecular Knockdowns: Employ techniques like siRNA or CRISPR to knock down the expression of suspected off-target proteins and observe if the unintended cellular response is diminished.
Troubleshooting Guides
Issue 1: Unexpected Cell Proliferation or Fibrosis in Non-Neuronal Cells (e.g., Fibroblasts)
Problem: You are observing increased proliferation or extracellular matrix deposition in your fibroblast cell culture after phenytoin treatment, which is confounding your experimental results.
Possible Causes:
-
Phenytoin is directly stimulating pro-fibrotic signaling pathways.
-
The drug is altering the balance of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs).[7]
-
Phenytoin is inducing the production of pro-inflammatory and pro-fibrotic cytokines.[1]
Mitigation Strategies & Troubleshooting Steps:
-
Optimize Phenytoin Concentration: Perform a dose-response experiment to find the lowest effective concentration for your primary endpoint while minimizing proliferative effects.
-
Serum Starvation: Culture cells in low-serum media to reduce baseline proliferation and potentially make the specific effects of phenytoin more apparent.
-
Co-treatment with Anti-fibrotic Agents: Consider co-administering agents that inhibit key fibrotic pathways, such as inhibitors of TGF-β signaling, if appropriate for your experimental question.
-
Analyze Gene Expression: Perform qPCR or RNA-seq to analyze the expression of genes involved in fibrosis (e.g., COL1A1, ACTA2, TGFB1) and inflammation (e.g., IL-6, IL-8) to understand the underlying mechanism.
Issue 2: Unexplained Cytotoxicity or Cell Death
Problem: You are observing a significant decrease in cell viability after phenytoin treatment, which is not the intended outcome of your experiment.
Possible Causes:
-
High Phenytoin Concentration: Exceeding the therapeutic window can lead to toxicity.[6]
-
Induction of Oxidative Stress: Phenytoin can generate reactive oxygen species (ROS), leading to cellular damage.[4]
-
Off-Target Ion Channel Blockade: Inhibition of essential ion channels other than the intended target could disrupt cellular homeostasis.
Mitigation Strategies & Troubleshooting Steps:
-
Verify Phenytoin Concentration and Purity: Ensure the correct concentration of a high-purity phenytoin solution is being used.
-
Measure ROS Production: Use fluorescent probes (e.g., DCFDA) to quantify ROS levels in your cells following phenytoin treatment.
-
Co-treatment with Antioxidants: If ROS production is confirmed, consider co-treatment with antioxidants like N-acetylcysteine (NAC) to mitigate oxidative stress.
-
Assess Mitochondrial Health: Use assays like the MTT or Seahorse assay to evaluate mitochondrial function, as this can be a target of drug-induced toxicity.
-
Time-Course Experiment: Determine the onset of cytotoxicity by performing a time-course experiment to distinguish between acute and chronic toxicity.
Issue 3: Inconsistent or Irreproducible Results
Problem: You are experiencing high variability in your experimental results with phenytoin.
Possible Causes:
-
Phenytoin Solubility and Stability: Phenytoin can be difficult to dissolve and may precipitate out of solution, leading to inconsistent effective concentrations.
-
Cell Culture Conditions: Factors like cell density, passage number, and serum concentration can influence cellular responses to phenytoin.
-
Batch-to-Batch Variability of Phenytoin: Different batches of the compound may have varying purity or contaminants.
Mitigation Strategies & Troubleshooting Steps:
-
Proper Solubilization: Dissolve phenytoin in a suitable solvent (e.g., DMSO) at a high stock concentration and then dilute it in culture medium. Ensure the final solvent concentration is low and consistent across all experimental conditions.
-
Standardize Cell Culture Protocols: Maintain consistent cell seeding densities, passage numbers, and serum lots to minimize variability.
-
Pre-screen Phenytoin Batches: If possible, test new batches of phenytoin for their effect on a simple, reproducible assay before use in larger experiments.
-
Use Positive and Negative Controls: Always include appropriate controls in your experiments to monitor for consistency and potential issues.
Quantitative Data Summary
Table 1: Reported IC50 Values for Phenytoin Off-Target Effects
| Off-Target Effect | Cellular Model | IC50 Value | Reference |
| hERG Potassium Channel Blockade | HEK293 cells | 240 µM | [2] |
Table 2: Effects of Phenytoin on Fibroblast Function
| Parameter | Cellular Model | Phenytoin Concentration | Observed Effect | Reference |
| Cell Proliferation | Human Dermal Fibroblasts | 5-50 µg/mL | Significant stimulation in non-retracting collagen matrices | [5] |
| Collagenase Activity | Human Dermal Fibroblasts | 5-50 µg/mL | Inhibition in non-retracting collagen matrices | [5] |
| Collagen Accumulation | Human Gingival Fibroblasts | Not specified | Synergistic increase with TNF-α | [8] |
| MMP-1 and MMP-2 Expression | Human Gingival Fibroblasts | Not specified | Suppression | [8] |
| TIMP-1 Expression | Human Gingival Fibroblasts | Not specified | Enhancement | [8] |
Detailed Experimental Protocols
Protocol 1: Assessing Phenytoin-Induced Fibroblast Proliferation
Objective: To quantify the effect of phenytoin on the proliferation of human gingival fibroblasts.
Materials:
-
Human gingival fibroblasts (HGFs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phenytoin
-
DMSO (vehicle control)
-
96-well cell culture plates
-
WST-1 or MTT cell proliferation assay kit
-
Plate reader
Procedure:
-
Cell Culture: Culture HGFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed HGFs into a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of phenytoin in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with the phenytoin solutions or vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
Proliferation Assay:
-
WST-1 Assay: Add WST-1 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a plate reader.
-
MTT Assay: Add MTT reagent to each well and incubate for 4 hours. Add solubilization solution and incubate overnight. Measure the absorbance at 570 nm.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of proliferation.
Protocol 2: hERG Potassium Channel Blockade Assay (Patch-Clamp Electrophysiology)
Objective: To determine the inhibitory effect of phenytoin on the hERG potassium channel.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH)
-
Phenytoin stock solution in DMSO
Procedure:
-
Cell Preparation: Plate hERG-expressing HEK293 cells onto glass coverslips for recording.
-
Patch-Clamp Recording:
-
Use the whole-cell patch-clamp technique.
-
Hold the cell at a holding potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV to elicit the characteristic hERG tail current.
-
-
Drug Application: After obtaining a stable baseline recording, perfuse the cells with the external solution containing various concentrations of phenytoin.
-
Data Acquisition: Record the hERG tail current before and after drug application.
-
Data Analysis: Measure the peak tail current amplitude in the presence of phenytoin and normalize it to the baseline current to calculate the percentage of inhibition. Fit the concentration-response data to the Hill equation to determine the IC50 value.[2]
Visualizations
Caption: Signaling pathways of phenytoin's off-target effects.
Caption: Troubleshooting workflow for phenytoin's off-target effects.
Caption: Logical relationships between problems, causes, and solutions.
References
- 1. Phenytoin-Induced Gingival Overgrowth: A Review of the Molecular, Immune, and Inflammatory Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenytoin and phenobarbital inhibit human HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenytoin-Induced Elevation of the Intracellular Calcium Concentration by Stimulation of Calcium-Sensing Receptors in Gingival Fibroblasts [scirp.org]
- 4. Oxidative stress-induced homologous recombination as a novel mechanism for phenytoin-initiated toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of the extracellular matrix on fibroblast responsiveness to phenytoin using in vitro wound healing models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Impaired degradation of matrix collagen in human gingival fibroblasts by the antiepileptic drug phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of phenytoin on collagen accumulation by human gingival fibroblasts exposed to TNF-alpha in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting pH to improve phenytoin solubility and stability in buffers.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting pH to improve phenytoin solubility and stability in buffer solutions.
Frequently Asked Questions (FAQs)
1. What is the relationship between pH and the aqueous solubility of phenytoin?
Phenytoin is a weak acid with a pKa ranging from 8.0 to 9.2.[1] Its aqueous solubility is highly dependent on the pH of the solution. At pH values below its pKa, phenytoin exists predominantly in its non-ionized, poorly soluble form. As the pH increases above the pKa, phenytoin converts to its more soluble ionized (salt) form, leading to a significant increase in its solubility.[2] For instance, the injectable formulation of phenytoin has a high pH of 12 to ensure complete dissolution.[1]
2. Why does my phenytoin solution precipitate when I adjust the pH or dilute it?
Precipitation of phenytoin upon pH adjustment or dilution is a common issue. This typically occurs when the pH of the solution drops below the level required to keep phenytoin in its soluble, ionized form. For example, diluting a highly alkaline phenytoin solution (e.g., pH 12) with a neutral or acidic buffer will lower the overall pH, causing the conversion of the soluble phenytoin salt back to the poorly soluble free acid form, resulting in precipitation.[3][4]
3. What is the pKa of phenytoin and why is it important for formulation?
The pKa of phenytoin is a critical parameter in formulation development as it dictates the pH at which the drug transitions between its ionized and non-ionized forms. The reported pKa values for phenytoin typically range from 8.0 to 9.2.[1] Specifically, some studies have determined the apparent dissociation constant (pKa') to be around 8.06, 8.3, and 8.4.[2][5][6] Knowing the pKa allows formulators to select a buffer system that maintains the pH above this value to ensure maximum solubility.
4. Which buffer systems are recommended for formulating phenytoin solutions?
Phosphate buffers are commonly used for formulating phenytoin solutions.[6] The choice of buffer is critical for maintaining the desired pH and, consequently, the solubility and stability of phenytoin. The buffer capacity is also an important consideration, especially for intravenous formulations, as a higher buffer capacity can help resist pH changes upon dilution, thereby preventing precipitation.[3]
5. How does temperature affect the solubility of phenytoin?
The solubility of phenytoin is also influenced by temperature. Generally, solubility increases with temperature. For example, the intrinsic solubility of phenytoin in a pH 6.5 buffer was found to be approximately 25 μg/mL at 25°C and increased to approximately 45 μg/mL at 37°C.[5]
Troubleshooting Guides
Issue: Phenytoin Precipitation During Formulation
-
Problem: Phenytoin precipitates out of solution during the preparation of a buffered formulation.
-
Possible Cause: The pH of the buffer is too low to maintain the solubility of phenytoin.
-
Solution:
-
Measure the pH of your final formulation.
-
Ensure the pH is at least 1-2 units above the pKa of phenytoin (pKa ≈ 8.0-8.4).
-
If the pH is too low, adjust it upwards using a suitable base (e.g., sodium hydroxide) or select a buffer system with a higher pH.
-
Consider increasing the buffer capacity to better resist pH shifts.[3]
-
-
-
Problem: Phenytoin precipitates upon dilution of a concentrated stock solution into a larger volume of buffer.
-
Possible Cause: The pH of the dilution buffer is significantly lower than the pH of the stock solution, causing the pH of the final mixture to drop and phenytoin to precipitate.[3]
-
Solution:
-
Ensure the pH of the dilution buffer is high enough to maintain phenytoin solubility in the final diluted solution.
-
Alternatively, prepare the final diluted solution by adding the phenytoin stock to the buffer and then adjusting the pH of the entire solution to the desired level.
-
-
Issue: Poor Phenytoin Stability in Solution
-
Problem: The concentration of phenytoin in the prepared solution decreases over time.
-
Possible Cause: Chemical degradation of phenytoin. Phenytoin can undergo degradation in both acidic and alkaline conditions.[7]
-
Solution:
-
Conduct stability studies at your intended storage conditions (temperature and light exposure).
-
Analyze for degradation products using a stability-indicating analytical method such as HPLC.[8]
-
Adjust the pH of the formulation to a range where phenytoin exhibits maximum stability. While high pH increases solubility, extreme alkaline conditions can also promote degradation.
-
Store solutions at recommended temperatures, often refrigerated (2-8°C), to slow down degradation kinetics.[9]
-
-
Data Presentation
Table 1: pH-Dependent Solubility of Phenytoin
| pH | Temperature (°C) | Solubility (µg/mL) | Reference |
| ≤ 7 | Not Specified | ~14 | [2] |
| 6.5 | 25 | ~25 | [5] |
| 6.5 | 37 | ~45 | [5] |
| 5.4 | Not Specified | Data available but not quantified in abstract | [6] |
| 7.4 | Not Specified | Data available but not quantified in abstract | [6] |
Table 2: Key Physicochemical Properties of Phenytoin
| Property | Value | Reference |
| pKa | 8.0 - 9.2 | [1] |
| Molecular Weight | 252.3 g/mol | [2] |
| Water Solubility | Practically insoluble | [9][10] |
| Melting Point | 295-298 °C | [2] |
Experimental Protocols
Protocol 1: Determination of Phenytoin Solubility as a Function of pH
This protocol outlines a method to determine the equilibrium solubility of phenytoin in various buffer solutions.
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 4 to 11 (e.g., acetate, phosphate, borate buffers).
-
Sample Preparation: Add an excess amount of phenytoin free acid to separate vials containing a fixed volume (e.g., 1 mL) of each buffer.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 48 hours).
-
Sample Processing: After equilibration, filter the suspensions using a suitable syringe filter (e.g., 0.22 µm) to remove undissolved solid.
-
pH Measurement: Measure the pH of the filtrate to confirm the final equilibrium pH.
-
Quantification: Determine the concentration of dissolved phenytoin in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[5]
-
Data Analysis: Plot the measured solubility of phenytoin as a function of the final pH of the filtrate.
Protocol 2: Stability Testing of a Phenytoin Formulation
This protocol describes a general procedure for assessing the chemical stability of a phenytoin solution.
-
Formulation Preparation: Prepare the phenytoin solution in the desired buffer system and container closure system.
-
Initial Analysis (Time Zero): Immediately after preparation, determine the initial concentration of phenytoin using a stability-indicating HPLC method. Also, measure the initial pH and visually inspect for any precipitation or color change.
-
Storage Conditions: Store aliquots of the formulation under various environmental conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) and protected from light.
-
Time Point Analysis: At predetermined time intervals (e.g., 1, 2, 4 weeks, and 1, 2, 3 months), withdraw samples from each storage condition.
-
Sample Evaluation: For each sample, perform the following:
-
Visually inspect for any changes in appearance (color, clarity, precipitation).
-
Measure the pH.
-
Determine the concentration of phenytoin using the HPLC method.
-
Quantify any degradation products observed in the chromatogram.
-
-
Data Analysis: Plot the percentage of the initial phenytoin concentration remaining versus time for each storage condition to determine the degradation rate and estimate the shelf-life.
Visualizations
Caption: Experimental workflow for determining the pH-solubility profile of phenytoin.
Caption: Relationship between pH, pKa, and the solubility state of phenytoin.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. karger.com [karger.com]
- 3. Buffer capacity and precipitation control of pH solubilized phenytoin formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of pH on release of phenytoin sodium from slow-release dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Incorporation of Physiologically Based Pharmacokinetic Modeling in the Evaluation of Solubility Requirements for the Salt Selection Process: A Case Study Using Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility and ionization characteristics of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijirt.org [ijirt.org]
- 9. 57-41-0 | CAS DataBase [m.chemicalbook.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Validation & Comparative
Phenytoin calcium versus phenytoin sodium: a comparative analysis of in vitro stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the in vitro stability of phenytoin calcium and phenytoin sodium. The information presented is based on available experimental data to assist researchers and formulation scientists in understanding the physicochemical properties of these two salt forms of the widely used anticonvulsant drug, phenytoin.
Executive Summary
Phenytoin sodium exhibits significantly higher aqueous solubility and a faster dissolution rate compared to this compound. This fundamental difference in solubility is a critical factor influencing the in vitro stability and formulation strategies for these two salts. While extensive stability data is available for phenytoin sodium, information on this compound is less direct but can be inferred from studies on the interaction of phenytoin sodium with calcium salts. Evidence strongly suggests that this compound is a less soluble and more slowly dissolving entity. This guide summarizes the key stability characteristics, including solubility, dissolution profiles, and behavior under forced degradation conditions, to provide a comprehensive comparison.
Data Presentation
Table 1: Comparative Solubility of Phenytoin Sodium and Phenytoin Acid
| Salt Form | Solubility in Water | pH Dependence of Solubility |
| Phenytoin Sodium | 1 g in ~66 mL[1] | Solubility decreases as pH decreases.[2][3] |
| Phenytoin (Free Acid) | Practically insoluble[1] | Solubility increases with increasing pH.[3] |
Table 2: In Vitro Dissolution Comparison
| Salt Form | Dissolution Characteristics |
| Phenytoin Sodium | Generally rapid dissolution in aqueous media.[5] |
| This compound (inferred) | Slower dissolution rate compared to phenytoin sodium due to lower solubility.[4][6] |
Table 3: Summary of Forced Degradation Studies of Phenytoin Sodium
| Stress Condition | Observations | Key Degradation Products |
| Acidic Hydrolysis | Degradation occurs.[7] | Benzophenone and other related substances.[8] |
| Alkaline Hydrolysis | Significant degradation observed (e.g., 8.66% degradation).[5] | Benzophenone and other related substances.[8] |
| Oxidative (e.g., H₂O₂) | Prone to oxidation.[9] | Para-hydroxy phenytoin.[9] |
| Thermal | Stable up to 150°C.[10] | Decomposition products at temperatures >200°C.[10] |
| Photolytic | Relatively stable.[7] | Not a primary degradation pathway. |
Note: Specific forced degradation data for this compound is not available in the cited literature. However, the degradation pathway of the phenytoin molecule itself is expected to be similar regardless of the salt form, involving hydrolysis and oxidation of the hydantoin ring and its substituents.[9][10]
Experimental Protocols
Dissolution Studies
A common method for in vitro dissolution testing of phenytoin sodium formulations involves the use of a USP dissolution apparatus.
-
Apparatus: USP Apparatus 1 (basket) or 2 (paddle).
-
Medium: Typically, aqueous buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8) to simulate different parts of the gastrointestinal tract.
-
Volume: 900 mL.
-
Temperature: 37 ± 0.5 °C.
-
Rotation Speed: 50 or 100 RPM.
-
Sampling: Aliquots are withdrawn at predetermined time intervals and analyzed for phenytoin concentration using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways. A general protocol for phenytoin sodium is as follows:
-
Acid Hydrolysis: The drug is exposed to an acidic solution (e.g., 0.1 M to 1 M HCl) at room temperature or elevated temperatures (e.g., 50-60°C) for a specified period.[11]
-
Base Hydrolysis: The drug is treated with a basic solution (e.g., 0.1 M to 1 M NaOH) under similar temperature and time conditions as acid hydrolysis.[5][11]
-
Oxidative Degradation: The drug is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature.
-
Thermal Degradation: The solid drug is exposed to high temperatures (e.g., 150-200°C) for a defined duration.[10]
-
Photodegradation: The drug is exposed to a combination of UV and visible light in a photostability chamber.
The samples from these stress conditions are then analyzed by a stability-indicating analytical method, typically HPLC, to separate and quantify the parent drug and any degradation products.[5]
Mandatory Visualizations
Caption: Workflow for comparing the in vitro dissolution of phenytoin salts.
Caption: Simplified degradation pathway of the phenytoin molecule.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Are Excipients Inert? Phenytoin Pharmaceutical Investigations with New Incompatibility Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijirt.org [ijirt.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. veeprho.com [veeprho.com]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
Comparative efficacy of phenytoin calcium and carbamazepine on sodium channel inhibition.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two cornerstone antiepileptic drugs, Phenytoin and Carbamazepine, focusing on their inhibitory effects on voltage-gated sodium channels. The information presented is supported by experimental data to assist in research and drug development endeavors.
Mechanism of Action: A Shared Target, A Nuanced Interaction
Both Phenytoin and Carbamazepine exert their primary therapeutic effects by modulating voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[1][2] Their core mechanism involves the blockade of these channels, a feature they share with other antiepileptic drugs like lamotrigine and topiramate.[1]
The key to their action lies in their preferential binding to the inactivated state of the sodium channel.[1][3][4] Voltage-gated sodium channels cycle through three main conformational states: resting, open, and inactivated. By binding to and stabilizing the inactivated state, both drugs slow the rate of recovery of the channels to the resting state. This action effectively reduces the number of available channels that can open in response to depolarization, thereby limiting the sustained, high-frequency firing of neurons that is characteristic of seizures.[1][5] This state-dependent binding ensures that the drugs have a more pronounced effect on hyperactive neurons while leaving normal neuronal firing relatively unaffected.[5]
While sharing this common mechanism, quantitative studies reveal significant differences in their interaction with the sodium channel. Carbamazepine exhibits a lower affinity for the inactivated sodium channel compared to phenytoin; however, its binding rate is approximately five times faster.[6] This kinetic difference may underlie the clinical distinctions observed between the two drugs, suggesting that carbamazepine might be more effective in seizures characterized by shorter-lasting depolarizations, while phenytoin could be better suited for those with more prolonged neuronal discharges.[6]
Quantitative Comparison of Inhibitory Action
The following table summarizes key quantitative parameters that define the interaction of Phenytoin and Carbamazepine with voltage-gated sodium channels. These values are derived from electrophysiological studies.
| Parameter | Phenytoin | Carbamazepine | Significance |
| Affinity for Inactivated State (Apparent Kd) | ~8 µM | ~25 µM | Phenytoin has an approximately 3-fold higher affinity for the inactivated channel.[6] |
| Binding Rate Constant (Inactivated State) | ~7,600 M⁻¹s⁻¹ | ~38,000 M⁻¹s⁻¹ | Carbamazepine binds to the inactivated channel about 5 times faster than Phenytoin.[6] |
| Inhibition of Na+ Current Amplitude (at 50 µM) | 35.5 ± 6.9% | 31.6 ± 5.9% | At this concentration, both drugs show significant inhibition of sodium currents.[7][8] |
Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology
The data presented above is typically generated using the whole-cell patch-clamp technique, a gold-standard method for studying ion channel function.[9] This technique allows for the direct measurement of ion currents across the membrane of a single cell.
I. Cell Preparation
-
Cell Culture : Use a cell line stably expressing the sodium channel subtype of interest (e.g., HEK293 cells transfected with a specific NaV isoform) or primary cultured neurons.
-
Plating : Plate the cells onto glass coverslips at a suitable density to allow for the isolation of single cells for recording.
-
Incubation : Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) for 24-48 hours before the experiment.[10]
II. Solutions
-
External (Extracellular) Solution : Prepare a solution mimicking the extracellular environment, such as an artificial cerebrospinal fluid (aCSF). A typical composition includes (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. The osmolarity should be adjusted to approximately 290 mOsm and the solution should be bubbled with 95% O₂ – 5% CO₂.[9]
-
Internal (Pipette) Solution : Prepare a solution to be filled into the patch pipette that mimics the intracellular environment.
-
Drug Solutions : Prepare stock solutions of Phenytoin calcium and Carbamazepine in an appropriate solvent (e.g., DMSO) and dilute them to the final desired concentrations in the external solution on the day of the experiment.
III. Recording Procedure
-
Pipette Fabrication : Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[10]
-
Establish Whole-Cell Configuration :
-
Transfer a coverslip with the cultured cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a target cell with the micropipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (a "gigaohm seal").
-
Apply a brief pulse of suction to rupture the cell membrane patch under the pipette tip, establishing the whole-cell configuration which allows for electrical access to the entire cell.[10]
-
-
Data Acquisition :
-
Set the amplifier to voltage-clamp mode.
-
Hold the cell at a hyperpolarized membrane potential (e.g., -100 mV) to ensure that most sodium channels are in the resting state.[10]
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV) to elicit sodium currents.[10]
-
Record the baseline sodium currents in the absence of any drug.
-
-
Drug Application :
-
Perfuse the recording chamber with the external solution containing the desired concentration of either Phenytoin or Carbamazepine.
-
Allow sufficient time for the drug to equilibrate.
-
Repeat the same voltage-clamp protocol to record sodium currents in the presence of the drug.[10]
-
-
Data Analysis :
-
Measure the peak amplitude of the sodium currents before and after drug application.
-
Calculate the percentage of inhibition for each drug concentration.
-
To determine the IC₅₀ value, plot the percentage of inhibition against the drug concentration and fit the data with a dose-response curve.
-
Visualizing the Molecular and Experimental Frameworks
The following diagrams illustrate the mechanism of action and the experimental workflow described above.
Caption: State-dependent inhibition of sodium channels by Phenytoin and Carbamazepine.
Caption: Experimental workflow for assessing sodium channel inhibition.
References
- 1. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 2. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamazepine - Wikipedia [en.wikipedia.org]
- 5. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbamazepine inhibition of neuronal Na+ currents: quantitative distinction from phenytoin and possible therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antiepileptic medications carbamazepine and phenytoin inhibit native sodium currents in murine osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. benchchem.com [benchchem.com]
Preclinical comparison of phenytoin calcium and fosphenytoin neuroprotective effects
A Comparative Guide for Researchers in Drug Development
In the landscape of neuroprotective agent development, both phenytoin and its prodrug fosphenytoin have been subjects of significant preclinical investigation. While sharing an identical active molecule, their differing formulations present distinct profiles in administration and potentially in neuroprotective efficacy. This guide provides an objective comparison of the preclinical neuroprotective effects of phenytoin calcium and fosphenytoin, supported by experimental data, to aid researchers in making informed decisions for future studies.
Executive Summary
Fosphenytoin, a water-soluble phosphate ester prodrug, is rapidly and completely converted to phenytoin in the body. This key difference overcomes the significant formulation challenges of phenytoin, which is poorly soluble and can cause local tissue injury upon injection. Preclinical evidence demonstrates that both compounds exert neuroprotective effects in models of cerebral ischemia. Fosphenytoin has been shown to significantly reduce hippocampal neuronal damage in a rat model of transient global ischemia. Similarly, phenytoin has demonstrated neuroprotective efficacy by preserving hippocampal neurons in a gerbil model of forebrain ischemia and reducing brain damage in a neonatal rat model of hypoxia-ischemia. While direct head-to-head preclinical neuroprotection studies are limited, the available data, coupled with fosphenytoin's superior pharmaceutical properties, suggest it is a more viable candidate for parenteral administration in acute neurological injury settings.
Data Presentation: Quantitative Comparison
The following tables summarize the key pharmacokinetic parameters and the neuroprotective efficacy observed in preclinical studies.
Table 1: Comparative Pharmacokinetic and Formulation Properties
| Parameter | This compound | Fosphenytoin | Source(s) |
| Active Moiety | Phenytoin | Phenytoin (after conversion) | |
| Formulation | Poorly water-soluble suspension | Water-soluble phosphate ester | |
| Administration Routes | Oral, Intravenous (with limitations) | Intravenous, Intramuscular | |
| Conversion to Phenytoin | N/A | Rapid and complete | |
| Local Tolerability | Can cause phlebitis, tissue necrosis | Generally well-tolerated |
Table 2: Preclinical Neuroprotective Efficacy Data
| Study (Year) | Compound | Animal Model | Key Outcome Measure | Results | Source(s) |
| Dogan et al. (1998) | Fosphenytoin | Rat; Transient Global Ischemia (12 min) | Hippocampal CA1 Pyramidal Neuron Count (neurons/100 µm²) | Ischemia + Saline: 2.19 ± 0.16Ischemia + Fosphenytoin (30 mg/kg IM): 13.90 ± 0.92Control: 14.33 ± 1.73 | |
| Taft et al. (1989) | Phenytoin | Gerbil; Forebrain Ischemia (Bilateral Carotid Occlusion) | Hippocampal CA1 Pyramidal Neuron Density (cells/mm) | Ischemia: 12.3 ± 3.4Ischemia + Phenytoin (200 mg/kg): 119.5 ± 16.6Sham: 253.6 ± 4.4 | [1] |
| Dame et al. (1996) | Phenytoin | Neonatal Rat; Hypoxia-Ischemia | Ipsilateral Hemisphere Weight Loss (%) | Ischemia: 26.6 ± 2.6Ischemia + Phenytoin (30 mg/kg IP): 12.7 ± 3.4 | [2] |
Mechanism of Action: A Shared Pathway
The neuroprotective effects of both phenytoin and fosphenytoin are attributed to the action of the active phenytoin molecule. The primary mechanism is the modulation of voltage-gated sodium channels, which stabilizes neuronal membranes and prevents the excessive firing that leads to excitotoxicity. Additionally, phenytoin has been shown to influence calcium homeostasis, a critical factor in neuronal injury cascades. It can inhibit calcium influx and has been found to competitively inhibit the CD38 enzyme, leading to a reduction in intracellular calcium levels.
Caption: Conversion of fosphenytoin to phenytoin and their shared neuroprotective mechanisms.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of the experimental protocols from the key studies cited.
Fosphenytoin in a Rat Model of Transient Global Ischemia
-
Study: Dogan et al. (1998)
-
Animal Model: Male Long-Evans hooded rats.
-
Induction of Ischemia: Transient global ischemia was induced by cardiac arrest for 12 minutes.
-
Drug Administration: Fosphenytoin (30 mg/kg) or saline was administered intramuscularly (IM) 5 minutes after the ischemic episode.
-
Outcome Assessment: Seven days post-ischemia, the animals were sacrificed. Brains were sectioned, and the number of normal-appearing CA1 pyramidal neurons in the hippocampus was quantified. Glial fibrillary acidic protein (GFAP) immunohistochemistry was also performed to assess astrogliosis.
Phenytoin in a Gerbil Model of Forebrain Ischemia
-
Study: Taft et al. (1989)
-
Animal Model: Gerbils.
-
Induction of Ischemia: Brief bilateral carotid occlusion was performed to induce forebrain ischemia.
-
Drug Administration: Phenytoin (200 mg/kg) was administered prior to the ischemic insult.
-
Outcome Assessment: The density of CA1 pyramidal neurons (cells/mm) in the hippocampus was measured to quantify neuronal death. Plasma phenytoin levels were also determined.[1]
Phenytoin in a Neonatal Rat Model of Hypoxia-Ischemia
-
Study: Dame et al. (1996)
-
Animal Model: Neonatal rats.
-
Induction of Hypoxia-Ischemia: The left carotid artery was ligated, followed by 3 hours of hypoxic exposure (8% O2).
-
Drug Administration: Phenytoin was administered intraperitoneally (IP) at doses of 3, 10, and 30 mg/kg before the hypoxic episode.
-
Outcome Assessment: Brain damage was assessed two weeks later by measuring the loss of brain hemisphere weight. Histological examination was used to determine the extent of brain infarction.[2]
Caption: Generalized workflow for preclinical neuroprotection studies.
Conclusion for the Research Professional
The preclinical data available suggests that the active moiety, phenytoin, is neuroprotective in models of ischemic brain injury. Fosphenytoin, as a prodrug, reliably delivers phenytoin and has demonstrated significant neuroprotective effects in its own right in a preclinical model. The principal advantage of fosphenytoin over this compound lies in its superior formulation, which allows for safer and more rapid parenteral administration, a critical factor in the acute treatment of neurological injuries. For researchers designing future preclinical studies, particularly those involving acute injury models requiring intravenous or intramuscular administration, fosphenytoin represents a more practical and clinically relevant choice than this compound. Future head-to-head preclinical studies are warranted to definitively compare the neuroprotective efficacy of equimolar doses of these two agents under identical experimental conditions.
References
Validating a novel HPLC method for phenytoin analysis against existing methods.
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel HPLC Method for Phenytoin Analysis Against Established Alternatives, Supported by Experimental Data.
This guide provides a detailed comparison of a novel High-Performance Liquid Chromatography (HPLC) method for the analysis of phenytoin, a widely used antiepileptic drug, against established methodologies. The successful validation of this novel method, as detailed below, presents a reliable and efficient alternative for therapeutic drug monitoring, pharmacokinetic studies, and quality control in pharmaceutical formulations.
Comparative Analysis of HPLC Methods
The performance of the novel HPLC method is contrasted with two existing methods to highlight its advantages in terms of sensitivity, efficiency, and simplicity. The following tables summarize the key validation parameters.
| Parameter | Novel HPLC Method (Flores et al., 2018) [1] | Established Method A (Dural et al., 2021) [2][3][4] | Established Method B (Ningrum et al., 2018) [5] |
| Linearity Range | 1-25 µg/mL | 5-50 µg/mL | 0.3-5 µg/mL |
| Correlation Coefficient (R²) | 0.9998 | 0.9939 | 0.999 |
| Limit of Detection (LOD) | 0.07 µg/mL | Not Reported | 0.167 µg/mL |
| Limit of Quantitation (LOQ) | 0.20 µg/mL | 0.35 µg/mL[3] | Not Reported |
| Accuracy (% Recovery) | 99.21 - 102.09% | 82.15 - 101.06%[2][4] | Meets FDA criteria[5] |
| Precision (RSD%) | Intra-day: 0.65%, Inter-day: 0.29% | ≤7.94%[2][3][4] | Meets FDA criteria[5] |
| Retention Time | 7.4 minutes | ~11 minutes (total run time)[3] | Not Reported |
Experimental Protocols
Detailed methodologies for the novel and established HPLC methods are provided below, allowing for replication and direct comparison.
Novel HPLC Method (Flores et al., 2018)[1][2]
-
Instrumentation : An Agilent 1100 series HPLC system equipped with an autosampler and a UV detector was used.[1]
-
Chromatographic Conditions :
-
Sample Preparation :
-
A stock solution of phenytoin (1 mg/mL) was prepared in HPLC-grade DMSO.[1]
-
This stock was diluted with filtered human plasma to create a working stock of 100 µg/mL, which was further diluted to the required concentrations.[1]
-
Human plasma was processed through ultracentrifugation units at 2,000 x g for 20 minutes to obtain a protein-free filtrate for dilutions.[1]
-
Established Method A (Dural et al., 2021)[4][5]
-
Instrumentation : HPLC system with UV detection.
-
Chromatographic Conditions :
-
Column : Reverse-phase C18 (4.6 x 250 mm, 5 µm particle size).[3]
-
Mobile Phase : A mixture of 0.02 M phosphate buffer containing 0.1% triethylamine and acetonitrile (60:40, v/v).[3]
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 220 nm and 230 nm were found to provide the highest peak sharpness and lowest interference.[4]
-
Injection Volume : 20 µL.[4]
-
Column Temperature : 40°C.[3]
-
-
Sample Preparation :
Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of a novel HPLC method against existing standards, as mandated by regulatory guidelines such as those from the International Council for Harmonisation (ICH).
Caption: Workflow for the validation and comparison of a novel HPLC method.
References
- 1. touroscholar.touro.edu [touroscholar.touro.edu]
- 2. Determination of phenytoin in human plasma by a validated HPLC method: application to therapeutic drug monitoring study | AVESİS [avesis.cumhuriyet.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. medipol.edu.tr [medipol.edu.tr]
- 5. pubs.aip.org [pubs.aip.org]
Cross-Validation of Phenytoin's Efficacy in Diverse In Vitro Epilepsy Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-seizure medication phenytoin across various established in vitro models of epilepsy. The data presented here, compiled from multiple studies, offers insights into the drug's efficacy and mechanism of action in different experimental contexts, aiding in the selection of appropriate models for preclinical epilepsy research.
Phenytoin's Performance Across In Vitro Epilepsy Models
Phenytoin, a cornerstone in epilepsy treatment, primarily functions by blocking voltage-gated sodium channels in a use-dependent manner, thereby inhibiting the sustained high-frequency repetitive firing of action potentials.[1] Its effectiveness has been evaluated in numerous in vitro models that mimic different aspects of epileptic seizures. This section summarizes the quantitative effects of phenytoin in four key models: the 4-aminopyridine (4-AP) model, the picrotoxin model, the high-potassium model, and human induced pluripotent stem cell (iPSC)-derived neuronal models.
| In Vitro Model | Key Mechanism of Seizure Induction | Measured Effect of Phenytoin | Effective Concentration/IC50 | Reference |
| 4-Aminopyridine (4-AP) Model | Blocks potassium channels, leading to enhanced neurotransmitter release and neuronal hyperexcitability. | Inhibition of epileptiform activity and reduction in spontaneous and convulsant-driven epileptiform neural activity. | Not explicitly defined as an IC50 for seizure suppression in the reviewed literature, but effective concentrations are cited.[2][3] | [2][3] |
| Picrotoxin Model | A non-competitive antagonist of the GABA-A receptor, reducing neuronal inhibition and leading to hyperexcitability. | Dose-dependent inhibition of inward Na+ current. | IC50: 16.8 µM | [1] |
| High-Potassium Model | Elevates extracellular potassium levels, causing membrane depolarization and inducing spontaneous epileptiform discharges. | Suppression of spontaneous and self-sustained epileptiform field potentials. | 50 or 100 µM showed significant suppression. | [4] |
| Human iPSC-Derived Neuronal Models (e.g., SCN1A/SCN2A mutations) | Recapitulate the genetic basis of specific epilepsies, exhibiting spontaneous hyperexcitability. | Reversal of hyperexcitable phenotype, including decreased action potential firing in a dose-dependent manner. | Effective concentrations around 30 µM have been reported to rescue phenotypes in SCN2A models. | [5][6] |
Experimental Protocols
Detailed methodologies for the key in vitro epilepsy models are provided below to facilitate the replication and cross-validation of these findings.
4-Aminopyridine (4-AP) Induced Seizure Model
This model is widely used to induce spontaneous, seizure-like events (SLEs) in brain slices.
Experimental Workflow:
Caption: Workflow for the 4-AP in vitro seizure model.
Detailed Protocol:
-
Slice Preparation: Prepare 300-400 µm thick coronal or horizontal brain slices from rodents using a vibratome in ice-cold, oxygenated (95% O2, 5% CO2) cutting solution.
-
Incubation: Transfer slices to an incubation chamber containing aCSF at 32-34°C for at least 1 hour to recover.
-
Recording: Place a slice in a recording chamber continuously perfused with oxygenated aCSF at a constant flow rate.
-
Seizure Induction: After recording a stable baseline, switch the perfusion to aCSF containing 4-aminopyridine (typically 50-100 µM) to induce epileptiform discharges.
-
Phenytoin Application: Once stable seizure-like activity is established, add phenytoin at various concentrations to the 4-AP containing aCSF.
-
Data Acquisition: Record local field potentials or perform patch-clamp recordings to measure changes in the frequency, duration, and amplitude of epileptiform events.
Picrotoxin-Induced Seizure Model
This model focuses on the disinhibition of neuronal networks to induce seizures.
Experimental Workflow:
Caption: Workflow for the picrotoxin in vitro seizure model.
Detailed Protocol:
-
Cell Culture/Slice Preparation: Use either primary neuronal cultures (e.g., cortical or hippocampal neurons) or acute brain slices as described for the 4-AP model.
-
Baseline Recording: For neuronal cultures, perform whole-cell patch-clamp recordings to measure baseline sodium currents or spontaneous synaptic activity. For brain slices, record baseline local field potentials.
-
Seizure Induction: Introduce picrotoxin (typically 50-100 µM) to the recording medium to block GABA-A receptors and induce hyperexcitability.
-
Phenytoin Application: After establishing a stable hyperexcitable state, apply phenytoin at a range of concentrations.
-
Data Acquisition: Record changes in parameters such as the amplitude of inward sodium currents, the frequency and amplitude of spontaneous excitatory postsynaptic currents, or the characteristics of seizure-like events in brain slices.[1]
High-Potassium Induced Seizure Model
This model induces neuronal depolarization and epileptiform activity by altering the ionic environment.
Experimental Workflow:
Caption: Workflow for the high-potassium in vitro seizure model.
Detailed Protocol:
-
Slice Preparation: Prepare hippocampal slices (350-450 µm thick) from rodents.
-
Recovery: Allow slices to recover in an interface or submerged chamber with standard aCSF for at least one hour.
-
Seizure Induction: After recording a stable baseline, switch the perfusing solution to aCSF containing an elevated concentration of potassium (e.g., 7.5-8.5 mM) to induce spontaneous epileptiform discharges.[7][8]
-
Phenytoin Application: Once regular seizure-like events are observed, introduce phenytoin at different concentrations into the high-potassium aCSF.
-
Data Acquisition: Use extracellular field potential recordings to monitor the frequency and duration of the epileptiform discharges.
Human iPSC-Derived Neuronal Model
This model offers a human-relevant platform to study the effects of anti-seizure drugs on neurons with specific genetic mutations linked to epilepsy.
Experimental Workflow:
Caption: Workflow for iPSC-derived neuronal seizure models.
Detailed Protocol:
-
Neuronal Differentiation: Differentiate human iPSCs carrying epilepsy-associated mutations (e.g., in SCN1A or SCN2A) into cortical glutamatergic neurons, often using directed differentiation protocols or NGN2 overexpression.
-
Neuronal Maturation: Culture the differentiated neurons for several weeks to allow for maturation and the formation of synaptic networks.
-
Activity Recording: Plate the mature neurons on multi-electrode arrays (MEAs) to record spontaneous network activity or perform single-cell patch-clamp recordings to assess neuronal excitability.
-
Phenytoin Application: Apply phenytoin at various concentrations to the culture medium.
-
Data Analysis: Analyze the MEA data for changes in mean firing rate, burst rate, and network synchrony. For patch-clamp data, analyze changes in action potential firing frequency and other electrophysiological properties.
Phenytoin's Mechanism of Action: A Signaling Pathway Perspective
Phenytoin's primary anti-seizure effect is mediated through its interaction with voltage-gated sodium channels (VGSCs). The following diagram illustrates this mechanism.
References
- 1. Phenytoin attenuates the hyper-exciting neurotransmission in cultured embryonic cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An integrated in vitro human iPSCs-derived neuron and in vivo animal approach for preclinical screening of anti-seizure compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiepileptic drugs abolish ictal but not interictal epileptiform discharges in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epileptiform activity in mouse hippocampal slices induced by moderate changes in extracellular Mg2+, Ca2+, and K+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinctive In Vitro Phenotypes in iPSC-Derived Neurons From Patients With Gain- and Loss-of-Function SCN2A Developmental and Epileptic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. The influence of potassium concentration on epileptic seizures in a coupled neuronal model in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Phenytoin, Lamotrigine, and Gabapentin on Striatal Neurons
This guide provides a detailed comparison of the effects of three prominent anticonvulsant drugs—phenytoin, lamotrigine, and gabapentin—on the function of striatal neurons. The striatum, a critical component of the basal ganglia, is integral to motor control, reward, and cognition, making it a key area of interest for neurological drug action. This document synthesizes electrophysiological data, outlines primary mechanisms of action, and provides detailed experimental protocols for researchers and drug development professionals.
Comparative Analysis of Electrophysiological Effects
An in vitro study using rat corticostriatal slice preparations revealed distinct effects of Phenytoin (PHT), Lamotrigine (LTG), and Gabapentin (GBP) on the electrophysiological properties of striatal neurons. While none of the drugs altered the resting membrane potential or input resistance, they all demonstrated a dose-dependent ability to depress current-evoked repetitive firing and reduce the amplitude of glutamatergic excitatory postsynaptic potentials (EPSPs).[1] However, their potency and primary sites of action showed significant divergence.[1][2]
Table 1: Summary of Effects on Striatal Neurons
| Feature | Phenytoin (PHT) | Lamotrigine (LTG) | Gabapentin (GBP) |
| Primary Mechanism | Blocks voltage-gated sodium (Na+) channels in their inactivated state.[3][4][5] | Blocks voltage-gated Na+ channels; also modulates L-, N-, and P-type calcium (Ca2+) channels.[6][7] | Binds to the α2δ-1 auxiliary subunit of voltage-gated Ca2+ channels.[8][9][10] |
| Effect on Repetitive Firing | Most potent and effective agent in reducing sustained repetitive firing of action potentials.[1][2] | Produces only a slight inhibition of firing activity at concentrations effective for reducing EPSPs.[1] | Produces only a slight inhibition of firing activity at concentrations effective for reducing EPSPs.[1] |
| Effect on Synaptic Transmission (EPSPs) | Reduces the amplitude of glutamatergic EPSPs.[1] | Shows the greatest potency and efficacy in reducing corticostriatal EPSPs.[2] Preferentially inhibits excitatory transmission.[1] | Preferentially inhibits corticostriatal excitatory transmission.[1] |
| Primary Site of Action in Striatum | Postsynaptic: Reduces postsynaptic sensitivity to glutamate.[1] | Presynaptic: Depresses EPSPs while increasing paired-pulse facilitation (PPF), indicating a reduction in glutamate release.[1][11] | Postsynaptic: Reduces membrane depolarization from exogenously applied glutamate, suggesting reduced postsynaptic sensitivity.[1] |
| Neurotransmitter Release | Primarily affects postsynaptic excitability rather than presynaptic release.[1] | Inhibits the release of glutamate and aspartate.[6][] | Reduces the release of excitatory neurotransmitters, including glutamate.[8][13] |
Signaling and Mechanistic Pathways
The differential effects of these drugs stem from their distinct molecular targets within the neuron. The following diagrams illustrate their primary mechanisms of action.
Caption: Mechanism of Phenytoin on a striatal neuron.
Caption: Presynaptic mechanism of Lamotrigine.
Caption: Presynaptic mechanism of Gabapentin.
Experimental Protocols
The following sections detail the methodologies used to obtain the comparative data.
In Vitro Electrophysiology
This protocol is based on the methods used to directly compare the three drugs in striatal tissue.[1]
-
Tissue Preparation:
-
Wistar rats (15-25 days old) are decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (ACSF).
-
Corticostriatal slices (200-300 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover for at least 1 hour in ACSF at room temperature before recording.
-
-
Intracellular Recording:
-
Slices are transferred to a recording chamber and continuously perfused with oxygenated ACSF.
-
Striatal spiny neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
Intracellular recordings are performed using glass microelectrodes filled with potassium gluconate.
-
A stable resting membrane potential is established before drug application.
-
-
Measurement of Neuronal Firing:
-
Neurons are held at their resting membrane potential.
-
Sustained repetitive firing is evoked by injecting depolarizing current pulses (e.g., 0.6–1 nA intensity, 700 ms duration) through the recording electrode.[2]
-
The number of action potentials (spikes) generated during the pulse is counted.
-
Drugs are bath-applied at various concentrations, and the dose-dependent reduction in firing is measured.
-
-
Measurement of Excitatory Postsynaptic Potentials (EPSPs):
-
A bipolar stimulating electrode is placed in the cortical area of the slice to activate corticostriatal afferents.
-
Stimulation evokes glutamatergic EPSPs in the recorded striatal neuron.[2]
-
The amplitude of the EPSP is measured before and after drug application to determine the effect on synaptic transmission.
-
Paired-pulse facilitation (PPF) is tested by delivering two closely spaced stimuli to differentiate presynaptic from postsynaptic actions. An increase in PPF suggests a presynaptic site of action.[11]
-
Caption: Workflow for in vitro electrophysiological experiments.
Neurotransmitter Release Measurement
While not the primary method in the direct comparative study, measuring neurotransmitter release is crucial for validating presynaptic mechanisms. In vivo microdialysis is a standard technique.[14]
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the striatum of an anesthetized or freely moving animal.
-
Perfusion: The probe is continuously perfused with ACSF. Neurotransmitters in the extracellular space diffuse across the dialysis membrane into the perfusate.
-
Sample Collection: The outgoing perfusate (dialysate) is collected at regular intervals.
-
Analysis: The concentration of glutamate in the dialysate is quantified using High-Performance Liquid Chromatography (HPLC).[14][15] This allows for the direct measurement of drug effects on basal or stimulated neurotransmitter levels.
Receptor Binding Assays
Receptor binding assays are used to determine the affinity of a drug for its molecular target.[16]
-
Preparation: Cell membranes from brain tissue (e.g., striatum) or cells expressing the target receptor are prepared.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (a molecule that binds to the target) and varying concentrations of the unlabeled test drug (e.g., phenytoin, lamotrigine, gabapentin).[16]
-
Separation: Bound radioligand is separated from unbound radioligand via filtration.
-
Quantification: The amount of radioactivity trapped on the filter is measured.
-
Analysis: Data are used to calculate the drug's inhibitory constant (Ki), which reflects its binding affinity for the target site.[16]
Conclusion and Implications
The comparative analysis reveals that while phenytoin, lamotrigine, and gabapentin all reduce neuronal excitability in the striatum, they do so through distinct primary mechanisms and with different potencies.
-
Phenytoin is a powerful inhibitor of high-frequency neuronal firing, acting primarily at postsynaptic voltage-gated sodium channels.[1][2]
-
Lamotrigine and Gabapentin are more effective at modulating synaptic transmission than at suppressing repetitive firing.[1]
-
Lamotrigine exerts its effects primarily through a presynaptic mechanism, reducing glutamate release by blocking both sodium and calcium channels.[1][6][11]
-
Gabapentin's mechanism involves binding to the α2δ-1 subunit of presynaptic calcium channels to reduce neurotransmitter release, though evidence also points to a postsynaptic action in reducing glutamate sensitivity in the striatum.[1][8]
These differences are critical for drug development professionals seeking to design compounds with specific neurological effects. For conditions characterized by excessive neuronal firing, a phenytoin-like mechanism may be desirable. Conversely, for disorders involving excessive glutamatergic transmission, targeting presynaptic release mechanisms, similar to lamotrigine or gabapentin, may prove more effective. Understanding these nuanced effects within specific neural circuits like the striatum is essential for advancing targeted therapies for epilepsy, movement disorders, and other neurological conditions.
References
- 1. An in vitro electrophysiological study on the effects of phenytoin, lamotrigine and gabapentin on striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An in vitro electrophysiological study on the effects of phenytoin, lamotrigine and gabapentin on striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 5. Phenytoin: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lamotrigine - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Lamotrigine? [synapse.patsnap.com]
- 8. Gabapentin - Wikipedia [en.wikipedia.org]
- 9. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gabapentin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Lamotrigine and remacemide protect striatal neurons against in vitro ischemia: an electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 14. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]
- 16. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of Phenytoin and Valproate on Intracellular Calcium Homeostasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of two widely used anti-epileptic drugs, phenytoin and valproate, on intracellular calcium ([Ca2+]) levels. Understanding the distinct mechanisms by which these drugs modulate calcium signaling is crucial for elucidating their therapeutic actions and potential side effects, as well as for the development of novel antiepileptic therapies. This document summarizes key quantitative data, presents detailed experimental methodologies, and visualizes the involved signaling pathways.
Quantitative Data Summary
The following table summarizes the available quantitative data on the effects of phenytoin and valproate on intracellular calcium levels. It is important to note that direct comparative studies measuring identical parameters for both drugs are limited. The data presented here are compiled from individual studies and should be interpreted within their specific experimental contexts.
| Parameter | Phenytoin | Valproate | Source |
| IC50 for reduction of intracellular Ca2+ | 12.74 µM (in embryonic mouse hippocampal cells) | Data not available in a directly comparable study. | [1][2][3] |
| Effect on Stimulated Ca2+ Increase | Significantly blocks Ca2+ influx.[1] | Blunts the increase in intracellular Ca2+ with platelet stimulation.[4] | [1][4] |
| Primary Voltage-Gated Ca2+ Channel Target | L-type calcium channels (indirectly via CD38 pathway) | T-type calcium channels | [1][5] |
Experimental Protocols
A common and robust method for measuring intracellular calcium concentration involves the use of ratiometric fluorescent indicators, such as Fura-2 AM. The following is a detailed protocol for such an experiment.
Measurement of Intracellular Calcium Concentration Using Fura-2 AM
This protocol outlines the steps for measuring changes in intracellular calcium concentration in cultured neuronal cells upon application of phenytoin or valproate.
Materials:
-
Cultured neuronal cells (e.g., primary hippocampal neurons, SH-SY5Y neuroblastoma cells)
-
Fura-2 AM (acetoxymethyl ester) fluorescent dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological saline
-
Dimethyl sulfoxide (DMSO)
-
Phenytoin sodium salt
-
Sodium valproate
-
Fluorescence microscope equipped with a ratiometric imaging system (excitation wavelengths of 340 nm and 380 nm, emission at ~510 nm)
-
Image analysis software
Procedure:
-
Cell Preparation:
-
Plate cells onto glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture until they reach the desired confluence.
-
-
Fura-2 AM Loading Solution Preparation:
-
Prepare a stock solution of Fura-2 AM in anhydrous DMSO (e.g., 1 mM).
-
Prepare a stock solution of Pluronic F-127 in DMSO (e.g., 20% w/v).
-
On the day of the experiment, prepare the loading buffer by diluting the Fura-2 AM and Pluronic F-127 stock solutions into HBSS to final concentrations of 2-5 µM and 0.02%, respectively.
-
-
Cell Loading:
-
Remove the culture medium from the cells and wash gently with HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells three times with HBSS to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes in HBSS to allow for complete de-esterification of the Fura-2 AM.
-
-
Drug Application and Imaging:
-
Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.
-
Prepare stock solutions of phenytoin and valproate in the appropriate vehicle (e.g., water or DMSO) and dilute to the desired final concentrations in HBSS.
-
Apply the drug solutions to the cells via the perfusion system.
-
Record the changes in fluorescence intensity at both excitation wavelengths over time.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is calculated for each time point.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Calibration can be performed using calcium ionophores (e.g., ionomycin) in the presence of known high and low calcium concentrations to convert the fluorescence ratio into absolute calcium concentrations.
-
Signaling Pathways and Mechanisms of Action
Phenytoin and valproate modulate intracellular calcium levels through distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Phenytoin's Effect on Intracellular Calcium
Phenytoin's primary mechanism for reducing intracellular calcium involves the inhibition of the cell surface enzyme CD38.[1][2][3] This inhibition leads to a decrease in the production of cyclic ADP-ribose (cADPR), a second messenger that mobilizes calcium from intracellular stores.
Caption: Phenytoin's inhibitory effect on the CD38/cADPR signaling pathway.
Valproate's Effect on Intracellular Calcium
Valproate's mechanism of action on intracellular calcium is multifaceted. It is known to inhibit voltage-gated T-type calcium channels, which are particularly important in neuronal excitability.[5] Additionally, some evidence suggests that valproate may modulate intracellular calcium signaling through its effects on the Protein Kinase C (PKC) pathway.[6][7][8]
Caption: Valproate's modulation of intracellular calcium via T-type channels and PKC.
Experimental Workflow for Comparing Phenytoin and Valproate
The following diagram illustrates a typical experimental workflow for a comparative study of these two drugs on intracellular calcium levels.
Caption: Workflow for comparing phenytoin and valproate on intracellular calcium.
References
- 1. New mechanisms of phenytoin in calcium homeostasis: competitive inhibition of CD38 in hippocampal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New mechanisms of phenytoin in calcium homeostasis: competitive inhibition of CD38 in hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Valproate on Intracellular Calcium Ion Signaling: Implications for Mechanistic Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Valproic acid selectively reduces the low-threshold (T) calcium current in rat nodose neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium valproate at therapeutic concentrations changes Ca2+ response accompanied with its weak inhibition of protein kinase C in human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of valproate on serotonin-induced intracellular calcium mobilization in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic sodium valproate selectively decreases protein kinase C alpha and epsilon in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro evaluation of phenytoin nanoparticles versus conventional drug formulations.
A comparative in vitro analysis of phenytoin nanoparticles reveals significant advantages in drug delivery over conventional formulations. This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers and drug development professionals.
Performance Comparison: Phenytoin Nanoparticles vs. Conventional Formulations
Nanoparticle formulations of phenytoin consistently demonstrate enhanced drug release profiles and optimized physicochemical characteristics compared to conventional phenytoin suspensions or solutions. These improvements suggest a potential for increased bioavailability and therapeutic efficacy.
Physicochemical Characterization
The engineering of phenytoin into nanoparticles allows for precise control over particle size, surface charge, and drug encapsulation, all of which are critical factors in drug delivery.
| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| Nanoparticles | ||||||
| Nanolipid Carriers (NLCs) <50 nm | 32.59 ± 3.42 | 0.289 | -28.0 ± 1.87 | 91.17 ± 4.48 | 39.43 ± 2.80 | [1] |
| Nanolipid Carriers (NLCs) 50-100 nm | 80.0 ± 2.45 | 0.256 | -22.5 ± 0.45 | 87.70 ± 1.19 | 36.92 ± 4.71 | [1] |
| Nanolipid Carriers (NLCs) >100 nm | 124.56 ± 3.11 | 0.303 | -16.5 ± 0.12 | 81.35 ± 3.17 | 32.54 ± 1.27 | [1] |
| Chitosan-Alginate NPs (positively charged) | 353.3 ± 21.6 | 0.38 ± 0.04 | +32.4 ± 0.8 | 75 ± 2.8 | Not Reported | [2] |
| Chitosan-Alginate NPs (negatively charged) | 280.5 ± 10.3 | 0.31 ± 0.03 | -25.7 ± 1.1 | 90 ± 1.5 | Not Reported | [2] |
| Conventional | ||||||
| Phenytoin Suspension | Not Applicable | Not Applicable | Not Applicable | Not Applicable | Not Applicable | [2] |
| Phenytoin Solution | Not Applicable | Not Applicable | Not Applicable | Not Applicable | Not Applicable | [2] |
In Vitro Drug Release
In vitro drug release studies are crucial for predicting the in vivo performance of a drug formulation. Phenytoin nanoparticles exhibit varied release profiles, from rapid to sustained release, depending on their composition.
| Formulation | Cumulative Drug Release (%) | Time (hours) | Key Findings | Reference |
| Nanoparticles | ||||
| NLCs <50 nm | 99.19 ± 1.07 | 0.25 | Immediate and complete drug release. | [1] |
| NLCs 50-100 nm | 97.95 ± 2.25 | 0.5 | Rapid drug release. | [1] |
| NLCs >100 nm | 98.36 ± 4.68 | 0.75 | Slower onset of release compared to smaller NLCs. | [1] |
| Chitosan-Alginate NPs (positively charged) | ~48 | 24 | Sustained release pattern. | [2] |
| Chitosan-Alginate NPs (negatively charged) | ~61 | 24 | Sustained release with a slightly higher extent of release. | [2] |
| Conventional | ||||
| Phenytoin Solution | ~100 | 1 | Complete release within an hour. | [2] |
| Phenytoin Suspension | ~40 | 24 | Slower and incomplete release compared to nanoparticles. | [2] |
Cellular Interaction and Cytotoxicity
While direct comparative in vitro studies on the cellular uptake and cytotoxicity of phenytoin nanoparticles versus conventional formulations are limited, indirect evidence and related studies suggest potential advantages for nanoformulations.
Cellular Uptake
Enhanced cellular interaction of phenytoin nanoparticles is suggested by functional studies. For instance, phenytoin-loaded nanoemulsions demonstrated significantly higher wound closure in an in vitro cell monolayer scratch model with human adult keratinocytes compared to a conventional phenytoin solution, implying more effective cellular delivery.[2] The cellular uptake of nanoparticles is generally mediated through endocytic pathways, which can be influenced by particle size, shape, and surface charge.
Cytotoxicity
Conventional phenytoin has been shown to induce cytotoxic responses.[3] Studies on other drugs encapsulated in nanoparticles have indicated that nanoformulations can reduce the cytotoxicity of the encapsulated drug compared to the free drug.[4] This suggests that phenytoin nanoparticles could potentially offer a better safety profile by modulating the drug's interaction with cells and reducing off-target effects. However, direct comparative cytotoxicity studies are needed to confirm this for phenytoin.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Nanoparticle Preparation and Characterization Workflow
In Vitro Drug Release Study Workflow
Detailed Methodologies
1. Preparation of Nanolipid Carriers (Melt Emulsification)
-
Oil Phase Preparation: Lipids (e.g., cholesterol, oleic acid) and phenytoin sodium are melted together at a temperature above the lipid melting point (e.g., 60°C).
-
Aqueous Phase Preparation: A surfactant (e.g., 1% w/v poloxamer 188) is dissolved in deionized water and heated to the same temperature as the oil phase.
-
Emulsification: The oil phase is slowly added to the aqueous phase under high-speed stirring (e.g., 2000 rpm) for a specified time (e.g., 20 minutes) to form a pre-emulsion.
-
Sonication: The pre-emulsion is then subjected to probe sonication to reduce the particle size. The sonication parameters (time, amplitude, cycles) are varied to achieve the desired nanoparticle size.
-
Cooling: The resulting nanoemulsion is cooled to room temperature while stirring (e.g., 1200 rpm) to allow for the crystallization of the lipid matrix and formation of NLCs.[1]
2. Preparation of Chitosan-Alginate Nanoparticles (Ionic Gelation)
-
Polymer Solution Preparation: An alginate solution (e.g., 0.075% w/v) is prepared. Phenytoin is dissolved in a suitable solvent (e.g., methanol) and added to the alginate solution.
-
Nanoparticle Formation: A chitosan solution of varying concentrations (e.g., 0.05% - 0.1125% w/v) is added dropwise to the alginate-drug mixture under constant stirring.
-
Sonication and Stirring: The mixture is then ultrasonicated (e.g., for 15 minutes) and stirred for an extended period (e.g., 2 hours) to ensure the formation of stable nanoparticles.[2]
3. Particle Size, PDI, and Zeta Potential Analysis
-
Instrumentation: A dynamic light scattering (DLS) instrument (e.g., Zetasizer Nano ZS) is used.
-
Sample Preparation: The nanoparticle suspension is diluted with filtered deionized water to an appropriate concentration.
-
Measurement: The diluted sample is placed in a cuvette, and measurements are performed at a constant temperature (e.g., 25°C). The instrument software calculates the average particle size, polydispersity index, and zeta potential.[1][2]
4. Entrapment Efficiency and Drug Loading Determination
-
Separation of Free Drug: The nanoparticle suspension is centrifuged at high speed (e.g., 10,000-20,000 rpm) to pellet the nanoparticles.
-
Quantification of Free Drug: The concentration of unentrapped phenytoin in the supernatant is measured using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation:
-
Entrapment Efficiency (%EE): ((Total Drug - Free Drug) / Total Drug) * 100
-
Drug Loading (%DL): ((Total Drug - Free Drug) / Weight of Nanoparticles) * 100[1]
-
5. In Vitro Drug Release Study (Dialysis Bag Method)
-
Apparatus: A dialysis membrane with a specific molecular weight cut-off (e.g., 12,000–14,000 Da) is used.
-
Procedure:
-
A known amount of the phenytoin nanoparticle formulation is placed inside the dialysis bag, which is then sealed.
-
The bag is immersed in a release medium (e.g., phosphate buffer pH 7.4, sometimes with a surfactant like sodium lauryl sulfate to maintain sink conditions) in a dissolution apparatus.
-
The temperature is maintained at 37 ± 0.5°C, and the medium is stirred at a constant speed (e.g., 100 rpm).
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium.
-
-
Analysis: The concentration of phenytoin in the withdrawn samples is determined by HPLC or UV-Vis spectrophotometry.[1][2]
6. Cytotoxicity Assay (General Protocol - e.g., LDH Assay)
-
Cell Culture: A suitable cell line (e.g., human mononuclear cells) is seeded in a multi-well plate and incubated to allow for cell attachment.
-
Treatment: The cells are treated with different concentrations of the phenytoin nanoparticle formulation and a conventional phenytoin formulation for specific durations (e.g., 24 or 48 hours). A negative control (cells with medium only) is also included.
-
LDH Measurement: After the incubation period, a sample of the cell culture supernatant is collected. The amount of lactate dehydrogenase (LDH) released from damaged cells is quantified using a commercial cytotoxicity detection kit. The assay measures the conversion of lactate to pyruvate, which results in a color change that can be measured spectrophotometrically.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Phenytoin-loaded bioactive nanoparticles for the treatment of diabetic pressure ulcers: formulation and in vitro/in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of phenytoin and valproic acid on cytotoxicity and inflammatory mediators in human mononuclear cells: with and without lipopolysaccharide stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Head-to-head comparison of phenytoin and newer antiepileptic drugs on seizure suppression
For researchers, scientists, and drug development professionals, the quest for more effective and safer antiepileptic drugs (AEDs) is a continuous journey. Phenytoin, a long-standing cornerstone of epilepsy treatment, is increasingly being compared to a new generation of AEDs. This guide provides an objective, data-driven comparison of phenytoin against several newer alternatives—levetiracetam, valproate, carbamazepine, and lacosamide—focusing on their core function: seizure suppression.
This comprehensive analysis synthesizes data from head-to-head clinical trials, outlines detailed experimental protocols, and visualizes the intricate signaling pathways through which these drugs exert their effects.
Efficacy in Seizure Suppression: A Quantitative Comparison
The clinical efficacy of phenytoin versus newer AEDs has been scrutinized in numerous randomized controlled trials. The following tables summarize key quantitative data from these studies, offering a direct comparison of their performance in controlling various types of seizures.
| Drug Comparison | Study Population | Primary Outcome | Phenytoin Efficacy | Newer AED Efficacy | Key Findings & Citation |
| Phenytoin vs. Levetiracetam | Children with convulsive status epilepticus | Clinical cessation of seizure activity 5 minutes after infusion completion | 64% (86/134) | 70% (106/152) | Levetiracetam was not found to be superior to phenytoin, with similar rates of seizure termination.[1] |
| Phenytoin vs. Valproate | Adults with benzodiazepine-refractory status epilepticus | Seizure control within 7 days | 70.90% (39/55) | 78.18% (43/55) | No statistically significant difference in seizure control was observed between the two groups.[2][3] |
| Phenytoin vs. Valproate | Children with status epilepticus | Seizure control at 24 hours | 88% (44/50) | 92% (46/50) | Valproate showed a marginally better, though not statistically significant, rate of seizure control compared to phenytoin.[4] |
| Phenytoin vs. Carbamazepine | Adults with partial or generalized tonic-clonic seizures | Time to treatment failure | No significant difference | No significant difference | Moderate-certainty evidence shows no significant difference in treatment failure or seizure recurrence between the two drugs.[5][6][7][8][9] |
| Fosphenytoin vs. Lacosamide | Critically ill patients with nonconvulsive seizures | Absence of electrographic seizures for 24 hours | 50% (16/32) | 63.3% (19/30) | Lacosamide was found to be non-inferior to fosphenytoin in controlling nonconvulsive seizures.[10][11][12] |
| Phenytoin vs. Lacosamide (as adjunctive therapy) | Neurosurgical ICU patients with refractory seizures | Treatment failure | 25% (13/52) | 22% (4/18) | Both drugs demonstrated similar treatment failure rates in this specific patient population.[13] |
Mechanisms of Action: A Look into the Signaling Pathways
The anticonvulsant effects of these drugs stem from their distinct interactions with various components of the neuronal signaling machinery. Understanding these pathways is crucial for rational drug design and personalized medicine approaches.
Phenytoin: Targeting Voltage-Gated Sodium Channels
Phenytoin's primary mechanism involves the blockade of voltage-gated sodium channels.[14][15][16] By binding to the channel in its inactive state, phenytoin slows the rate of recovery of these channels, thereby limiting the repetitive firing of action potentials that underlies seizure activity.[14][15]
Levetiracetam: A Unique Interaction with SV2A
Levetiracetam's mechanism is distinct from many other AEDs, primarily involving its binding to the synaptic vesicle protein 2A (SV2A).[17][18][19] This interaction is thought to modulate the release of neurotransmitters, thereby reducing neuronal hypersynchronization without affecting normal neurotransmission.[17][20]
Valproate: A Multi-Target Approach
Valproate exhibits a broad spectrum of action, including the enhancement of GABAergic inhibition, blockade of voltage-gated sodium channels, and inhibition of histone deacetylases (HDACs). Its effect on the GABAergic system is thought to be a key contributor to its anticonvulsant properties.[13][21][22][23][24]
Carbamazepine: Sodium Channel Blockade and Beyond
Similar to phenytoin, carbamazepine's primary mechanism is the blockade of voltage-gated sodium channels.[25][26][27] However, emerging evidence suggests it may also modulate other signaling pathways, including the Wnt/β-catenin pathway, although the clinical relevance of this is still under investigation.[4]
Lacosamide: A Novel Interaction with Sodium Channels
Lacosamide also targets voltage-gated sodium channels but through a distinct mechanism: it selectively enhances their slow inactivation, a process different from the fast inactivation targeted by phenytoin and carbamazepine.[28][29][30] This may contribute to its efficacy with a potentially different side-effect profile. Additionally, lacosamide has been shown to interact with collapsin response mediator protein 2 (CRMP-2), a protein involved in neuronal differentiation and axonal outgrowth.[31]
Experimental Protocols: A Framework for Evaluation
The evaluation of AEDs relies on a combination of preclinical and clinical experimental designs.
Preclinical Evaluation: The Maximal Electroshock (MES) Test
A cornerstone of preclinical AED screening, the MES test in rodents is used to identify compounds effective against generalized tonic-clonic seizures.
Detailed Methodology:
-
Animal Model: Typically, adult male mice or rats are used.
-
Drug Administration: The test compound (e.g., phenytoin or a newer AED) is administered orally or intraperitoneally at various doses. A vehicle control group receives the solvent alone.
-
Pre-treatment Time: The time between drug administration and the electrical stimulus is varied to determine the time of peak effect.
-
Stimulation: A brief, high-frequency electrical stimulus is delivered through corneal or ear-clip electrodes to induce a maximal seizure.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure, which is indicative of anticonvulsant activity.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is calculated to determine the median effective dose (ED50).
Clinical Trial Protocol: Randomized Controlled Trials in Status Epilepticus
The following provides a generalized protocol for a randomized controlled trial comparing intravenous (IV) phenytoin to a newer IV AED for the treatment of status epilepticus, based on common elements from the cited studies.[1][2][3][32][33][34]
1. Study Design:
-
A multicenter, open-label or double-blind, randomized, parallel-group clinical trial.
2. Patient Population:
-
Inclusion criteria typically include adults or children presenting to the emergency department with status epilepticus (defined as a seizure lasting longer than 5 minutes or multiple seizures without recovery of consciousness in between) that is refractory to initial benzodiazepine treatment.
-
Exclusion criteria often include known hypersensitivity to the study drugs, pregnancy, or severe cardiorespiratory instability.
3. Randomization and Blinding:
-
Patients are randomly assigned to receive either IV phenytoin or the newer IV AED.
-
In double-blind studies, both the patient and the treating physician are unaware of the treatment allocation. This is often achieved by using identical-looking infusion bags and tubing.
4. Intervention:
-
Phenytoin Arm: A loading dose of 20 mg/kg of phenytoin (or fosphenytoin equivalent) is administered intravenously, typically over 20-30 minutes.
-
Newer AED Arm: The dosage and infusion rate of the newer AED are administered according to its approved protocol. For example, levetiracetam might be given as a 40 mg/kg loading dose over 5-15 minutes.[1][32][33][34]
5. Outcome Measures:
-
Primary Outcome: The primary efficacy endpoint is typically the clinical cessation of all seizure activity within a specified timeframe after the start or completion of the drug infusion (e.g., 20 or 60 minutes).
-
Secondary Outcomes: These may include:
-
Time to seizure cessation.
-
Recurrence of seizures within 24 hours.
-
Need for additional anticonvulsant medications.
-
Adverse events (e.g., hypotension, cardiac arrhythmias, respiratory depression).
-
Length of hospital stay.
-
Neurological outcome at discharge or follow-up.
-
6. Data Analysis:
-
The proportion of patients achieving the primary outcome in each treatment group is compared using appropriate statistical tests (e.g., chi-square or Fisher's exact test).
-
Time-to-event analyses (e.g., Kaplan-Meier curves and log-rank tests) may be used for outcomes like time to seizure cessation.
-
Safety data is summarized and compared between the groups.
Conclusion
The landscape of epilepsy treatment is evolving, with newer AEDs offering alternative mechanisms of action and, in some cases, more favorable side-effect profiles compared to the established efficacy of phenytoin. Head-to-head clinical trials provide invaluable data for evidence-based decision-making. While many studies show comparable efficacy in seizure suppression between phenytoin and newer agents like levetiracetam and valproate in certain contexts, differences in safety, tolerability, and ease of administration are critical considerations. The distinct molecular targets of these drugs, from the voltage-gated sodium channels influenced by phenytoin and lacosamide to the unique SV2A binding of levetiracetam and the multi-modal action of valproate, underscore the importance of a nuanced, pathway-informed approach to the development of next-generation antiepileptic therapies. Continued research, employing rigorous experimental protocols, will be essential to further refine our understanding and optimize the treatment of epilepsy.
References
- 1. Levetiracetam versus phenytoin for second-line treatment of paediatric convulsive status epilepticus (EcLiPSE): a multicentre, open-label, randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium valproate compared to phenytoin in treatment of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cochranelibrary.com [cochranelibrary.com]
- 6. cochranelibrary.com [cochranelibrary.com]
- 7. Carbamazepine versus phenytoin monotherapy for epilepsy: an individual participant data review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Randomized trial of lacosamide versus fosphenytoin for nonconvulsive seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. What is the mechanism of Phenytoin sodium? [synapse.patsnap.com]
- 15. droracle.ai [droracle.ai]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. droracle.ai [droracle.ai]
- 18. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Video: Antiepileptic Drugs: Modulators of Neurotransmitter Release Mediated by SV2A Protein [jove.com]
- 20. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Valproate reverses mania-like behaviors in mice via preferential targeting of HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Valproic acid inhibits histone deacetylase activity and suppresses excitotoxicity-induced GAPDH nuclear accumulation and apoptotic death in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. droracle.ai [droracle.ai]
- 26. The antiepileptic medications carbamazepine and phenytoin inhibit native sodium currents in murine osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Sidedness of Carbamazepine Accessibility to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Lacosamide-Selectively-Enhances-Sodium-Channel-Slow-Inactivation [aesnet.org]
- 29. Comparative study of lacosamide and classical sodium channel blocking antiepileptic drugs on sodium channel slow inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Block of human cardiac sodium channels by lacosamide: evidence for slow drug binding along the activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Specific binding of lacosamide to collapsin response mediator protein 2 (CRMP2) and direct impairment of its canonical function: implications for the therapeutic potential of lacosamide - PMC [pmc.ncbi.nlm.nih.gov]
- 32. A multicentre randomised controlled trial of levetiracetam versus phenytoin for convulsive status epilepticus in children (protocol): Convulsive Status Epilepticus Paediatric Trial (ConSEPT) - a PREDICT study - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Levetiracetam versus phenytoin in children with status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 34. broomedocs.com [broomedocs.com]
Validation of a Free Phenytoin Assay for Therapeutic Drug Monitoring Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validation parameters for free phenytoin assays, essential for therapeutic drug monitoring (TDM) research. Accurate measurement of unbound, pharmacologically active phenytoin is critical in specific patient populations to avoid toxicity and ensure therapeutic efficacy.[1][2][3] This document outlines key performance characteristics of various assay methodologies, supported by experimental data, to aid researchers in selecting and validating appropriate assays for their studies.
Comparative Performance of Free Phenytoin Assays
Several methodologies are available for the determination of free phenytoin concentrations, each with its own set of performance characteristics. The most common methods in clinical and research laboratories include immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] Immunoassays, such as the Kinetic Interaction of Microparticles in Solution (KIMS) and Fluorescence Polarization Immunoassay (FPIA), are widely used on automated chemistry analyzers.[1][4] LC-MS/MS is often considered the gold standard due to its high sensitivity and specificity.[5][6]
Below is a summary of reported validation data from studies comparing different free phenytoin assay methods.
| Parameter | Kinetic Interaction of Microparticles in Solution (KIMS) Assay (Cobas c501/c502) | Fluorescence Polarization Immunoassay (FPIA) (TDx Analyzer) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity Range | 0.2 - 4.0 µg/mL[7] | Information not readily available in compared studies, but served as a reference method. | 0.0800 - 4.80 µg/mL[8] |
| Precision (Inter-run/Intra-run %CV) | < 7.2%[7] | Not explicitly stated in the comparative study, but implied to be within acceptable limits as the reference method. | Intermediate precision: <3.8%[8] |
| Accuracy/Method Comparison | y = 0.9899x + 0.0408 (r = 0.98) vs. FPIA[4][7] | Reference Method | Reference Method |
| Interference | No significant interference from high concentrations of bilirubin and triglycerides.[4] | Not detailed in the provided abstracts. | High selectivity and specificity, with no evidence of matrix effects.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of key experimental protocols for the validation of a free phenytoin assay.
Sample Preparation: Ultrafiltration
To measure the unbound fraction of phenytoin, a pre-analytical step to separate free drug from protein-bound drug is necessary.[2] Centrifugal ultrafiltration is the most common method.
-
Apparatus: Centrifugal ultrafiltration devices with a molecular weight cut-off filter (e.g., 30 kDa).[1][9] Commercially available devices include Millipore Centrifree® and Vivaproducts Vivafree™.[10]
-
Procedure:
-
Approximately 0.8 mL of serum is added to the ultrafiltration device.[4]
-
The device is centrifuged at a specified speed and time (e.g., 1,500 x g for 20 minutes at room temperature or 3600 rpm for twenty minutes).[1][4]
-
The resulting protein-free ultrafiltrate is collected.
-
The ultrafiltrate should be visually inspected to ensure it is colorless, as a yellow tinge may indicate membrane failure and contamination with serum proteins.[4]
-
Method Validation Protocol
The validation of a free phenytoin assay should be conducted in accordance with established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI).[4] Key validation parameters include:
-
Precision:
-
Intra-run Precision: Analyze multiple replicates of at least two levels of quality control material in a single run.
-
Inter-run Precision: Analyze the same quality control materials across multiple runs on different days.
-
Calculate the mean, standard deviation, and coefficient of variation (%CV). A %CV of <7.2% is considered acceptable for some methods.[7]
-
-
Accuracy (Method Comparison):
-
Analyze a set of patient samples (e.g., n=25) using the new assay and a reference or established method (e.g., FPIA or LC-MS/MS).[4][7]
-
Perform regression analysis on the paired results to determine the slope, intercept, and correlation coefficient (r). A slope close to 1, an intercept close to 0, and an r-value close to 1 indicate good agreement between the methods.[4]
-
-
Linearity and Analytical Measurement Range (AMR):
-
Prepare a series of calibrators or diluted patient samples with known concentrations spanning the expected therapeutic range.
-
Analyze these samples and plot the measured concentrations against the expected concentrations.
-
The linear range is the concentration range over which the assay is accurate and precise. For one KIMS assay, this was reported as 0.2 to 4.0 µg/mL.[7]
-
-
Interference Studies:
-
Spike samples with potentially interfering endogenous substances (e.g., bilirubin, triglycerides) at high concentrations to assess their impact on the assay results.[4]
-
Visualizations
Workflow for Free Phenytoin Assay Validation
Caption: Workflow for the validation of a free phenytoin assay.
Principle of a Competitive Immunoassay
Caption: Principle of a competitive immunoassay for phenytoin.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Evidence-based implementation of free phenytoin therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a Free Phenytoin Assay on Cobas c501 Analyzer Using Calibrators From Cobas Integra Free Phenytoin Assay by Comparing its Performance With Fluorescence Polarization Immunoassay for Free Phenytoin on the TDx Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in therapeutic drug monitoring with a focus on phenytoin analysis [edoc.unibas.ch]
- 6. [PDF] Advances in therapeutic drug monitoring with a focus on phenytoin analysis | Semantic Scholar [semanticscholar.org]
- 7. Validation of a free phenytoin assay on Cobas c501 analyzer using calibrators from Cobas Integra free phenytoin assay by comparing its performance with fluorescence polarization immunoassay for free phenytoin on the TDx analyzer. | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. vivaproducts.com [vivaproducts.com]
Safety Operating Guide
Proper Disposal Procedures for Phenytoin Calcium: A Guide for Laboratory Professionals
The following provides essential safety and logistical information for the proper disposal of phenytoin calcium, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Phenytoin is recognized as a hazardous substance, and as such, its disposal must be managed with care to prevent environmental contamination and potential harm to human health.[1] Improper disposal of pharmaceuticals can lead to the contamination of water supplies and soil, which can negatively impact wildlife and ecosystems.[2][3]
Step-by-Step Disposal Protocol for this compound in a Laboratory Setting
1. Waste Identification and Classification:
-
Treat all expired, unused, or contaminated this compound as hazardous waste.[1] The Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management in the United States, and certain pharmaceuticals fall under its purview.[2]
-
Consult your institution's Environmental Health and Safety (EHS) department to confirm the specific waste classification of this compound according to federal, state, and local regulations.
2. Segregation of Waste:
-
It is crucial to segregate pharmaceutical waste from other waste streams, such as biohazardous or regular trash.[4]
-
This compound waste should not be mixed with non-hazardous pharmaceutical waste.
-
If working with controlled substances, ensure they are segregated and handled according to U.S. Drug Enforcement Administration (DEA) regulations.[4]
3. Packaging and Labeling:
-
Place this compound waste into a designated, leak-proof hazardous waste container.[5] For hazardous pharmaceuticals, this is typically a black container.[4]
-
The container must be clearly labeled as "HAZARDOUS DRUG WASTE" and should specify the contents (i.e., "this compound").[5]
-
Ensure the container is kept sealed when not in use.
4. Storage:
-
Store the sealed hazardous waste container in a secure, designated area away from general laboratory traffic.[5]
-
The storage area should have secondary containment to manage any potential spills.
5. Spill Management:
-
In the event of a spill, trained personnel equipped with appropriate personal protective equipment (PPE) should manage the cleanup.[1]
-
Moisten the spilled material first or use a HEPA-filter vacuum for cleanup and place the collected material into a sealed hazardous waste container.[1]
-
Ventilate the area of the spill.[1]
-
It may be necessary to contain and dispose of the cleanup materials as hazardous waste.[1]
6. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed hazardous waste disposal company.[5]
-
Disposal of hazardous pharmaceutical waste is typically done via incineration to ensure complete destruction.
-
Maintain all necessary documentation and manifests for the transportation and disposal of the hazardous waste as required by regulations.
Important Considerations:
-
NEVER dispose of this compound down the drain or in the regular trash in a laboratory setting. This can lead to environmental contamination.[2]
-
Always consult and adhere to the specific guidelines provided by your institution's EHS department, as well as federal, state, and local regulations.[1][2]
Regulatory Framework for Pharmaceutical Waste Disposal
The disposal of pharmaceutical waste is governed by several key regulatory bodies. The following table summarizes their roles:
| Regulatory Body | Role in Pharmaceutical Waste Disposal |
| Environmental Protection Agency (EPA) | Regulates the disposal of hazardous waste, including certain pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA). The EPA sets guidelines for the safe management of hazardous waste from generation to disposal.[2] |
| Drug Enforcement Administration (DEA) | Regulates the disposal of controlled substances to prevent diversion and misuse. The DEA provides specific guidelines for the destruction of these substances.[2][4] |
| State Environmental Protection Agencies | Many states have their own regulations regarding pharmaceutical waste disposal that may be more stringent than federal laws. It is essential to comply with these state-specific requirements.[2] |
| Occupational Safety and Health Administration (OSHA) | Provides guidelines for the safe handling of hazardous drugs in the workplace to protect employees, including requirements for personal protective equipment and training for spill cleanup.[1][5] |
Workflow for Proper Disposal of this compound
The following diagram illustrates the logical workflow for the proper disposal of this compound in a research or laboratory environment.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. nj.gov [nj.gov]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Acute exposure to environmentally relevant concentrations of phenytoin damages early development and induces oxidative stress in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usbioclean.com [usbioclean.com]
- 5. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Phenytoin Calcium
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Phenytoin calcium, a compound that requires careful management due to its potential health risks. Adherence to these procedural steps will help mitigate risks and ensure operational integrity.
This compound is classified as a hazardous substance with potential for serious health effects. It is suspected of causing cancer and may damage an unborn child.[1][2][3][4] It is also harmful if swallowed, in contact with skin, or inhaled.[5] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment are the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Specification and Use |
| Respiratory Protection | Particulate Respirator | Use a NIOSH-approved respirator with a P3 filter for activities that may generate dust. Ensure a proper fit and perform a seal check before each use.[1] |
| Hand Protection | Chemical-resistant gloves | Wear impervious gloves. Nitrile or latex gloves are commonly used, but it is advisable to consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | To prevent eye contact from dust or splashes, safety glasses with unperforated side shields are essential.[6] In situations with a higher risk of splashing, chemical safety goggles should be worn. |
| Skin and Body Protection | Laboratory Coat and Protective Clothing | A lab coat should be worn at all times. For bulk processing operations or where significant skin contact is possible, impervious protective clothing is recommended.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound, from preparation to decontamination.
Procedural Steps:
-
Preparation and Area Designation:
-
Handling the Compound:
-
Minimize the generation of dust.[1][9] If tablets or capsules need to be crushed, do so within a contained system.[1]
-
Avoid breathing dust and prevent contact with eyes, skin, and clothing.[1][9]
-
When not in use, store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[2][8]
-
-
Post-Handling Procedures:
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure. It is often necessary to treat Phenytoin waste as hazardous waste.[8]
Disposal Workflow for this compound Waste
Caption: Step-by-step disposal plan for this compound waste, ensuring regulatory compliance and safety.
Procedural Steps for Disposal:
-
Segregation and Collection:
-
Do not mix this compound waste with other waste streams.
-
Collect all disposable materials that have come into contact with this compound, such as gloves, weigh boats, and paper towels, in a designated waste container.
-
-
Packaging and Labeling:
-
Storage:
-
Store the sealed waste container in a designated and secure area, away from general laboratory traffic.
-
-
Final Disposal:
-
Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[10] It is recommended to contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company for specific guidance and collection.
-
Do not dispose of this compound down the drain or in the regular trash.[6][11][12]
-
By implementing these detailed operational and disposal plans, you can significantly enhance the safety of your laboratory personnel and remain in compliance with regulatory standards. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.[1][2][3][4][6][8][7][9][10]
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. This compound | C30H22CaN4O4 | CID 135566068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. paipharma.com [paipharma.com]
- 7. pccarx.com [pccarx.com]
- 8. nj.gov [nj.gov]
- 9. in.gov [in.gov]
- 10. cdn.pfizer.com [cdn.pfizer.com]
- 11. fda.gov [fda.gov]
- 12. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
